Ethyl 2,3,4-trifluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3,4-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLANUBGYWOMWLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014906 | |
| Record name | Ethyl 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351354-50-2 | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2,3,4-trifluorobenzoate CAS number 351354-50-2
An In-Depth Technical Guide to Ethyl 2,3,4-trifluorobenzoate
This guide provides an in-depth technical overview of this compound (CAS No. 351354-50-2), a key fluorinated building block for professionals in research, drug development, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the essential protocols for its effective and safe utilization.
In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—are leveraged to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1][4] Introducing fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3][4][5]
This compound is a prime example of a versatile, trifluorinated aromatic intermediate. Its specific substitution pattern offers a unique electronic and steric profile, making it a valuable precursor for a range of complex target molecules, from novel pharmaceuticals to advanced electronic materials.[2][6]
Core Properties and Specifications
For any research endeavor, beginning with well-characterized starting materials is non-negotiable. The table below summarizes the essential properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 351354-50-2 | [7][8][9] |
| Molecular Formula | C₉H₇F₃O₂ | [7][8][10] |
| Molecular Weight | 204.15 g/mol | [8][11] |
| Synonyms | 2,3,4-Trifluorobenzoic acid ethyl ester | [9][10] |
| Appearance | Liquid or semi-solid | [7][10] |
| Purity | Typically ≥97% | [7][9] |
| Storage | Sealed in a dry environment at room temperature | [7][11] |
| SMILES | FC1=C(C(=O)OCC)C=CC(=C1F)F | [8] |
| InChI Key | MLANUBGYWOMWLZ-UHFFFAOYSA-N | [7][9] |
Synthesis Protocol: Fischer-Speier Esterification
The most direct and common route to this compound is the acid-catalyzed esterification of 2,3,4-trifluorobenzoic acid with ethanol. This classic Fischer-Speier reaction is a robust and scalable method. A similar procedure using methanol and thionyl chloride has been reported with high yield.[12]
Experimental Workflow Diagram
Caption: Fischer esterification workflow for this compound.
Step-by-Step Methodology
This protocol is a self-validating system; the success of each step is confirmed before proceeding to the next, ensuring high purity and yield.
-
Reagent Preparation & Setup:
-
To a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (Argon or N₂), add 2,3,4-trifluorobenzoic acid (1.0 eq).
-
Add anhydrous ethanol (10-15 eq). Using excess ethanol serves both as the reagent and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Place the flask in an ice/water bath to control the initial exotherm.
-
-
Catalyst Addition & Reaction:
-
Slowly add the catalyst dropwise. Thionyl chloride (SOCl₂, 2.0 eq) or concentrated sulfuric acid (H₂SO₄, 0.1 eq) can be used. Thionyl chloride is highly effective as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, further driving the reaction to completion.[12]
-
Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70°C) using an oil bath.
-
Maintain reflux for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting benzoic acid spot is no longer visible.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully concentrate the mixture using a rotary evaporator to remove excess ethanol.
-
Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine. The bicarbonate wash is critical; effervescence indicates successful acid neutralization.
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) is typically effective for eluting the ester.
-
Combine the pure fractions (as determined by TLC) and concentrate under vacuum to afford this compound as a liquid or semi-solid.[7][10]
-
Spectroscopic Verification: A Structural Fingerprint
Structural confirmation is paramount. A combination of NMR and IR spectroscopy provides a definitive fingerprint of the target molecule.[13][14] While a complete public dataset for this specific ester is scarce, the expected spectral characteristics can be reliably predicted from its constituent parts and analogous compounds.[12][15][16]
| Spectroscopy | Expected Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | δ 7.6-7.8 (m, 1H, Ar-H), δ 7.0-7.2 (m, 1H, Ar-H), δ 4.4 (q, 2H, -OCH₂CH₃), δ 1.4 (t, 3H, -OCH₂CH₃) | The ethyl group presents a characteristic quartet and triplet. The two aromatic protons will appear as complex multiplets due to H-F and H-H coupling. |
| ¹³C NMR | δ ~163 (C=O), δ ~62 (-OCH₂), δ ~14 (-CH₃). Aromatic carbons δ 110-155 (with large C-F coupling constants) | The ester carbonyl is deshielded. Aromatic carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while others will show smaller two- or three-bond couplings, confirming the substitution pattern. |
| IR (Infrared) | ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-F stretch) | The strong absorption around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. Strong bands in the 1100-1300 cm⁻¹ region are characteristic of the C-O ester linkage and C-F bonds. |
Core Applications in Drug Discovery and Materials Science
This compound is not an end-product but a highly valuable intermediate. Its utility stems from the predictable reactivity of the ester and the profound influence of the trifluorophenyl ring.
Role in Pharmaceutical Synthesis
The trifluorobenzoate moiety is a precursor to many complex heterocyclic systems. For instance, fluorinated benzoic acids and their esters are critical intermediates in the synthesis of quinolone carboxylic acids, a class of potent antibacterial agents.[6][17] The fluorine atoms in these positions can enhance antibacterial activity and modulate pharmacokinetic properties.
The diagram below illustrates a conceptual pathway where the ester is converted into a more complex, biologically relevant amide, a common transformation in drug development.
Caption: Conceptual pathway from ester to a bioactive amide scaffold.
This two-step process—hydrolysis to the carboxylic acid followed by amide coupling—is a fundamental and reliable strategy in medicinal chemistry, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Safety and Handling: A Mandate for Protocol Adherence
Safe handling of chemical reagents is a prerequisite for successful research. Based on data for similar fluorinated organic compounds and flammable liquids, a strict safety protocol is required.[18][19][20][21]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[19]
-
Handling:
-
Conduct all manipulations in a certified chemical fume hood to avoid inhalation of vapors.[18][20]
-
Use spark-proof tools and explosion-proof equipment. Keep away from heat, sparks, open flames, and other ignition sources.[19][20][21]
-
Ground and bond containers when transferring material to prevent static discharge.[19][21]
-
-
Storage:
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes.[18][20]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18][19]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[18][19]
-
-
Hazardous Decomposition: Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[18]
Conclusion
This compound is more than just a catalog chemical; it is a strategic tool for molecular design. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an indispensable building block for researchers aiming to harness the unique advantages of fluorination. By understanding the causality behind its synthesis and adhering to rigorous safety protocols, scientists and drug development professionals can effectively leverage this compound to accelerate the discovery of next-generation pharmaceuticals and advanced materials.
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Ethyl 2,3,4-trifluorobenzoate chemical properties
An In-Depth Technical Guide to Ethyl 2,3,4-trifluorobenzoate for Advanced Research and Development
Abstract: this compound is a fluorinated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical discovery and materials science. The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties that render it a valuable synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, designed for researchers, chemists, and drug development professionals.
Core Physicochemical Properties
This compound (CAS No. 351354-50-2) is typically a liquid or semi-solid at room temperature. Its core characteristics are fundamental for its application in synthetic chemistry, dictating reaction conditions, purification strategies, and storage requirements.
| Property | Data | Source(s) |
| CAS Number | 351354-50-2 | [1][2] |
| Molecular Formula | C₉H₇F₃O₂ | [1][2] |
| Molecular Weight | 204.15 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,3,4-Trifluorobenzoic acid ethyl ester | [1][3] |
| Physical Form | Liquid or semi-solid | [1] |
| Purity | Typically ≥97% | |
| InChI Key | MLANUBGYWOMWLZ-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store sealed in a dry environment at room temperature. |
Spectroscopic Analysis: A Guide to Structural Verification
Accurate structural confirmation is paramount in synthesis. The following is an expert guide to interpreting the spectroscopic data for this compound, which is essential for verifying its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The ethyl ester group will present as a distinct quartet around δ 4.0-4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.2-1.5 ppm (for the -CH₃ protons).[4] The aromatic region will show two multiplets corresponding to the two protons on the trifluorinated ring. Based on the structure of the analogous methyl ester, these signals would appear between δ 7.0-7.8 ppm.[5]
-
¹³C NMR: The carbon spectrum provides a fingerprint of the carbon skeleton. Key expected signals include the ester carbonyl (C=O) around δ 160-165 ppm, two signals for the ethyl group (-OCH₂- and -CH₃), and six distinct signals for the aromatic carbons, three of which will show characteristic C-F coupling.[6][7]
-
¹⁹F NMR: Fluorine NMR is crucial for confirming the substitution pattern. Three distinct signals are expected, each corresponding to one of the fluorine atoms at the C2, C3, and C4 positions. The signals will exhibit complex splitting patterns due to both F-F and F-H couplings, providing definitive evidence of the 2,3,4-substitution.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups. For this compound, the most prominent absorption bands to look for are:
-
~1720-1740 cm⁻¹: A strong C=O (carbonyl) stretch, characteristic of the ester group.[7]
-
~1100-1300 cm⁻¹: Strong C-F stretching vibrations.
-
~2900-3000 cm⁻¹: Aliphatic C-H stretches from the ethyl group.[4]
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretches.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.
-
Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 204.15.
-
Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester functional group.
Synthesis: From Acid to Ester
The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2,3,4-Trifluorobenzoic acid.[8][9]
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of the analogous methyl ester.[5] The choice of thionyl chloride is strategic; it reacts with trace water and ethanol to form HCl in situ, which catalyzes the esterification, while also serving as a dehydrating agent to drive the equilibrium toward the product.
-
Setup: In a three-necked, round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2,3,4-trifluorobenzoic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).
-
Catalyst Addition: Place the flask in an ice/water bath to control the initial exothermic reaction. Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, heat the mixture to 60-65°C under an inert argon atmosphere for approximately 72 hours to ensure complete conversion.
-
Workup: Allow the reaction to cool to room temperature. Remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the crude product via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.
Chemical Reactivity & Applications in Drug Discovery
The true value of this compound lies in its reactivity, which is heavily modulated by the three electron-withdrawing fluorine atoms. This makes it a powerful building block in modern medicinal chemistry.[10]
Influence of Fluorine Substitution
The fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This has two major consequences for the reactivity of the aromatic ring:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it less susceptible to attack by electrophiles.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for attack by nucleophiles, particularly at positions ortho and para to the fluorine atoms. This makes it an excellent substrate for introducing other functional groups.
The presence of fluorine can also significantly alter a drug candidate's properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly desirable.[11][12]
Caption: Logic diagram of fluorine's influence on reactivity.
Key Applications
-
Intermediate for Quinolone Antibiotics: Trifluorobenzoic acids and their esters are documented as important intermediates for the synthesis of quinolone carboxylic acids, a critical class of antibacterial agents.[13]
-
Scaffold for Novel Bioactive Molecules: The activated aromatic ring allows for the facile introduction of amines, thiols, and other nucleophiles, enabling the rapid generation of diverse compound libraries for screening against various biological targets.[14][15]
-
Agrochemicals and Materials Science: The unique properties imparted by fluorine make this compound a candidate for developing new pesticides, herbicides, and advanced polymers with enhanced thermal stability and specific electronic properties.[16]
Safety, Handling, and Disposal
As with any laboratory chemical, proper handling of this compound is essential. The following information is consolidated from available Safety Data Sheets (SDS).[2]
GHS Hazard Information
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquid | H225 | Danger | Highly flammable liquid and vapor |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exp.) | H335 | Warning | May cause respiratory irritation[2] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[2]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[17]
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[2]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Disposal
Waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]
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Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate.
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ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum. ChemicalBook.
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Molecular structure of Ethyl 2,3,4-trifluorobenzoate
An In-Depth Technical Guide to the Molecular Structure of Ethyl 2,3,4-trifluorobenzoate
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of this compound, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We detail a standard laboratory synthesis and outline a multi-spectroscopic approach for its definitive structural elucidation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy, this guide serves as a practical reference for researchers. The causality behind experimental choices and the interpretation of complex spectral data are explained to provide field-proven insights for professionals in drug discovery and chemical synthesis.
Introduction: The Strategic Role of Fluorine in Molecular Design
The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to precisely modulate the physicochemical and pharmacological profiles of candidate compounds.[3][4] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[1][2]
This compound (CAS No. 351354-50-2) is a key exemplar of a fluorinated building block.[5][6] Its trifluorinated phenyl ring is a common scaffold in the synthesis of high-value fine chemicals, including pharmaceuticals like fluoroquinolone antibacterial agents and advanced agrochemicals.[7][8] An unambiguous understanding of its molecular structure is therefore not merely an academic exercise; it is a prerequisite for its effective use in complex synthetic pathways and for predicting the properties of the resulting target molecules. This guide provides a detailed roadmap for the synthesis and complete structural characterization of this important intermediate.
Synthesis and Purification
The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2,3,4-Trifluorobenzoic acid.[9][10] The use of a dehydrating agent or a catalyst is essential to drive the equilibrium toward the ester product. The protocol described below adapts a standard esterification procedure using thionyl chloride, which reacts with the alcohol to form an alkyl chlorosulfite intermediate, effectively facilitating the reaction and acting as a water scavenger.[11]
Protocol 2.1: Synthesis of this compound
Materials:
-
2,3,4-Trifluorobenzoic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 vol)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4-Trifluorobenzoic acid in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Cool the solution in an ice/water bath. Add thionyl chloride dropwise to the stirred solution. Causality Note: This exothermic reaction is controlled by slow addition at low temperature to prevent side reactions and ensure safety.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acid is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine. Trustworthiness Check: The bicarbonate wash is crucial; effervescence indicates successful neutralization of acidic components.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure liquid or semi-solid.[11]
Caption: High-level workflow for the synthesis and purification of this compound.
Structural Elucidation: A Multi-Spectroscopic Approach
No single analytical technique can provide a complete structural picture. A synergistic approach combining mass spectrometry, infrared spectroscopy, and multinuclear NMR is required for unambiguous confirmation.
Mass Spectrometry: Confirming Molecular Identity
Mass spectrometry (MS) serves as the first checkpoint, providing the molecular weight and, through fragmentation patterns, clues about the molecule's substructures. Electron Ionization (EI) is a suitable technique for this relatively small and stable molecule, as it reliably produces a molecular ion peak (M⁺) and a reproducible fragmentation fingerprint.
The expected molecular ion peak for C₉H₇F₃O₂ would be at m/z 204.04. Key fragmentation pathways would likely involve the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form the stable trifluorobenzoyl cation at m/z 159, or the loss of an ethylene molecule via McLafferty rearrangement followed by loss of the carboxyl group.[12]
| Predicted Ion | Formula | m/z (Monoisotopic) | Identity |
| [M]⁺ | [C₉H₇F₃O₂]⁺ | 204.04 | Molecular Ion |
| [M - C₂H₅O]⁺ | [C₇H₂F₃O]⁺ | 159.00 | Trifluorobenzoyl cation |
| [M - C₂H₅O₂]⁺ | [C₇H₂F₃]⁺ | 131.01 | Trifluorophenyl cation |
Table 3.1: Predicted key fragments in the EI mass spectrum of this compound.
Protocol 3.1.1: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup: Use a GC-MS or direct-infusion MS system equipped with an EI source. Set the ionization energy to 70 eV.
-
Data Acquisition: Acquire data over a mass range of m/z 40-300.
-
Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the major fragment ions to confirm the presence of the trifluorobenzoyl substructure.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule.[13][14] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy, providing a molecular "fingerprint."[15]
Caption: Correlation of key functional groups in the molecule to their expected IR absorption regions.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=O (Ester) | Stretch | 1735 - 1715 | Confirms the presence of the ester carbonyl group. Strong, sharp peak. |
| C-O (Ester) | Stretch | 1300 - 1150 | Confirms the ester linkage. Strong intensity. |
| C-F | Stretch | 1300 - 1000 | Indicates C-F bonds. Often multiple strong, sharp peaks in this region. |
| =C-H (Aromatic) | Stretch | 3100 - 3000 | Confirms the aromatic ring. Typically weaker than aliphatic C-H stretches. |
| C-H (Aliphatic) | Stretch | 3000 - 2850 | Confirms the ethyl group (CH₂ and CH₃). |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Confirms the aromatic ring skeleton. Multiple peaks of variable intensity. |
Table 3.2: Key predicted IR absorption frequencies for this compound.
Protocol 3.2.1: Infrared Spectroscopy Analysis
-
Sample Preparation: As the compound is a liquid or semi-solid, a "neat" sample can be prepared by placing a small drop between two salt plates (e.g., NaCl or KBr).
-
Background Scan: Run a background spectrum of the clean, empty salt plates to subtract atmospheric (CO₂, H₂O) and plate absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key peaks corresponding to the functional groups listed in Table 3.2. The presence of a strong C=O stretch around 1730 cm⁻¹ and strong C-O/C-F bands in the 1300-1000 cm⁻¹ region is definitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map the precise connectivity and spatial relationships of atoms.
Caption: Structure of this compound with atom numbering for NMR assignment.
3.3.1. ¹H NMR Analysis The ¹H NMR spectrum will show signals for the ethyl group and the two protons on the aromatic ring.
-
Ethyl Group: A quartet for the methylene protons (-O-CH₂-) around δ 4.4 ppm, split by the three methyl protons. A triplet for the methyl protons (-CH₃) around δ 1.4 ppm, split by the two methylene protons.
-
Aromatic Protons: Two complex multiplets will appear in the aromatic region (δ 7.0-8.0 ppm). H-6 will be coupled to H-5 and the adjacent fluorine at F-2. H-5 will be coupled to H-6 and the fluorines at F-4 and F-3. This H-F coupling is critical for assignment.
3.3.2. ¹⁹F NMR Analysis ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for distinguishing between the non-equivalent fluorine atoms.[16][17]
-
Three distinct signals are expected, one for each fluorine.
-
The signals will exhibit both F-F and F-H coupling, creating complex splitting patterns that are key to assigning their positions. For example, F-3 will be coupled to F-2, F-4, and H-5, resulting in a complex multiplet.
3.3.3. ¹³C NMR Analysis The ¹³C NMR spectrum will confirm the carbon skeleton.
-
Ethyl Group: Two signals for the CH₂ and CH₃ carbons.
-
Carbonyl Carbon: A signal around δ 160-165 ppm.
-
Aromatic Carbons: Six signals are expected. The carbons directly attached to fluorine (C-2, C-3, C-4) will appear as large doublets due to one-bond C-F coupling, which is invaluable for confirming the substitution pattern.
| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Key Couplings (J, Hz) |
| ¹H | -CH₃ | ~1.4 | Triplet (t) | ³J(HH) ≈ 7 |
| -OCH₂- | ~4.4 | Quartet (q) | ³J(HH) ≈ 7 | |
| H-6 | ~7.1 | Multiplet (m) | ³J(HH), ⁴J(HF), ⁵J(HF) | |
| H-5 | ~7.8 | Multiplet (m) | ³J(HH), ³J(HF), ⁴J(HF) | |
| ¹³C | -CH₃ | ~14 | - | - |
| -OCH₂- | ~62 | - | - | |
| C-1, C-5, C-6 | 110 - 135 | - | C-F couplings | |
| C-2, C-3, C-4 | 140 - 160 | Doublet (d) | ¹J(CF) ≈ 250 | |
| C=O | ~163 | - | C-F couplings | |
| ¹⁹F | F-2, F-3, F-4 | -120 to -160 | Multiplet (m) | F-F and F-H couplings |
Table 3.3: Predicted NMR spectroscopic data for this compound in CDCl₃.
Protocol 3.3.4: NMR Spectroscopy Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper phasing and baseline correction. Integrate the signals to confirm proton ratios.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Note the chemical shifts and analyze the F-F coupling patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C. Identify the characteristic large doublets for the fluorinated carbons.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra like HSQC (to link protons to their attached carbons) and HMBC (to see long-range H-C correlations).
Applications in Research and Development
The structural integrity of this compound, confirmed by the methods above, is paramount for its role as a synthetic intermediate. In pharmaceutical R&D, it is a precursor for building the core of fluoroquinolone antibiotics, where the fluorine atoms are known to be critical for antibacterial activity and pharmacokinetic properties.[8] In the agrochemical industry, similar fluorinated aromatic structures are used to develop potent and selective herbicides and pesticides, where fluorine substitution can increase efficacy and environmental stability.[7]
Conclusion
The molecular structure of this compound has been definitively characterized through a coordinated analytical strategy. Mass spectrometry confirms its molecular formula of C₉H₇F₃O₂, while infrared spectroscopy verifies the presence of the key ester and trifluorophenyl functional groups. Finally, multinuclear ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the 2,3,4-substitution pattern on the aromatic ring. This comprehensive characterization provides the foundational knowledge required for the confident application of this versatile building block in advanced chemical synthesis.
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 2,3,4-trifluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,3,4-trifluorobenzoate is a crucial fluorinated building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into aromatic systems can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth examination of the most direct and industrially scalable pathway for its synthesis: the Fischer-Speier esterification of 2,3,4-trifluorobenzoic acid. We will dissect the reaction mechanism, provide a detailed experimental protocol, and discuss the critical process parameters that ensure a high-yield, high-purity outcome.
Introduction: The Strategic Value of Fluorinated Benzoates
The prevalence of fluorinated motifs in FDA-approved drugs has grown exponentially over the past two decades.[3] The trifluoromethyl group (-CF3) and fluorine atoms are particularly valued for their ability to act as bioisosteres for other functional groups, enhancing properties like metabolic stability and membrane permeability. This compound serves as a key intermediate, providing a versatile scaffold for the construction of more complex pharmaceutical agents.
The most reliable and time-tested method for preparing simple esters like this compound is the Fischer-Speier esterification.[4][5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, the success of which hinges on a firm understanding of its underlying principles.[6][7]
Retrosynthetic Analysis and Pathway Selection
A retrosynthetic approach to this compound logically disconnects the ester bond, identifying the two primary synthons: the carboxylate group derived from 2,3,4-trifluorobenzoic acid and the ethyl group from ethanol. This straightforward analysis confirms that a direct esterification is the most efficient forward-synthetic strategy.
Caption: Retrosynthetic approach for this compound.
The chosen pathway, Fischer esterification, offers significant advantages due to its operational simplicity and the use of inexpensive, readily available reagents.[4]
The Fischer Esterification Mechanism: A Step-by-Step Dissection
The Fischer esterification is a classic example of a nucleophilic acyl substitution. While seemingly simple, its success relies on a sequence of equilibrium steps, each facilitated by the acid catalyst.
The dual role of the acid catalyst (typically H₂SO₄ or p-TsOH) is critical:
-
It protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon.[6][8]
-
It provides a proton source to convert the hydroxyl group into a good leaving group (H₂O).[8]
The mechanism proceeds as follows:
Caption: Step-wise mechanism of the Fischer-Speier esterification reaction.
This reaction is governed by Le Chatelier's Principle.[9] To drive the equilibrium toward the ester product, the reaction is typically conducted using a large excess of the alcohol (ethanol), which also serves as the solvent.[7] Alternatively, the removal of water as it is formed (e.g., via a Dean-Stark apparatus) can also be employed to ensure high conversion.[4] The presence of electron-withdrawing fluorine atoms on the benzoic acid ring increases its acidity and the electrophilicity of the carbonyl carbon, which can facilitate a faster reaction rate compared to non-fluorinated analogues.[8]
Experimental Protocol: A Validated Laboratory Procedure
This protocol outlines a standard laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.
4.1 Reagents and Materials
-
2,3,4-Trifluorobenzoic acid (C₇H₃F₃O₂)[10]
-
Absolute Ethanol (C₂H₅OH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
4.2 Apparatus
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
4.3 Step-by-Step Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,3,4-trifluorobenzoic acid (e.g., 5.0 g, 1.0 eq).
-
Solvent Addition: Add a large excess of absolute ethanol (e.g., 50 mL), which acts as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.1 eq) dropwise. The addition is exothermic and will cause a slight warming of the mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Continue refluxing for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dilute the residue with ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the remaining sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.
-
Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a liquid.[11][12]
4.4 Purification The crude product can be further purified by vacuum distillation if necessary to achieve higher purity (>98%).
Data Presentation and Expected Outcome
The following table summarizes the critical parameters for the synthesis. Yields are typically high for this type of reaction, provided that anhydrous conditions are maintained and a sufficient excess of alcohol is used.
| Parameter | Specification | Rationale |
| Starting Material | 2,3,4-Trifluorobenzoic acid | The carboxylic acid precursor.[10] |
| Reagent | Absolute Ethanol | Serves as both nucleophile and solvent.[13] |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl to activate it for nucleophilic attack.[4][8] |
| Reagent Ratio | Large excess of Ethanol | Drives the reaction equilibrium towards the product (Le Chatelier's Principle).[6] |
| Temperature | Reflux (~78-80 °C) | Provides sufficient thermal energy to overcome the activation barrier. |
| Reaction Time | 2-4 hours | Typical duration for completion, verifiable by TLC. |
| Typical Yield | > 85% | Fischer esterifications are generally high-yielding reactions. |
| Product Form | Liquid or semi-solid | Physical state of this compound at room temperature.[12] |
Conclusion
The synthesis of this compound via Fischer-Speier esterification is a robust, efficient, and scalable process. Its success is rooted in the fundamental principles of chemical equilibrium and acid catalysis. By carefully controlling reaction conditions, particularly by using anhydrous reagents and a large excess of ethanol, researchers can reliably produce this valuable fluorinated intermediate in high yield and purity, paving the way for its application in the discovery and development of next-generation pharmaceuticals.
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Spectroscopic data of Ethyl 2,3,4-trifluorobenzoate
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2,3,4-trifluorobenzoate
Introduction
This compound (CAS No. 351354-50-2) is a fluorinated aromatic ester of significant interest in synthetic chemistry.[1][2] Its utility often lies as an intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals, where the incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The precise structural elucidation of such molecules is paramount, and a comprehensive understanding of their spectroscopic signature is the cornerstone of their reliable characterization.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a trifluorinated benzene ring attached to an ethyl ester functional group. The fluorine atoms at positions 2, 3, and 4 create a unique electronic environment and introduce complex spin-spin couplings, which are the most revealing features in its NMR spectra.
Caption: Molecular structure with atom numbering for this compound.
¹H NMR Spectroscopy
Proton NMR is essential for identifying the hydrogen environments in a molecule. In this compound, we expect to see signals from the aromatic protons and the ethyl group protons. The aromatic region will be particularly informative due to spin-spin coupling between the protons (H-H coupling) and through-space or through-bond coupling to the neighboring fluorine atoms (H-F coupling).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single residual solvent peak at δ ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength is advantageous for resolving the complex multiplets in the aromatic region.[3]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Predicted ¹H NMR Data and Interpretation
The spectrum is predicted to show two distinct regions: the downfield aromatic region and the upfield aliphatic region of the ethyl group.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| ~ 7.7 - 7.8 | m | Complex H-H and H-F couplings | 1H | Aromatic H-6 |
| ~ 7.1 - 7.2 | m | Complex H-H and H-F couplings | 1H | Aromatic H-5 |
| 4.41 | q | J = 7.1 Hz | 2H | -OCH₂ CH₃ |
| 1.40 | t | J = 7.1 Hz | 3H | -OCH₂CH₃ |
Causality and Insights:
-
Aromatic Protons (H-5, H-6): The electron-withdrawing nature of the ester group and the three fluorine atoms deshields these protons, shifting them downfield. H-6 is expected to be further downfield than H-5 due to its ortho position relative to the carbonyl group. The multiplicity is described as a multiplet ('m') because each proton couples to the adjacent proton and to the fluorine atoms on the ring (e.g., ³JHF, ⁴JHF, ⁵JHF), resulting in a complex, overlapping signal that is difficult to resolve into a simple pattern without advanced 2D NMR experiments.
-
Ethyl Group Protons: This is a classic ethyl ester pattern. The methylene (-OCH₂-) protons are deshielded by the adjacent oxygen atom, appearing around δ 4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons are further upfield at ~δ 1.4 ppm and are split into a triplet by the two methylene protons.[4]
Caption: Predicted proton-proton and proton-fluorine coupling relationships.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton. For this compound, ¹³C NMR is particularly powerful for confirming the substitution pattern on the aromatic ring, as the carbon signals are split by coupling to fluorine atoms (¹JCF, ²JCF, etc.), providing a unique fingerprint.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 256-1024 scans are typically required.
-
Spectral Width: 0 to 200 ppm.
-
Predicted ¹³C NMR Data and Interpretation
Nine distinct carbon signals are expected. The carbons directly bonded to fluorine will show very large one-bond coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~ 163 | m | C =O (Ester Carbonyl) |
| ~ 155 | ddd (large ¹JCF) | C -F (C-2, C-3 or C-4) |
| ~ 152 | ddd (large ¹JCF) | C -F (C-2, C-3 or C-4) |
| ~ 145 | ddd (large ¹JCF) | C -F (C-2, C-3 or C-4) |
| ~ 125 | m | Aromatic C -H (C-6) |
| ~ 118 | d | Aromatic C -H (C-5) |
| ~ 115 | m | Aromatic C -CO (C-1) |
| 62.5 | s | -OCH₂ CH₃ |
| 14.1 | s | -OCH₂CH₃ |
Causality and Insights:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected around δ 163 ppm. It may exhibit small couplings to the ortho-fluorine (³JCF).
-
Fluorinated Carbons (C-2, C-3, C-4): These carbons are significantly downfield and will appear as complex multiplets (doublet of doublet of doublets, ddd, or more complex) due to large one-bond couplings (¹JCF ~250 Hz) and smaller two- and three-bond couplings to the other fluorine atoms. Assigning them definitively requires advanced 2D NMR techniques.
-
Non-fluorinated Aromatic Carbons (C-1, C-5, C-6): These carbons will also show splitting due to two-, three-, or four-bond couplings to fluorine, which is invaluable for confirming their positions.
-
Ethyl Group Carbons: The aliphatic carbons of the ethyl group appear upfield and are typically sharp singlets in a proton-decoupled spectrum, as they are too far from the fluorine atoms to show significant C-F coupling.[3][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation (Neat Liquid): Since this compound is a liquid, the simplest method is to acquire the spectrum as a thin film.
-
Procedure: Place one drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Analyze the sample using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. A background spectrum of the clean salt plates should be taken first and automatically subtracted from the sample spectrum.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by absorptions from the ester group, the aromatic ring, and the carbon-fluorine bonds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 2985 | Medium | C-H stretch (aliphatic, ethyl group) |
| ~ 1735 | Strong, Sharp | C=O stretch (ester carbonyl) |
| ~ 1620, 1500 | Medium | C=C stretch (aromatic ring) |
| ~ 1280 | Strong | C-O stretch (ester) |
| ~ 1100 - 1250 | Very Strong | C-F stretch (aromatic) |
Causality and Insights:
-
C=O Stretch: A strong, sharp absorption around 1735 cm⁻¹ is the most characteristic feature of the ethyl ester carbonyl group. Its exact position can be influenced by the electron-withdrawing fluorine atoms.[5]
-
C-F Stretches: Polyfluorinated aromatic compounds exhibit very strong and often complex absorption bands in the 1100-1250 cm⁻¹ region. This provides strong evidence for the presence of the trifluorophenyl moiety.
-
C-O Stretch: The stretching of the C-O single bond of the ester group gives rise to a strong band typically around 1280 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretches: Weaker absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: MS Acquisition (Electron Ionization)
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) system.[3]
-
Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV. EI is a common technique that induces reproducible fragmentation, creating a characteristic mass spectrum.
-
Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.
Predicted Mass Spectrum Data and Interpretation
The molecular weight of this compound (C₉H₇F₃O₂) is 204.15 g/mol .[6] The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 204.
Table 4: Predicted Key Fragments in EI-MS
| m/z | Predicted Identity | Fragmentation Pathway |
| 204 | [C₉H₇F₃O₂]⁺ | Molecular Ion [M]⁺ |
| 176 | [C₈H₄F₃O]⁺ | Loss of ethylene (-C₂H₄) via McLafferty rearrangement |
| 159 | [C₇H₂F₃O]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| 131 | [C₆H₂F₃]⁺ | Loss of CO from the m/z 159 fragment |
Causality and Insights:
-
Molecular Ion (m/z 204): The presence of this peak confirms the molecular weight of the compound.
-
Loss of Ethoxy Radical (m/z 159): A very common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da). This results in the formation of a stable trifluorobenzoyl cation, which is often a prominent peak.
-
Loss of Ethylene (m/z 176): Esters with a gamma-hydrogen (present in the ethyl group) can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene (ethylene, 28 Da). This would produce a fragment at m/z 176.
-
Formation of Trifluorophenyl Cation (m/z 131): The trifluorobenzoyl cation (m/z 159) can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da) to form the trifluorophenyl cation at m/z 131. The observation of the series 204 -> 159 -> 131 would be strong evidence for the proposed structure.[7]
Conclusion
The comprehensive spectroscopic analysis of this compound provides a unique set of fingerprints for its unambiguous identification. The ¹H and ¹³C NMR spectra are defined by complex splitting patterns arising from extensive H-F and C-F couplings. The IR spectrum is characterized by strong absorptions corresponding to the ester carbonyl and aromatic C-F bonds. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways typical of an ethyl ester. Together, these techniques provide a self-validating system for researchers to confirm the identity and purity of this important fluorinated building block.
References
-
AA Blocks. 351354-50-2 | MFCD06658755 | this compound. [Link]
-
Alchimica. This compound (1 x 10 g). [Link]
-
The Royal Society of Chemistry. Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond. [Link]
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Supporting Information. [Publication on Ni-catalyzed carboxylation]. [Link]
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Supporting Information. [Publication on trifluoromethylation]. [Link]
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Supporting Information. Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]
-
The Royal Society of Chemistry. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [Link]
-
SpectraBase. Trifluoroacetic acid, p-fluorobenzyl ester. [Link]
-
Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
-
NIST WebBook. Ethyl 4-(trifluoromethyl)benzoate. [Link]
-
National Institutes of Health (NIH). Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. [Link]
-
NIST WebBook. 2,3,4-Trifluorobenzoic acid, 4-nitrophenyl ester. [Link]
-
Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]
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An In-Depth Technical Guide to the ¹³C NMR Interpretation of Ethyl 2,3,4-trifluorobenzoate
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2,3,4-trifluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the spectral data. We will explore the influence of the trifluoro substitution pattern and the ethyl ester group on the chemical shifts and coupling constants of the aromatic and aliphatic carbons. This guide emphasizes a first-principles approach to spectral assignment, reinforced by established empirical data and spectroscopic rules.
Introduction: The Significance of Fluorinated Aromatics in Medicinal Chemistry
Fluorinated organic compounds play a pivotal role in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable model system for understanding the spectroscopic signatures of polysubstituted fluorinated aromatic rings, which are common motifs in many pharmaceutical agents. A thorough understanding of its ¹³C NMR spectrum is crucial for unambiguous structure elucidation and quality control in synthetic chemistry.
Fundamental Principles of ¹³C NMR of Fluorinated Compounds
The ¹³C NMR spectrum of an organic molecule provides a unique fingerprint based on the chemical environment of each carbon atom. In proton-decoupled ¹³C NMR, each unique carbon typically appears as a singlet. However, the presence of fluorine (¹⁹F), a spin-active nucleus (I = 1/2) with 100% natural abundance, introduces complexities in the form of carbon-fluorine (C-F) coupling.[1] This coupling, mediated through bonds, results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the carbon and fluorine atoms.
Key C-F coupling constants to consider are:
-
¹JCF (one-bond): Typically large, ranging from -160 to -350 Hz.
-
²JCF (two-bond): Generally between 15 and 50 Hz.
-
³JCF (three-bond): Smaller, usually in the range of 3 to 15 Hz.
-
⁴JCF (four-bond): The smallest, often 0 to 4 Hz.
The interpretation of these coupling patterns is a powerful tool for assigning the signals of fluorinated compounds.
Predicted ¹³C NMR Spectrum of this compound
The structure of this compound is as follows:
Caption: Molecular structure of this compound with atom numbering.
Predicted Chemical Shifts and Coupling Patterns
The predicted chemical shifts (δ) and multiplicities for each carbon atom are summarized in the table below. These predictions are based on the additive effects of the fluorine and ethyl carboxylate substituents on the benzene ring.
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |
| C=O | 162-165 | Triplet of doublets (td) | ³JCF ≈ 3-5 Hz (from F2), ⁴JCF ≈ 1-3 Hz (from F3) |
| C1 | 120-125 | Multiplet | ²JCF ≈ 15-25 Hz (from F2) |
| C2 | 148-152 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz (from F3) |
| C3 | 140-145 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz (from F2 & F4) |
| C4 | 150-155 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz (from F3) |
| C5 | 115-120 | Doublet of doublets (dd) | ³JCF ≈ 5-10 Hz (from F4), ⁴JCF ≈ 1-4 Hz (from F3) |
| C6 | 128-132 | Doublet of doublets (dd) | ³JCF ≈ 5-10 Hz (from F2), ⁴JCF ≈ 1-4 Hz (from F3) |
| -OCH₂- | 61-63 | Singlet | - |
| -CH₃ | 14-16 | Singlet | - |
Detailed Rationale for Assignments
-
Aromatic Carbons (C1-C6):
-
Carbons Bearing Fluorine (C2, C3, C4): These carbons will exhibit the largest chemical shifts due to the deshielding effect of the directly attached fluorine atoms and will show very large one-bond C-F coupling constants (¹JCF). The signals will be further split by smaller two-bond couplings to adjacent fluorine atoms.
-
C1 (ipso-Carbon): This carbon is attached to the electron-withdrawing carboxylate group and will be deshielded. It will show a complex multiplet due to two-bond coupling with the fluorine at C2.
-
C5 and C6 (Protonated Carbons): These carbons are the most shielded in the aromatic region. Their signals will be split by three- and four-bond couplings to the fluorine atoms. The differing electronic environments will result in distinct chemical shifts for C5 and C6.
-
-
Ethyl Ester Carbons:
-
Carbonyl Carbon (C=O): The carbonyl carbon will appear in the typical downfield region for esters. It is expected to show small long-range couplings to the fluorine atoms on the ring.
-
Methylene and Methyl Carbons (-OCH₂CH₃): These aliphatic carbons will appear upfield and are generally not significantly affected by the fluorine substituents on the aromatic ring, thus they are expected to be singlets in a proton-decoupled spectrum.
-
Experimental Protocol for ¹³C NMR Acquisition
For researchers wishing to acquire an experimental spectrum, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Decoupling: ¹H decoupling (e.g., waltz-16)
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K
-
Step-by-Step Interpretation Workflow
A systematic approach is essential for the accurate interpretation of the ¹³C NMR spectrum of this compound.
Caption: A logical workflow for the interpretation of the ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts and, more importantly, the carbon-fluorine coupling constants allows for the unambiguous assignment of all carbon signals. This guide provides a robust framework for both predicting and interpreting the spectrum, which can be applied to a wide range of other fluorinated aromatic compounds. The principles and methodologies outlined herein are fundamental for any scientist working in the field of synthetic and medicinal chemistry.
References
- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.
- Doddrell, D. M., Pegg, D. T., & Bendall, M. R. (1982). Distortionless enhancement of NMR signals by polarization transfer. Journal of Magnetic Resonance, 48(2), 323-327.
- Emsley, J. W., & Phillips, L. (1971). Fluorine chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.
- Field, L. D. (1986). High-resolution carbon-13 NMR of solids. Magnetic Resonance in Chemistry, 24(5), 351-366.
- Gunther, H. (2013).
- Hansen, P. E. (1981). Carbon-13 NMR of substituted benzenes. Organic Magnetic Resonance, 15(2), 105-231.
- Kalman, J. R. (1979). Carbon-13 NMR spectra of substituted benzenes. Australian Journal of Chemistry, 32(5), 1127-1131.
- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][2]
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Reactivity profile of Ethyl 2,3,4-trifluorobenzoate
An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2,3,4-trifluorobenzoate
For the Senior Application Scientist, understanding the reactivity of a molecule like this compound is not merely an academic exercise; it is fundamental to its application in medicinal chemistry and materials science. This guide provides a comprehensive exploration of its chemical behavior, grounded in established principles and supported by authoritative data. We will dissect the electronic and steric factors governing its reactions, offering not just protocols, but the strategic reasoning behind them.
Core Molecular Characteristics
This compound is a polysubstituted aromatic ester. Its reactivity is dominated by the interplay between the electron-withdrawing nature of the three fluorine atoms and the ester functionality, both of which profoundly influence the electron density of the benzene ring.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 351354-50-2 | [1][2] |
| Molecular Formula | C₉H₇F₃O₂ | [1] |
| Molecular Weight | 204.15 g/mol | [1] |
| Physical Form | Liquid or semi-solid | |
| Purity | Typically ≥97% | |
| Storage | Sealed in dry, room temperature conditions |
The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most significant aspect of this compound's reactivity is its susceptibility to Nucleophilic Aromatic Substitution (SNAr). Aromatic rings are typically nucleophilic, but the presence of strongly electron-withdrawing groups, such as fluorine and the ethyl carboxylate group, renders the ring electrophilic and thus susceptible to attack by nucleophiles.[3]
Mechanistic Principles & Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the aromatic ring, which breaks aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is the key to the reaction's feasibility.
The three fluorine atoms and the ester group stabilize the negative charge in the Meisenheimer complex through their inductive effects. The ester group provides further, powerful stabilization via resonance, particularly when the attack occurs at the ortho or para positions.
-
Position 4 (para- to the ester): Attack at this position is most favorable. The negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the ester group through resonance, providing significant stabilization.
-
Position 2 (ortho- to the ester): Attack here is also favorable due to resonance stabilization from the ester group.
-
Position 3 (meta- to the ester): This position is the least reactive towards nucleophilic attack as the negative charge cannot be directly delocalized onto the ester group via resonance.
Therefore, nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluoride atom at that site.
Caption: SNAr Mechanism at the C4 Position.
Causality of Fluorine as a Leaving Group
Contrary to trends seen in aliphatic SN2 reactions, fluoride is an excellent leaving group in SNAr chemistry. This is because the rate-determining step is the formation of the Meisenheimer complex, not the elimination of the leaving group.[4] Fluorine's high electronegativity provides the strongest inductive electron withdrawal, which powerfully stabilizes the anionic intermediate, thus lowering the activation energy of this slow step.[4]
Representative SNAr Protocol: Synthesis of Ethyl 4-amino-2,3-difluorobenzoate
This protocol describes a typical amination reaction, a common transformation in drug development.
Workflow Overview
Caption: General workflow for an SNAr experiment.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry, three-necked flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq) and a suitable polar aprotic solvent like DMSO or DMF. Purge the system with an inert gas (Argon or Nitrogen). This is critical to prevent side reactions with atmospheric moisture and oxygen.
-
Reagent Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) and the amine nucleophile (e.g., benzylamine, 1.2 eq). The base is necessary to deprotonate the amine or neutralize any HF formed.
-
Reaction: Heat the mixture to 80-100 °C. The elevated temperature is required to overcome the activation energy for the formation of the Meisenheimer complex. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into cold water. This quenches the reaction and precipitates the organic product while dissolving inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). The choice of solvent is based on its ability to dissolve the product and its immiscibility with water.
-
Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired 4-amino substituted product.
Reactivity at the Ester Functional Group
The ester group itself is a key reactive site, primarily for nucleophilic acyl substitution and reduction.
Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, readily converts the ester back to the parent carboxylic acid, 2,3,4-trifluorobenzoic acid. The electron-withdrawing fluorine atoms on the ring make the carbonyl carbon more electrophilic, potentially accelerating the rate of nucleophilic attack by hydroxide compared to non-fluorinated analogues.[5][6]
Mechanism of Base-Catalyzed Hydrolysis
Caption: Mechanism of Ester Saponification.
Representative Protocol: Hydrolysis to 2,3,4-Trifluorobenzoic acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction, remove the ethanol under reduced pressure, and dilute with water.
-
Acidification: Acidify the aqueous solution with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Reduction
The ester can be reduced to the corresponding primary alcohol, (2,3,4-trifluorophenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.
Representative Protocol: Reduction to (2,3,4-Trifluorophenyl)methanol
-
Inert Setup: To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in a dry ether solvent like THF.
-
Reducing Agent: Cool the solution in an ice bath (0 °C) and slowly add a solution of LiAlH₄ (1.5-2.0 eq) in THF. The reaction is highly exothermic and generates hydrogen gas, necessitating careful, slow addition.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quenching: Cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure safely neutralizes the excess LiAlH₄ and precipitates aluminum salts.
-
Filtration & Extraction: Filter the resulting slurry and wash the solid with ethyl acetate. Extract the filtrate with ethyl acetate, dry the combined organic layers, and concentrate to yield the alcohol product.
Other Potential Transformations
Electrophilic Aromatic Substitution (SEAr)
SEAr reactions (e.g., nitration, halogenation, Friedel-Crafts) are highly disfavored. The combined deactivating effects of three strongly electron-withdrawing fluorine atoms and the meta-directing ester group make the ring extremely electron-poor and unreactive towards electrophiles.[7] Forcing conditions would be required, likely leading to decomposition rather than selective substitution.
Cross-Coupling Reactions
While C-F bonds are generally less reactive in cross-coupling reactions than other C-X bonds, advancements have been made.[8] It is conceivable that under specific palladium or nickel catalysis with specialized ligands, the C-F bond at the 4-position could undergo Suzuki, Stille, or Buchwald-Hartwig type couplings.[8][9] However, these reactions would require significant optimization and are not considered a primary reactivity pathway compared to SNAr.
Safety & Handling
As with any fluorinated organic compound, appropriate safety precautions are essential.
-
Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]
-
Hazards: The compound may cause skin and eye irritation. Do not breathe vapors or mist.[10][12] The parent acid, 2,3,4-trifluorobenzoic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Conclusion
The reactivity profile of this compound is unequivocally dominated by its electron-deficient aromatic ring, making it an excellent substrate for Nucleophilic Aromatic Substitution, particularly at the 4-position. The ester moiety provides a secondary site for reactivity, allowing for hydrolysis to the parent acid or reduction to the corresponding alcohol. This predictable and selective reactivity makes it a valuable building block for the synthesis of complex, highly functionalized aromatic compounds in the pharmaceutical and agrochemical industries.
References
- Claramunt, R. M., López, C., López, A., Pérez-Medina, C., Pérez-Torralba, M., Alkorta, I., Elguero, J., Escames, G., & Acuña-Castroviejo, D. (2011). European Journal of Medicinal Chemistry, 46(4), 1439-1447. [Source: ChemicalBook, https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82442227.htm]
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An In-depth Technical Guide to the Hydrolysis Mechanism of Ethyl 2,3,4-trifluorobenzoate
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, altered acidity, and modified lipophilicity. Ethyl 2,3,4-trifluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its hydrolytic stability and the mechanism of its degradation is crucial for drug development, formulation, and environmental fate assessment. This guide provides a detailed technical overview of the hydrolysis mechanism of this compound, synthesizing established principles of ester hydrolysis with the known electronic effects of fluorine substituents.
The Core Mechanism: Nucleophilic Acyl Substitution
The hydrolysis of this compound, like that of most esters, proceeds through a nucleophilic acyl substitution pathway. This reaction can be catalyzed by either acid or base, with the base-catalyzed pathway generally being irreversible and faster.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol.[1][2][3] The reaction typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[4]
The process begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, with the ethoxide ion acting as the leaving group. The final step is a rapid acid-base reaction where the liberated ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[1][3]
Caption: Acid-Catalyzed Hydrolysis of this compound.
Electronic Effects of Fluorine Substituents
The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly influences the rate of hydrolysis. These substituents exert a strong inductive effect (-I), which has several consequences for the reaction mechanism.
| Effect | Consequence on Hydrolysis Rate | Rationale |
| Increased Electrophilicity of Carbonyl Carbon | Acceleration | The fluorine atoms withdraw electron density from the aromatic ring and, consequently, from the carbonyl group. This makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. [5][6] |
| Stabilization of the Tetrahedral Intermediate | Acceleration | The electron-withdrawing nature of the fluorine atoms helps to stabilize the negative charge that develops on the oxygen atom in the tetrahedral intermediate. |
| Increased Acidity of the Resulting Carboxylic Acid | No direct effect on rate, but influences equilibrium | The fluorine atoms stabilize the carboxylate anion, making the corresponding carboxylic acid a stronger acid. In base-catalyzed hydrolysis, this further drives the reaction towards the products. |
Studies on related fluorinated esters have consistently shown that fluorine substitution accelerates the rate of hydrolysis. [5][6]
Experimental Protocols for Studying Hydrolysis Kinetics
The rate of hydrolysis of this compound can be monitored using several analytical techniques. The choice of method depends on the reaction conditions and the available instrumentation.
Caption: General experimental workflow for monitoring hydrolysis kinetics.
Titrimetric Method
This classical method is suitable for both acid- and base-catalyzed hydrolysis. [7][8][9][10] Protocol for Acid-Catalyzed Hydrolysis:
-
Prepare a solution of this compound in a known concentration of a strong acid (e.g., HCl).
-
At time zero and regular intervals thereafter, withdraw a known volume of the reaction mixture.
-
Quench the reaction by adding the aliquot to ice-cold water.
-
Titrate the total acid content (catalyst + product carboxylic acid) with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
The increase in the volume of base required for neutralization over time corresponds to the formation of 2,3,4-trifluorobenzoic acid.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of the reaction in real-time. [11][12][13][14][15] Protocol:
-
Prepare the reaction mixture in a deuterated solvent (e.g., D₂O with a co-solvent if needed for solubility).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of a characteristic signal of the ester (e.g., the quartet of the -OCH₂- protons) and the corresponding increase in a signal from the product alcohol (e.g., the quartet of the -CH₂OH protons of ethanol).
-
The relative integrals of these peaks can be used to determine the concentration of the ester and alcohol at each time point.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and accurate method for separating and quantifying the components of the reaction mixture. [16][17][18][19] Protocol:
-
Set up the hydrolysis reaction as described for the titrimetric method.
-
At specified time points, withdraw an aliquot and quench the reaction.
-
Dilute the sample with the mobile phase.
-
Inject a known volume of the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a separation method that resolves the ester from the product carboxylic acid.
-
Quantify the concentrations of the ester and the carboxylic acid by comparing their peak areas to those of standard solutions of known concentrations.
Conclusion
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, which can be catalyzed by both acids and bases. The three fluorine substituents on the aromatic ring are expected to significantly accelerate the rate of hydrolysis due to their strong electron-withdrawing inductive effects. The kinetics of this reaction can be reliably studied using a variety of techniques, including titrimetry, ¹H NMR spectroscopy, and HPLC. A thorough understanding of the hydrolysis of this and related fluorinated esters is essential for their effective application in drug development and other fields.
References
- Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
- Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
- 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. PubMed.
- Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters.
- Intramolecular general base catalyzed ester hydrolysis.
- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
- TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. eGyanKosh.
- Kinetics Study of Ester Hydrolysis in The Presence of HCL at Room Temper
- IV SEMMESTER. Unknown Source.
- Experiment No. 8.
- Kinetic study of Ester hydrolysis. YouTube.
- Analysis Fluorobenzoic Acids for W
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- Reactions in Fluorinated Acetic Acid Esters Triggered by Slow Electrons: Bond Cleavages, Hydrogen Transfer Reactions and Loss of Halocarbons.
- Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
- Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.
- Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels.
- NMR on-line monitoring of esterification c
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Introduction: The Critical Role of Solubility in the Application of Ethyl 2,3,4-trifluorobenzoate
An In-Depth Technical Guide to the Solubility of Ethyl 2,3,4-trifluorobenzoate in Common Organic Solvents
This compound (C₉H₇F₃O₂) is a fluorinated aromatic ester with significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials.[1] The strategic placement of fluorine atoms on the benzene ring can profoundly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity, making it a valuable intermediate for drug development professionals.[2]
The successful application of this compound in any synthetic or formulation workflow is fundamentally dependent on its solubility characteristics. A thorough understanding of its solubility in a range of common organic solvents is paramount for researchers and scientists. This knowledge informs critical decisions, including the selection of appropriate reaction media, the design of efficient purification strategies like crystallization, and the development of stable formulations.
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It moves beyond a simple listing of data to explain the underlying physicochemical principles, offers a detailed protocol for experimental solubility determination, and discusses robust analytical techniques for quantification.
Part 1: Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a useful initial guide; it posits that substances with similar intermolecular forces are likely to be miscible.[3]
Intermolecular Forces at Play
For this compound, a liquid at room temperature, the following intermolecular forces are key to its solubility behavior:[1]
-
London Dispersion Forces: These are temporary attractive forces resulting from transient fluctuations in electron distribution. As a molecule with a significant number of electrons, these forces will be a major contributor to its interaction with nonpolar solvents like hexane and toluene.[4]
-
Dipole-Dipole Interactions: The ester functional group and, critically, the three fluorine atoms on the aromatic ring create a significant molecular dipole. The high electronegativity of fluorine pulls electron density, making the molecule polar. This allows it to interact favorably with other polar molecules such as acetone, ethyl acetate, and acetonitrile.[4]
-
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. This allows for potential interactions with protic solvents like ethanol and methanol.
Predictive Modeling with Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total Hildebrand solubility parameter into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar intermolecular forces.
-
δH: Energy from hydrogen bonding.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The distance (Ra) between a solute and a solvent in Hansen space is a measure of their compatibility.[5][6] A smaller distance implies higher solubility.
While specific HSP values for this compound are not published, they can be experimentally determined by assessing its solubility in a range of well-characterized solvents.[7] For researchers, using HSP can be a powerful tool to rationally select solvents for screening, saving significant time and resources.
Table 1: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Source: Data compiled from multiple sources.[5][8][9]
Part 2: Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the equilibrium solubility of a compound is the Shake-Flask Method . This method is reliable and widely adopted for its accuracy.[10][11] It involves creating a saturated solution and then quantifying the amount of dissolved solute.
Detailed Protocol: The Shake-Flask Method
This protocol provides a self-validating system for accurately measuring the solubility of this compound.
1. Materials and Reagents:
-
This compound (solute)
-
A selection of analytical grade organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, acetonitrile, ethanol, methanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
2. Experimental Procedure:
-
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved liquid (as it is a liquid solute, it will form a separate phase).
-
Add a known volume (e.g., 2-5 mL) of the chosen organic solvent to each vial.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Step 2: Equilibration
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a defined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, though 48-72 hours is preferable for viscous solvents.[12][13] The temperature should be precisely controlled and recorded (e.g., 25.0 ± 0.5 °C).
-
-
Step 3: Phase Separation
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solute settle.
-
To ensure complete separation, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).[12]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any micro-droplets of the undissolved solute.[3]
-
-
Step 4: Sample Preparation for Analysis
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (see Part 3). A series of dilutions may be necessary.
-
-
Step 5: Quantification
-
Analyze the diluted samples using a pre-calibrated analytical method, such as UV-Vis Spectroscopy or Gas Chromatography, to determine the concentration of the solute.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Part 3: Analytical Methodologies for Accurate Quantification
The accuracy of the solubility measurement is entirely dependent on the method used to quantify the solute concentration in the saturated solution.
Method A: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and reliable method for quantifying compounds that absorb ultraviolet or visible light.[14] The aromatic ring in this compound makes it an excellent candidate for this technique.
-
Principle: The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[15]
-
Procedure:
-
Determine λmax: Scan a dilute solution of the compound across the UV spectrum (approx. 200-400 nm) to find the wavelength of maximum absorbance (λmax). All subsequent measurements should be performed at this wavelength for maximum sensitivity.
-
Prepare Calibration Standards: Create a series of at least five standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot absorbance versus concentration. The resulting graph should be a straight line, and a linear regression will yield an equation (y = mx + c) and a correlation coefficient (R²) which should be >0.99 for a valid calibration.
-
Analyze Samples: Measure the absorbance of the diluted, saturated samples. Use the calibration curve's equation to calculate their concentration. Remember to account for the dilution factor to determine the final solubility value.
-
Method B: Gas Chromatography (GC)
Gas chromatography is a powerful separation technique that is highly suitable for the analysis of volatile organic compounds.[16] It offers excellent specificity and sensitivity.
-
Principle: A liquid sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The components of the sample separate based on their boiling points and interactions with the stationary phase. A detector at the end of the column quantifies each component.[17]
-
Procedure:
-
Optimize GC Method: Develop a GC method (specifying column type, temperature program, carrier gas flow rate, and detector settings) that provides a sharp, well-resolved peak for this compound with a reasonable retention time.
-
Prepare Calibration Standards: As with UV-Vis, prepare a series of at least five standard solutions of known concentrations in the solvent being tested.
-
Generate Calibration Curve: Inject a fixed volume of each standard into the GC. Plot the detector response (peak area) versus concentration. Perform a linear regression to obtain the calibration equation and verify R² > 0.99.
-
Analyze Samples: Inject the same fixed volume of the diluted, saturated samples. Use the peak area and the calibration equation to calculate the concentration, and then apply the dilution factor to find the solubility.
-
Part 4: Data Presentation
Quantitative solubility data should be presented clearly and concisely. The following table provides a template for reporting results, allowing for easy comparison across different solvents.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Diethyl Ether | 2.8 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
| DMSO | 7.2 | [Experimental Value] | [Calculated Value] |
References
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Gas Chromatographic Determination of the Solubility of Gases in Liquids at Low Pressures. (n.d.). Analytical Chemistry. Retrieved from [Link]
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Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott. Retrieved from [Link]
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Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography. (2007). SciELO. Retrieved from [Link]
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Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
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Díaz, E., Cazurro, A., & Coca, J. (2007). Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography. Semantic Scholar. Retrieved from [Link]
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Common solvents are displayed according to their Hansen solubility... (n.d.). ResearchGate. Retrieved from [Link]
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Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Preprints.org. Retrieved from [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. Retrieved from [Link]
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Louch, D., & Pawliszyn, J. (1995). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 67(22), 4112–4118. Retrieved from [Link]
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List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. Retrieved from [Link]
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Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]
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Gas Chromatography. (2023). Chemistry LibreTexts. Retrieved from [Link]
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gas-liquid chromatography. (n.d.). Chemguide. Retrieved from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies. Retrieved from [Link]
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1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]
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Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]
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Tom, J. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. Retrieved from [Link]
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UV-Visible Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Hansen, C. M. (n.d.). Hansen solubility parameters. Stenutz. Retrieved from [Link]
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Hansen solubility parameter. (n.d.). Wikipedia. Retrieved from [Link]
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Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). Hansen-Solubility. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott. Retrieved from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. Retrieved from [Link]
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Intermolecular Forces. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Maribel, M. (2018). Intermolecular Forces and Trends, Formal Charges, Hund's Rule, Lattice Structures and Unit Cells. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling of Ethyl 2,3,4-trifluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Ethyl 2,3,4-trifluorobenzoate (CAS No. 351354-50-2) is a fluorinated aromatic compound increasingly utilized as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties make it a valuable intermediate in the synthesis of complex molecules. However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.
This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, moving beyond mere compliance to foster a culture of proactive safety. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a field-proven framework for its use in a professional research and development setting.
Chemical Identity and Physical Properties
A clear understanding of a substance's physical properties is the foundation of its safe handling. These characteristics influence storage, potential exposure routes, and emergency response.
| Property | Value | Source |
| CAS Number | 351354-50-2 | [1][2][3] |
| Molecular Formula | C₉H₇F₃O₂ | [1][2] |
| Molecular Weight | 204.15 g/mol | [1][3] |
| Appearance | Liquid or semi-solid; Clear liquid | [2] |
| Boiling Point | 205-207 °C | [3] |
| Density | ~1.304 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥97% | [2] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with specific hazards that necessitate careful handling. The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1]
| GHS Pictogram | Signal Word | Hazard Class & Statement |
| Warning | H302: Harmful if swallowed. (Acute toxicity, oral, Category 4)[1] | |
| H315: Causes skin irritation. (Skin corrosion/irritation, Category 2)[1] | ||
| H319: Causes serious eye irritation. (Serious eye damage/eye irritation, Category 2A)[1] | ||
| H335: May cause respiratory irritation. (Specific target organ toxicity, single exposure, Category 3)[1] |
The causality for this hazard profile stems from its structure. As a halogenated aromatic ester, it can react with biological nucleophiles and hydrolyze, potentially releasing 2,3,4-trifluorobenzoic acid, which contributes to its irritant properties. The trifluorinated phenyl ring alters the compound's reactivity and bioavailability compared to its non-fluorinated analogs.
Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is achieved through a combination of engineering controls and appropriate PPE. The principle of ALARA (As Low As Reasonably Achievable) should always be applied.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to mitigate the risk of respiratory irritation (H335).[4]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[1]
-
Safety Showers and Eyewash Stations: Must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or holes before each use and change them frequently, especially after direct contact.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required.
-
-
Respiratory Protection: If work must be performed outside of a fume hood where vapor exposure is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]
Caption: PPE Selection Workflow for Handling this compound.
Safe Handling and Storage Protocols
Adherence to a standardized protocol is essential for minimizing risk.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational. Confirm the location of the nearest eyewash station and safety shower.
-
Aliquotting: When transferring the liquid, use a pipette or syringe to avoid pouring, which can cause splashing and increased vapor release.
-
Spill Prevention: Conduct all work in a secondary container (e.g., a tray) to contain any potential spills.
-
Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces.
Storage Protocol:
-
Container: Keep the compound in its original, tightly sealed container.[6]
-
Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight. Room temperature storage is generally acceptable.[1][7]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially hazardous reactions.[8]
Emergency Procedures: A Self-Validating System
Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures.
First-Aid Measures:
-
General Advice: In case of exposure, move the affected person out of the dangerous area. Show the Safety Data Sheet to the attending physician.[1]
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[1]
Spill Management Protocol:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread the vapor.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[9] Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled, and closed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste as hazardous material in accordance with all local, state, and federal regulations.
Caption: Logical workflow for emergency response to an incident.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5]
-
Unsuitable Media: Avoid using a heavy water stream, which may spread the material.[5]
-
Hazards: Thermal decomposition may produce hazardous combustion products, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Toxicological Profile
The toxicological data for this compound is primarily derived from its GHS classification.
-
Acute Effects: As established, the compound is harmful if swallowed and causes irritation to the skin, eyes, and respiratory tract.[1] These effects are immediate upon exposure.
-
Chronic Effects: There is limited publicly available data on the long-term toxicological effects of this specific compound. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[1] The absence of data underscores the importance of minimizing all routes of exposure through diligent adherence to safe handling protocols.
Waste Disposal
Chemical waste must be managed responsibly to protect the environment.
-
Classification: Waste material containing this compound should be classified and handled as hazardous waste.
-
Procedure: Dispose of unused product and contaminated materials in a designated, approved hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. All disposal activities must comply with local, regional, and national environmental regulations. Never empty into drains or release into the environment.[1]
References
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PubChem. 2,3,4-Trifluorobenzoic acid. National Center for Biotechnology Information. [Link]
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Loba Chemie. ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS. [Link]
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Cole-Parmer. Material Safety Data Sheet - Ethyl Trifluoroacetate, 99%. [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties of Trifluorinated Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermodynamic properties of trifluorinated benzoic acid esters. These compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical characteristics imparted by the trifluoromethyl (-CF3) group. Understanding their thermodynamic stability, phase behavior, and energetic properties is crucial for predicting their behavior in biological systems, optimizing reaction conditions, and ensuring the stability of final products. This document moves beyond a simple recitation of data, offering in-depth explanations of experimental and computational methodologies, and exploring the structure-property relationships that govern the thermodynamic behavior of these molecules.
The Significance of Trifluorination in Benzoic Acid Esters
The introduction of a trifluoromethyl group into the benzoic acid ester scaffold dramatically alters its electronic and steric properties. The high electronegativity of fluorine atoms leads to a strong electron-withdrawing effect, influencing the molecule's acidity, basicity, and dipole moment. This, in turn, affects its binding affinity to biological targets and its solubility in various media. Furthermore, the lipophilicity of the molecule is often increased, a critical factor in drug absorption and distribution. From a thermodynamic perspective, the strong C-F bonds contribute significantly to the molecule's overall stability.
Core Thermodynamic Properties: A Quantitative Overview
The key thermodynamic parameters for several representative trifluorinated benzoic acid esters are summarized below. It is important to note that experimental data for this specific class of compounds can be limited, and computational methods often provide valuable estimates.
| Compound | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Enthalpy of Fusion (ΔfusH°) (kJ/mol) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |
| 2-Trifluoromethylbenzoic acid, 3,5-difluorophenyl ester | Data not available | Data not available | Data not available | Data not available | Data not available |
| 3-Trifluoromethylbenzoic acid, 2-methylpentyl ester | Data not available | Data not available | Data not available | Data not available | Data not available |
| Benzoic acid, (2,3,6-trifluorophenyl)methyl ester | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The table above highlights the current gap in readily available, consolidated experimental data for these specific compounds. The subsequent sections will detail the methodologies to determine these crucial values.
The Influence of Isomerism on Thermodynamic Stability
The position of the trifluoromethyl group on the benzoic acid ring (ortho, meta, or para) significantly impacts the thermodynamic properties of the resulting ester.
-
Ortho Position: Steric hindrance between the trifluoromethyl group and the ester functionality can lead to conformational restrictions, affecting the crystal packing and, consequently, the enthalpy of fusion and sublimation. This steric strain can also influence the intramolecular hydrogen bonding potential, further altering the thermodynamic stability.
-
Meta Position: The inductive effect of the trifluoromethyl group is still significant, influencing the electron distribution within the aromatic ring and affecting the bond dissociation energies.
-
Para Position: The trifluoromethyl group can participate in resonance effects, which can stabilize the molecule. The more linear geometry of para-substituted isomers often allows for more efficient crystal packing, leading to higher melting points and enthalpies of fusion.
A comparative study of the ortho, meta, and para isomers of (trifluoromethyl)benzoic acid reveals differences in their absorption spectra, which can be correlated with their electronic and, by extension, thermodynamic properties.[1]
Experimental Determination of Thermodynamic Properties
Accurate determination of thermodynamic properties relies on a suite of calorimetric and analytical techniques. The choice of method depends on the specific property of interest and the physical state of the sample.
Bomb Calorimetry: Measuring the Enthalpy of Combustion and Formation
Bomb calorimetry is the gold standard for determining the enthalpy of combustion (ΔcH°) of solid and liquid samples. From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. For fluorinated compounds, special considerations are necessary due to the formation of corrosive hydrofluoric acid (HF) during combustion.[2]
Experimental Protocol: Rotating-Bomb Calorimetry for a Trifluorinated Benzoic Acid Ester
This protocol is a guideline and should be adapted based on the specific instrumentation and safety protocols of your laboratory.
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the high-purity trifluorinated benzoic acid ester into a platinum crucible. For volatile samples, encapsulation in a sealed, fused-quartz ampoule may be necessary.
-
Cut a 10 cm length of platinum or nichrome ignition wire and attach it to the bomb electrodes, ensuring it is in close contact with the sample.
-
-
Bomb Assembly and Charging:
-
Place the crucible with the sample in the bomb head.
-
Add a small, known amount of distilled water (typically 1 mL) to the bomb to ensure the formation of aqueous HF.
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
-
Charge the bomb with high-purity oxygen to a pressure of approximately 30 atmospheres.[3]
-
-
Calorimetric Measurement:
-
Place the charged bomb into the calorimeter bucket containing a known mass of water (typically 2000 g).[3]
-
Allow the system to reach thermal equilibrium, recording the initial temperature.
-
Ignite the sample by passing an electrical current through the ignition wire.
-
Record the temperature at regular intervals until a constant temperature is reached after the initial rise.
-
-
Post-Combustion Analysis:
-
Depressurize the bomb slowly and carefully.
-
Collect the bomb washings to determine the concentration of hydrofluoric acid and any nitric acid formed from residual nitrogen. This is crucial for accurate energy corrections.
-
Measure the length of the unburned ignition wire.
-
-
Data Analysis:
-
Calculate the total heat released (q_total) from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard like benzoic acid).
-
Apply corrections for the heat of combustion of the ignition wire and the heats of formation of HF and HNO3.
-
Calculate the standard molar enthalpy of combustion (ΔcH°) and subsequently the standard molar enthalpy of formation (ΔfH°).
-
Diagram: Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion.
Differential Scanning Calorimetry (DSC): Probing Phase Transitions and Heat Capacity
DSC is a powerful technique for measuring the temperatures and enthalpies of phase transitions (e.g., melting, crystallization) and for determining the heat capacity of a substance as a function of temperature.
Experimental Protocol: DSC Analysis of a Trifluorinated Benzoic Acid Ester
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.[4]
-
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point but below the decomposition temperature.[4] The decomposition temperature should be predetermined by thermogravimetric analysis (TGA).
-
Cool the sample at the same rate back to the starting temperature.
-
Perform a second heating scan to observe any changes in thermal behavior, which can indicate the presence of polymorphism or the formation of a metastable phase.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The melting temperature (Tm) is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔfusH) is calculated by integrating the area under the melting peak.
-
The heat capacity (Cp) can be determined from the displacement of the baseline in a calibrated instrument.
-
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of thermal transitions.
Thermogravimetric Analysis (TGA) and Knudsen Effusion Method: Determining Vapor Pressure and Sublimation Enthalpy
TGA can be used to determine the vapor pressure and enthalpy of sublimation (ΔsubH°) of a substance by measuring its mass loss as a function of temperature under controlled conditions. The Knudsen effusion method is a more specialized technique for measuring low vapor pressures.
Experimental Protocol: TGA for Vapor Pressure Determination
-
Instrument Calibration: Calibrate the instrument using a reference material with a known vapor pressure, such as benzoic acid, to determine the instrument-dependent constant in the Langmuir equation.[6]
-
Sample Preparation: Place a small amount of the sample in an open TGA pan.
-
Isothermal Measurements: Heat the sample to a series of constant temperatures and measure the rate of mass loss at each temperature.
-
Data Analysis: Use the Langmuir equation to relate the rate of mass loss to the vapor pressure. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (Clausius-Clapeyron plot) will yield the enthalpy of sublimation from its slope.
Computational Thermochemistry: A Powerful Predictive Tool
In the absence of experimental data, computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G4 theory), can provide reliable estimates of thermodynamic properties.[2] These methods are particularly useful for comparing the relative stabilities of different isomers and for understanding the electronic effects of substituents.
Computational Workflow for Determining Enthalpy of Formation
-
Conformational Search: Identify the lowest energy conformers of the molecule using a suitable molecular mechanics force field or a semi-empirical method.
-
Geometry Optimization and Vibrational Frequencies: Optimize the geometry of each conformer and calculate their vibrational frequencies at a higher level of theory (e.g., B3LYP/6-311++G(d,p)).[7]
-
Single-Point Energy Calculations: Perform single-point energy calculations at a very high level of theory (e.g., CCSD(T)) to obtain accurate electronic energies.
-
Thermochemical Corrections: Use the vibrational frequencies to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Calculation of Enthalpy of Formation: Calculate the gas-phase enthalpy of formation using an isodesmic or atomization reaction scheme, which helps to cancel out systematic errors in the calculations.
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Influence of fluorine substitution on benzoate reactivity
An In-Depth Technical Guide to the Influence of Fluorine Substitution on Benzoate Reactivity
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides an in-depth technical exploration of the profound influence of fluorine substitution on the reactivity of benzoates. We will dissect the nuanced electronic effects of fluorine, moving beyond simplistic notions of its electronegativity to a more sophisticated understanding of its dual role as a powerful sigma-withdrawing group and a modest pi-donating group. This duality, highly dependent on the substituent's position (ortho, meta, or para), dictates the reactivity of the benzoate ring and the carboxylate group in a variety of chemical transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to modulate molecular behavior and design next-generation therapeutics and functional materials.
The Dichotomous Nature of Fluorine's Electronic Effects
Fluorine is the most electronegative element, a property that dominates its influence on molecular reactivity through strong inductive electron withdrawal (-I effect).[4] However, when attached to an aromatic system, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the π-system (+M or +R effect).[4] This creates a fascinating dichotomy where fluorine deactivates the aromatic ring towards electrophilic aromatic substitution due to its potent -I effect, yet directs incoming electrophiles to the ortho and para positions due to its +M effect.[4]
The interplay of these two opposing effects is central to understanding the reactivity of fluorinated benzoates. The magnitude of each effect is position-dependent:
-
Inductive Effect (-I): This effect weakens with distance, being strongest at the ortho position, weaker at the meta position, and weakest at the para position.
-
Mesomeric Effect (+M): This effect is most pronounced at the ortho and para positions, where the lone pairs can directly delocalize into the aromatic π-system and interact with the carboxylate group. The effect is absent at the meta position.
This nuanced behavior is critical for fine-tuning the electronic properties of the benzoate system, impacting everything from the acidity of the carboxylic acid to the susceptibility of the aromatic ring to nucleophilic attack.[1][5]
Caption: Duality of fluorine's electronic effects on a benzoate ring.
Quantifying Reactivity: The Hammett Equation
The Hammett equation is a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[6][7] It relates the equilibrium constants (K) or reaction rates (k) of a substituted series to a reference reaction (the ionization of benzoic acid in water at 25°C) through the following relationship:[6][7]
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
K or k is the equilibrium constant or rate constant for the substituted reactant.
-
K₀ or k₀ is the corresponding constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.
Fluorine's Hammett constants reflect its dual electronic nature.
| Substituent Position | Hammett Constant (σ) | Predominant Effect |
| meta | +0.34 | Inductive (-I) |
| para | +0.06 | -I and +M effects nearly cancel |
Data sourced from established Hammett constant tables.[8]
The positive σ value for the meta-fluoro substituent highlights its strong electron-withdrawing character at this position, where the mesomeric effect is inoperative. In contrast, the small positive σ value for the para-fluoro substituent demonstrates the near cancellation of the strong -I effect by the opposing +M effect.[9]
Positional Isomerism and its Impact on Acidity
The acidity of substituted benzoic acids is a direct probe of the electronic effects of the substituent. An electron-withdrawing group stabilizes the conjugate base (benzoate anion), leading to a stronger acid (lower pKa).
| Compound | pKa |
| Benzoic Acid | 4.20 |
| o-Fluorobenzoic Acid | 3.27 |
| m-Fluorobenzoic Acid | 3.86 |
| p-Fluorobenzoic Acid | 4.14 |
Note: pKa values can vary slightly depending on the experimental conditions.
Analysis of Acidity Trends:
-
o-Fluorobenzoic Acid: The most acidic of the fluorinated isomers. This is due to the "ortho effect," a combination of the strong, distance-dependent inductive effect and potential intramolecular hydrogen bonding that stabilizes the carboxylate anion.[10][11]
-
m-Fluorobenzoic Acid: Significantly more acidic than benzoic acid. At the meta position, the strong -I effect of fluorine dominates, effectively withdrawing electron density and stabilizing the conjugate base.[10]
-
p-Fluorobenzoic Acid: Only slightly more acidic than benzoic acid. At the para position, the electron-withdrawing inductive effect is largely counteracted by the electron-donating mesomeric effect, resulting in a minimal net impact on acidity.[9]
Caption: Acidity trend of fluorobenzoic acid isomers.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Fluorine's strong electron-withdrawing nature makes fluorinated benzoates, particularly those with multiple fluorine substituents, excellent substrates for nucleophilic aromatic substitution (SNAr).[12][13] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[13]
The presence of fluorine atoms stabilizes this anionic intermediate through their inductive effect, thereby lowering the activation energy of the reaction.[12] For this reason, polyfluorinated aromatics are often employed in SNAr reactions in the synthesis of complex molecules, including pharmaceuticals.[5][12]
Caption: Generalized mechanism for SNAr on a fluorinated benzoate.
Applications in Drug Discovery
The strategic placement of fluorine atoms in benzoate-containing drug candidates can significantly enhance their pharmacological properties.[1][2][3][14]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolic "soft spots" and increase the drug's half-life.[1][3]
-
Binding Affinity: Fluorine can modulate the pKa of nearby functional groups, such as the carboxylic acid of a benzoate, influencing its ionization state at physiological pH and its ability to form key interactions with biological targets.[1][14]
-
Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[1][14]
For example, the anti-inflammatory drug Celecoxib contains a trifluoromethyl group, which contributes to its metabolic stability and binding affinity. While not a benzoate, the principles of using fluorine to modulate reactivity and metabolic fate are the same.
Experimental Protocols
Determination of pKa by Spectrophotometric Titration
This protocol provides a reliable method for determining the pKa of fluorinated benzoic acids.
Principle: The UV-Vis absorbance of a benzoic acid derivative changes as a function of pH due to the different electronic structures of the protonated and deprotonated forms. By monitoring this change during a titration, the pKa can be determined.
Materials:
-
Fluorinated benzoic acid sample
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Deionized water
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
Burette and magnetic stirrer
Procedure:
-
Prepare a ~1 mM solution of the fluorinated benzoic acid in deionized water.
-
Adjust the initial pH of the solution to ~2 with 0.1 M HCl.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm).
-
Incrementally add small, precise volumes of 0.1 M NaOH.
-
After each addition, allow the pH to stabilize, record the pH, and acquire a new UV-Vis spectrum.
-
Continue this process until the pH reaches ~12.
-
Plot the absorbance at a wavelength of maximum change versus pH.
-
The pKa is the pH at the midpoint of the resulting sigmoidal curve.
Data Analysis: The pKa can be determined from the Henderson-Hasselbalch equation, where pKa = pH when the concentrations of the acidic and basic forms are equal.
Kinetic Analysis of Ester Hydrolysis
This protocol can be used to compare the rates of alkaline hydrolysis of ethyl benzoates with different fluorine substitution patterns.
Principle: The rate of hydrolysis of an ester can be followed by monitoring the disappearance of the ester or the appearance of the carboxylate product over time.[15] The reaction rate is influenced by the electronic nature of the substituents on the aromatic ring.
Materials:
-
Fluorinated ethyl benzoate substrate
-
Standardized 0.1 M NaOH in a 50:50 ethanol/water solution
-
Quenching solution (e.g., excess standardized HCl)
-
Indicator (e.g., phenolphthalein)
-
Constant temperature water bath
Procedure:
-
Equilibrate separate solutions of the fluorinated ethyl benzoate and NaOH in the constant temperature bath.
-
Initiate the reaction by mixing the two solutions. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a flask containing the quenching solution to stop the reaction.
-
Determine the concentration of unreacted NaOH in the quenched aliquot by back-titration with a standardized acid.
-
Calculate the concentration of the ester at each time point.
-
Plot the appropriate function of concentration versus time (e.g., ln[Ester] vs. time for a pseudo-first-order reaction) to determine the rate constant.[16]
Self-Validation: The linearity of the kinetic plot (e.g., R² > 0.99) validates the assumed reaction order. Repeating the experiment at different initial concentrations should yield the same rate constant.[17]
Spectroscopic Analysis: ¹⁹F NMR
¹⁹F NMR spectroscopy is a powerful and highly specific tool for the analysis of fluorinated compounds.[18][19][20]
-
High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity.
-
Wide Chemical Shift Range: The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, providing detailed structural information.
-
Quantitative Analysis: ¹⁹F NMR can be used for accurate quantification of fluorinated compounds without the need for identical reference standards.[19][21][22]
Typical ¹⁹F Chemical Shift Ranges for Fluorobenzoates:
-
Aryl-F: -100 to -140 ppm (relative to CFCl₃)
The precise chemical shift can provide information about the substitution pattern on the aromatic ring. Computational methods can also be used to predict ¹⁹F NMR shifts, aiding in structure elucidation.[23][24]
Conclusion
The influence of fluorine substitution on benzoate reactivity is a multifaceted phenomenon governed by the delicate balance of inductive and mesomeric effects. A thorough understanding of these principles is essential for the rational design of molecules with tailored properties. By leveraging the unique characteristics of fluorine, researchers can precisely control acidity, modulate reaction rates, enhance metabolic stability, and ultimately create more effective pharmaceuticals and advanced materials. This guide has provided a framework for understanding these fundamental principles, supported by quantitative data and practical experimental protocols, to empower scientists in their research and development endeavors.
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Yang, Y. G., Chen, H., Tang, G., & Wen, J. X. (n.d.). Synthesis and Mesomorphic Properties of Some Fluorinated Benzoate Liquid Crystals. Molecular Crystals and Liquid Crystals, 373(1). Available at: [Link]
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Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. (n.d.). Taylor & Francis Online. Available at: [Link]
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The Synthesis of Fluorine Containing Phenyl Benzoates and Their Properties as Liquid Crystals. (2011, October 14). Taylor & Francis Online. Available at: [Link]
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Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. (2025, January 26). Chemistry Stack Exchange. Available at: [Link]
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Bradbury, S. M., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]
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The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). Autechaux. Available at: [Link]
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Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.). ResearchGate. Available at: [Link]
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Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene van der Waals complex. (2016, August 3). RSC Publishing. Available at: [Link]
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Hammett equation. (n.d.). Wikipedia. Available at: [Link]
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Unit 4: Free Energy Relationships. (n.d.). University of Calgary. Available at: [Link]
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Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. Available at: [Link]
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Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021, March 4). PMC - NIH. Available at: [Link]
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hammett substituent constants: Topics. (n.d.). Science.gov. Available at: [Link]
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Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2016, November 18). Harvard DASH. Available at: [Link]
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Hammett equation. (n.d.). ChemEurope.com. Available at: [Link]
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Calculated and experimental pKa values of ortho-substituted benzoic acids in water at 25°C. (n.d.). ResearchGate. Available at: [Link]
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The Effect of Fluorination: A Crystallographic and Computational Study of Mesogenic Alkyl 4-[2-(Perfluorooctyl)ethoxy]benzoates. (2025, August 9). ResearchGate. Available at: [Link]
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The pKa values of a few ortho-, meta-, and para-substituted benzo.... (n.d.). Pearson. Available at: [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020, September 28). PMC - PubMed Central. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Available at: [Link]
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Nucleophilic aromatic substitution of fluorinated, fully conjugated.... (n.d.). ResearchGate. Available at: [Link]
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The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.... (2023, November 4). Filo. Available at: [Link]
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What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. (2017, April 12). Quora. Available at: [Link]
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The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). PubMed. Available at: [Link]
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Experiment 3 Chemical Kinetics – Determining the Rate Equation. (n.d.). CUNY. Available at: [Link]
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A computational study of carbocations from oxidized metabolites of dibenzo[a,h]acridine and their fluorinated and methylated derivatives. (n.d.). PubMed. Available at: [Link]
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Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. (2025, January 24). NIH. Available at: [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed. Available at: [Link]
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Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017, June 22). Chemistry Stack Exchange. Available at: [Link]
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Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews. Available at: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2024, February 20). PubMed. Available at: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). NIH. Available at: [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017, October 18). PMC - NIH. Available at: [Link]
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Take advantage of time in your experiments: a guide to simple, informative kinetics assays. (n.d.). Molecular Biology of the Cell. Available at: [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). Available at: [Link]
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Experimental Methods in Chemical Kinetics. (n.d.). Fiveable. Available at: [Link]
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Effect of orientation of lateral fluorine atom on the mesophase behaviour of azo/ester molecules with terminal naphthyl group. (n.d.). ResearchGate. Available at: [Link]
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Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. (n.d.). AIDIC. Available at: [Link]
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Performance Evaluation of Batch Reactor for Sodium Benzoate Production. (2018, October 1). Discovery Scientific Society. Available at: [Link]
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The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. (2001, October 12). Karger. Available at: [Link]
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Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. (2017, October 18). SciSpace. Available at: [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017, March 31). ACG Publications. Available at: [Link]
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The Effects of Benzoate and Fluoride on Dental Caries in Intact and Desalivated Rats. (2025, August 8). ResearchGate. Available at: [Link]
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The Synthetic Versatility of Trifluorobenzoate Esters: A Technical Guide for Researchers
Abstract
Trifluorobenzoate esters have emerged as pivotal intermediates and versatile reagents in modern organic synthesis. The presence of the trifluoromethyl (CF₃) group imparts unique electronic properties to these molecules, rendering them highly valuable in a myriad of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis and application of trifluorobenzoate esters, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing their reactivity, explore detailed synthetic protocols, and showcase their utility in constructing complex molecular architectures.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone in contemporary medicinal and agricultural chemistry.[1][2] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, profoundly influences the physicochemical properties of a molecule.[1][3] This electronic perturbation can enhance metabolic stability, increase lipophilicity, and modulate the acidity of neighboring functional groups.[1][2] Consequently, the incorporation of a CF₃ group is a widely employed strategy in drug design to optimize pharmacokinetic and pharmacodynamic profiles.[4][5] Trifluorobenzoate esters serve as readily accessible and highly versatile platforms for introducing this crucial moiety and for leveraging its electronic effects in subsequent synthetic manipulations.
Synthesis of Trifluorobenzoate Esters
The preparation of trifluorobenzoate esters can be broadly categorized into two main approaches: the esterification of trifluorobenzoic acids and the reaction of alcohols or phenols with trifluorobenzoyl halides.
Esterification of Trifluorobenzoic Acids
The direct esterification of trifluorobenzoic acids with alcohols is a fundamental and widely used method.
This classical method involves the reaction of a trifluorobenzoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it is formed.[6]
Experimental Protocol: Fischer-Speier Esterification of 4-(Trifluoromethyl)benzoic Acid with Methanol
-
Materials:
-
4-(Trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the methyl 4-(trifluoromethyl)benzoate.
-
For more delicate substrates or when milder conditions are required, the Mitsunobu reaction offers an excellent alternative.[6][7][8] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the trifluorobenzoate anion.[7][8] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, making it a powerful tool in stereoselective synthesis.[6]
Experimental Protocol: Mitsunobu Esterification of a Chiral Secondary Alcohol
-
Materials:
-
Chiral secondary alcohol
-
3,5-Bis(trifluoromethyl)benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the chiral secondary alcohol (1.0 eq), 3,5-bis(trifluoromethyl)benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired trifluorobenzoate ester with inverted stereochemistry.
-
From Trifluorobenzoyl Halides
Trifluorobenzoyl chlorides, which are readily prepared from the corresponding benzoic acids, are highly reactive acylating agents for the synthesis of trifluorobenzoate esters.
The reaction of a trifluorobenzoyl chloride with an alcohol or phenol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, is a straightforward and high-yielding method for ester formation. The base serves to neutralize the hydrochloric acid generated during the reaction.
Experimental Protocol: Synthesis of Phenyl 4-(Trifluoromethyl)benzoate
-
Materials:
-
4-(Trifluoromethyl)benzoyl chloride
-
Phenol
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, wash the reaction mixture with 1 M HCl (aq) to remove excess pyridine, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Applications of Trifluorobenzoate Esters in Synthesis
The unique electronic properties imparted by the trifluoromethyl group make trifluorobenzoate esters valuable in a wide range of synthetic applications.
Activating Groups in Cross-Coupling Reactions
Aryl trifluorobenzoates can serve as effective electrophilic partners in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The trifluorobenzoyloxy group can act as a leaving group, allowing for the formation of new carbon-carbon bonds. This is particularly useful as it provides an alternative to the more common aryl halides and triflates.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of aryl trifluorobenzoates.
Protecting Groups
The trifluorobenzoate group can be employed as a protecting group for alcohols. Its stability can be tuned by the substitution pattern on the aromatic ring. Generally, they are stable to a range of reaction conditions but can be cleaved under basic hydrolysis. The choice of a specific trifluorobenzoate protecting group allows for orthogonal deprotection strategies in complex syntheses.
Acylating Agents
Trifluorobenzoate esters can act as acylating agents in Friedel-Crafts reactions, particularly when activated by a Lewis acid. This allows for the introduction of a trifluorobenzoyl group onto an aromatic ring, a key step in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Friedel-Crafts acylation using a trifluorobenzoate ester.
Precursors to Heterocyclic Compounds
Trifluorobenzoate esters are valuable starting materials for the synthesis of various heterocyclic compounds. For instance, hexafluoroisopropyl 2-aminobenzoates have been utilized in the metal-free synthesis of 1,4-benzodiazepines and quinazolinones under mild, room temperature conditions.[1] These heterocyclic scaffolds are prevalent in many biologically active molecules.[1]
Mechanistic Insights: The Role of the Trifluoromethyl Group
The potent electron-withdrawing nature of the trifluoromethyl group is the primary driver of the unique reactivity of trifluorobenzoate esters.[1] This effect manifests in several ways:
-
Increased Electrophilicity of the Carbonyl Carbon: The CF₃ group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a key factor in their utility as acylating agents.
-
Enhanced Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the trifluorobenzoyloxy group can act as a competent leaving group. The electron-withdrawing CF₃ group stabilizes the resulting trifluorobenzoate anion. The rate-determining step in SNAr reactions is typically the initial nucleophilic attack, which is facilitated by electron-withdrawing groups on the aromatic ring.[2][9]
-
Modulation of Reaction Pathways: The electronic influence of the CF₃ group can be strategically employed to direct the outcome of a reaction. For example, in cross-coupling reactions, it can influence the rate of oxidative addition and reductive elimination steps.
Data Summary
| Synthetic Method | Reagents | Key Features | Typical Yields |
| Fischer-Speier Esterification | Trifluorobenzoic acid, Alcohol, Strong Acid Catalyst | Simple, cost-effective, equilibrium-driven. | Moderate to High |
| Mitsunobu Reaction | Trifluorobenzoic acid, Alcohol, PPh₃, DIAD/DEAD | Mild conditions, inversion of stereochemistry. | Good to Excellent |
| Acylation with Trifluorobenzoyl Chloride | Trifluorobenzoyl chloride, Alcohol/Phenol, Base | High reactivity, generally high yielding. | High to Excellent |
Conclusion and Future Perspectives
Trifluorobenzoate esters are indispensable tools in the arsenal of the modern synthetic chemist. Their straightforward synthesis and the profound electronic influence of the trifluoromethyl group enable a wide array of chemical transformations. From serving as robust protecting groups and efficient acylating agents to acting as versatile partners in cross-coupling reactions and precursors to complex heterocycles, their utility is vast and continually expanding. Future research in this area will likely focus on the development of novel catalytic systems for their synthesis and application, the exploration of their use in asymmetric catalysis, and their incorporation into advanced materials and new therapeutic agents. The continued investigation of the fundamental reactivity of trifluorobenzoate esters promises to unlock even more innovative synthetic strategies in the years to come.
References
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Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. (n.d.). PubMed Central. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved from [Link]
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Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (n.d.). PubMed. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PubMed. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PubMed Central. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. (n.d.). Retrieved from [Link]
-
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]
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Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). (n.d.). MDPI. Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (n.d.). PubMed Central. Retrieved from [Link]
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Exploring Novel Fluorinated Building Blocks for Organic Synthesis: An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science.[1][2][3] The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, have led to a significant number of fluorinated compounds entering the market as pharmaceuticals and agrochemicals.[1][3][4] This guide provides a comprehensive exploration of novel fluorinated building blocks, detailing their synthesis, unique properties, and diverse applications. We will delve into the rationale behind the design of these building blocks and provide detailed experimental protocols for their synthesis and utilization, empowering researchers to leverage the transformative potential of fluorine in their own work.
The Strategic Advantage of Fluorine in Molecular Design
The introduction of fluorine into an organic scaffold can dramatically alter its properties in predictable and advantageous ways.[1][2][3] Understanding these fundamental effects is crucial for the rational design of novel fluorinated building blocks.
Modulation of Physicochemical Properties
-
Lipophilicity: Fluorine's high electronegativity can significantly impact a molecule's lipophilicity (logP). While a single fluorine atom can increase lipophilicity, polyfluorinated motifs like the trifluoromethyl (CF3) group are potent lipophilicity enhancers.[3][5] This property is critical for improving membrane permeability and oral bioavailability of drug candidates.[1][2]
-
pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[4] This modulation can be exploited to optimize the ionization state of a drug at physiological pH, thereby influencing its solubility, absorption, and target engagement.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[3] Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, leading to increased drug half-life and reduced dosage requirements.[1][3]
Conformational Control and Binding Affinity
The introduction of fluorine can influence molecular conformation through steric and electronic effects. These subtle changes can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity for its biological target.[1] Furthermore, fluorine can participate in favorable non-covalent interactions within a protein binding pocket, such as hydrogen bonds and dipole-dipole interactions, further contributing to potency.[2][5]
Key Classes of Fluorinated Building Blocks
The ever-expanding toolkit of organofluorine chemistry has provided access to a diverse array of fluorinated building blocks. This section will highlight some of the most impactful classes and their synthetic access.
Monofluorinated, Difluoromethylated, and Trifluoromethylated Motifs
The controlled introduction of one, two, or three fluorine atoms onto a single carbon center offers a graded modulation of the properties discussed above.
-
Monofluoromethyl (CH2F) and Difluoromethyl (CF2H) Groups: These groups are often considered bioisosteres of hydroxyl or thiol groups.[6][7] The CF2H group, in particular, can act as a lipophilic hydrogen bond donor, a unique interaction that can be exploited in drug design.[6] The synthesis of these motifs often relies on selective fluorination or fluoroalkylation reactions.[6][8][9]
-
Trifluoromethyl (CF3) Group: The CF3 group is one of the most common fluorine-containing motifs in pharmaceuticals and agrochemicals.[10] Its strong electron-withdrawing nature and high lipophilicity make it a powerful tool for modulating molecular properties.[11] A variety of reagents and methods have been developed for the introduction of the CF3 group, including nucleophilic, electrophilic, and radical trifluoromethylation approaches.[10][11][12]
Fluorinated Heterocycles
Heterocyclic scaffolds are prevalent in bioactive molecules. The incorporation of fluorine into these ring systems combines the beneficial properties of both moieties, often leading to compounds with enhanced therapeutic potential.[4][13][14] The synthesis of fluorinated heterocycles can be challenging but is a rapidly evolving field with numerous innovative strategies being developed.[4][13][15]
Emerging Fluorinated Groups: The Pentafluorosulfanyl (SF5) Moiety
The pentafluorosulfanyl (SF5) group is gaining significant attention as a "super-trifluoromethyl" group due to its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[16][17][18] The unique steric and electronic properties of the SF5 group offer new avenues for molecular design in both medicinal chemistry and materials science.[16][19][20]
Synthetic Strategies and Methodologies
The development of efficient and selective methods for the introduction of fluorine and fluorinated groups is a cornerstone of organofluorine chemistry. This section will provide an overview of key synthetic transformations and detailed protocols for selected reactions.
Catalytic Asymmetric Fluorination
The synthesis of chiral fluorinated molecules is of paramount importance, as the stereochemistry of a drug is often critical to its biological activity. Catalytic asymmetric fluorination has emerged as a powerful tool for the enantioselective construction of C-F bonds.[21][22][23][24] These reactions often employ chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemical outcome.[21][22][23]
Experimental Protocol: Asymmetric Electrophilic Fluorination of a β-Ketoester
This protocol describes a general procedure for the enantioselective fluorination of a β-ketoester using a chiral palladium catalyst.
Materials:
-
β-ketoester (1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Chiral Palladium Catalyst (e.g., Pd(II)-DBFOX-Ph complex) (5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral palladium catalyst.
-
Add the anhydrous solvent, followed by the β-ketoester.
-
Stir the mixture at the specified temperature (e.g., room temperature) for 10 minutes.
-
Add NFSI in one portion.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Late-Stage Fluorination
The ability to introduce fluorine into a complex molecule at a late stage of the synthesis is highly desirable in drug discovery, as it allows for the rapid generation of fluorinated analogs of a lead compound. Recent advances in C-H functionalization and other selective fluorination methods have made late-stage fluorination a more accessible strategy.
C-F Bond Functionalization: A Paradigm Shift
Traditionally, the C-F bond has been considered inert. However, recent research has demonstrated that C-F bonds can be selectively activated and functionalized, opening up new retrosynthetic pathways for the synthesis of complex fluorinated molecules.[25][26][27][28] This emerging area of research is poised to revolutionize the way chemists approach the synthesis of organofluorine compounds.
Visualization of Synthetic Pathways
Diagrams are essential tools for visualizing complex chemical transformations and workflows.
Caption: General workflow for the synthesis and application of fluorinated building blocks.
Data-Driven Insights: Computational Approaches
Computational chemistry plays an increasingly important role in the design and study of fluorinated molecules.[29][30][31][32][33] Quantum mechanical calculations can predict the effects of fluorination on molecular properties, helping to guide synthetic efforts and rationalize experimental observations.[29][30] Force field development for fluorinated compounds is crucial for accurate molecular dynamics simulations to study their interactions with biological macromolecules.[29][30]
Future Outlook and Perspectives
The field of organofluorine chemistry is continuously evolving, with new reagents, reactions, and building blocks being reported at a rapid pace. The development of more sustainable and environmentally friendly fluorination methods is a key area of current research.[34][35] Furthermore, the exploration of novel fluorinated motifs beyond the traditional CF3 and SF5 groups is expected to provide even greater opportunities for fine-tuning molecular properties. The synergy between synthetic innovation, catalytic advancements, and computational modeling will undoubtedly continue to drive the discovery of next-generation pharmaceuticals and advanced materials.
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- Trifluoromethyl
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- Le, C., et al. (2022). Remote Radical Trifluoromethylation: A Unified Approach to the Selective Synthesis of γ-Trifluoromethyl α,β-Unsaturated Carbonyl Compounds. Organic Letters, 24(50), 9209-9214.
- Key developments in fluorinated heterocycles. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1667.
- Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds. (2021). Organic Chemistry Frontiers Blog.
- Synthesis of Fluoroorganics and Applications of Novel Fluorin
- Synthetic Advantages of Defluorinative C–F Bond Functionalization. (2020).
- van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 4709-4773.
- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). Beilstein Journal of Organic Chemistry, 16, 2562-2575.
- Novel method to synthesize valuable fluorinated drug compounds. (2025). ScienceDaily.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
- The Role of Fluorinated Building Blocks in Modern Synthesis. (n.d.). Autechaux.
- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020). Beilstein Journal of Organic Chemistry.
- Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. (2020). Journal of the American Chemical Society, 142(40), 16984-16990.
- Recent Advance in the C−F Bond Functionalization of Trifluoromethyl Aromatic and Carbonyl Compounds. (2022). Chemistry – An Asian Journal, 17(13), e202200293.
- Kim, D., & Park, H. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(11), 2567.
- Properties of the SF5 group and the major key discoveries reported in the field. (n.d.).
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Methodological & Application
Synthesis of Ethyl 2,3,4-trifluorobenzoate from 2,3,4-trifluorobenzoic acid: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of ethyl 2,3,4-trifluorobenzoate, a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a key building block in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note details the synthesis of this compound from 2,3,4-trifluorobenzoic acid via the robust and well-established Fischer esterification reaction.
Reaction Principle and Causality
The synthesis is achieved through an acid-catalyzed esterification, a classic example of a nucleophilic acyl substitution reaction. In this process, the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
The selection of Fischer esterification is based on its cost-effectiveness, scalability, and the relative simplicity of the procedure. The key to a high yield in this equilibrium-driven reaction is to shift the equilibrium towards the product side. This is achieved by employing a large excess of ethanol, which acts as both a reactant and a solvent, and by the removal of water, a byproduct of the reaction. The concentrated sulfuric acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic ethanol, and it acts as a dehydrating agent, sequestering the water formed and further driving the equilibrium forward.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2,3,4-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | 10.0 g (56.8 mmol) | Starting material |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | Reactant and solvent (large excess) |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 3 mL | Catalyst and dehydrating agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | Extraction solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | For neutralization |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-trifluorobenzoic acid (10.0 g, 56.8 mmol) and absolute ethanol (100 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (3 mL) to the mixture. The addition is exothermic, and a slight warming of the flask will be observed.
-
Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as carbon dioxide gas will evolve. Then, wash with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a liquid.
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless liquid |
| Purity | >98% |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a triplet at approximately δ 1.4 ppm corresponding to the methyl protons (-CH₃) of the ethyl group, and a quartet at around δ 4.4 ppm for the methylene protons (-CH₂-) of the ethyl group. The aromatic protons will appear as a complex multiplet in the region of δ 7.0-7.8 ppm.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the ester carbonyl carbon around δ 164 ppm. The carbons of the ethyl group will appear at approximately δ 62 ppm (-CH₂-) and δ 14 ppm (-CH₃). The aromatic carbons will exhibit complex splitting patterns due to C-F coupling.
-
IR Spectroscopy (neat): The infrared spectrum will display a strong absorption band for the C=O stretching of the ester group in the region of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations between 1100-1300 cm⁻¹ and C-F stretching vibrations in the fingerprint region.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Diethyl ether is highly flammable; ensure there are no open flames or spark sources nearby.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound using the Fischer esterification method. The procedure is robust and can be adapted for various scales. Proper characterization of the final product is crucial to ensure its purity and suitability for subsequent applications in research and development.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Esterification. John Wiley & Sons, Ltd, 2003 . [Link]
-
Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989 . [Link]
Application Notes and Protocols for the Esterification of 2,3,4-Trifluorobenzoic Acid
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Esters in Medicinal Chemistry
The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Esters of fluorinated carboxylic acids, such as 2,3,4-trifluorobenzoic acid, are pivotal intermediates in the synthesis of a diverse array of pharmaceuticals. Their strategic deployment allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making the efficient and reliable synthesis of these building blocks a critical endeavor in the drug development pipeline.
This document provides detailed laboratory protocols for the esterification of 2,3,4-trifluorobenzoic acid to its corresponding methyl and ethyl esters. We will explore two robust synthetic methodologies: a classic acid-catalyzed Fischer-Speier esterification and a thionyl chloride-mediated approach. The causality behind experimental choices, self-validating protocol design, and comprehensive characterization are central themes of this guide.
Reaction Mechanism: The Fischer-Speier Esterification
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2][3] The reaction proceeds through a series of proton transfer and nucleophilic acyl substitution steps.
DOT Script for Fischer Esterification Mechanism
Caption: A simplified workflow of the Fischer-Speier esterification mechanism.
The key steps involve:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
To drive the equilibrium towards the product side, an excess of the alcohol is typically used, or water is removed from the reaction mixture as it is formed, often with a Dean-Stark apparatus.[4][5][6][7]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2,3,4-Trifluorobenzoic Acid
This protocol is a generalized adaptation for the synthesis of both methyl and ethyl 2,3,4-trifluorobenzoate, leveraging a large excess of the alcohol as the solvent to drive the reaction to completion.
Table 1: Reagents and Materials for Fischer-Speier Esterification
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (for Methyl Ester) | Amount (for Ethyl Ester) | Role |
| 2,3,4-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 5.00 g (28.4 mmol) | 5.00 g (28.4 mmol) | Starting Material |
| Methanol | CH₄O | 32.04 | 50 mL | - | Reagent/Solvent |
| Ethanol | C₂H₆O | 46.07 | - | 50 mL | Reagent/Solvent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1 mL | 1 mL | Catalyst |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | As needed | Neutralizing Agent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | As needed | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | As needed | Drying Agent |
DOT Script for Fischer Esterification Workflow
Caption: A generalized workflow for the Fischer esterification of 2,3,4-trifluorobenzoic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3,4-trifluorobenzoic acid (5.00 g, 28.4 mmol) and the appropriate alcohol (methanol or ethanol, 50 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred solution.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water (100 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude ester can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Thionyl Chloride-Mediated Esterification of 2,3,4-Trifluorobenzoic Acid
This method offers an alternative to the acid-catalyzed approach and is particularly useful when milder conditions are desired. Thionyl chloride reacts with the alcohol to in-situ generate HCl, which acts as the catalyst, and sulfur dioxide, which is a gas and easily removed.
Table 2: Reagents and Materials for Thionyl Chloride-Mediated Esterification
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (for Methyl Ester) | Role |
| 2,3,4-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 0.3 g (1.7 mmol) | Starting Material |
| Dry Methanol | CH₄O | 32.04 | 10 mL | Reagent/Solvent |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.4 mL | Catalyst Precursor |
| Pentane | C₅H₁₂ | 72.15 | As needed | Extraction Solvent |
| Hexane/Diethyl Ether | - | - | 6:1 mixture | Eluent for Chromatography |
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, dissolve 2,3,4-trifluorobenzoic acid (0.3 g, 1.7 mmol) in dry methanol (10 mL).
-
Reagent Addition: Place the flask in an ice/water bath and add thionyl chloride (1.4 mL) dropwise with stirring.
-
Reaction: Heat the mixture at 60-65 °C for 72 hours under an inert atmosphere (e.g., argon).
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography on silica gel using a hexane/diethyl ether (6:1) mixture as the eluent to yield mthis compound.
Purification and Characterization
Purification
The choice of purification method depends on the scale of the reaction and the purity requirements.
-
Extraction and Washing: The initial work-up is crucial for removing the bulk of impurities. Washing with sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid. A subsequent wash with brine helps to remove residual water from the organic phase.
-
Column Chromatography: For high purity, column chromatography is the method of choice. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/diethyl ether) is typically effective for separating the less polar ester from any remaining polar impurities.
-
Vacuum Distillation: For larger scale preparations, vacuum distillation can be an efficient purification method, especially if the boiling point of the ester is significantly different from that of any impurities.
Characterization
The identity and purity of the synthesized esters should be confirmed by spectroscopic methods.
Mthis compound:
-
Appearance: Colorless oil.
-
¹H NMR (CDCl₃): δ 7.74 (m, 1H), 7.03 (m, 1H), 3.95 (s, 3H).
This compound:
-
Appearance: Liquid or semi-solid.
-
Expected ¹H NMR (CDCl₃): The spectrum is expected to show a triplet at approximately 1.4 ppm (3H) for the methyl group, a quartet at around 4.4 ppm (2H) for the methylene group, and multiplets in the aromatic region (7.0-7.8 ppm, 2H).
-
Expected ¹³C NMR (CDCl₃): The spectrum should show signals for the ester carbonyl (~164 ppm), the aromatic carbons (with C-F couplings), the O-CH₂ carbon (~62 ppm), and the CH₃ carbon (~14 ppm).
Safety and Handling
-
2,3,4-Trifluorobenzoic Acid: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Diethyl ether is extremely flammable. Methanol and ethanol are flammable. Handle all organic solvents in a well-ventilated area, away from ignition sources.
Conclusion
The esterification of 2,3,4-trifluorobenzoic acid is a fundamental transformation for the synthesis of valuable fluorinated building blocks in drug discovery. The protocols detailed herein provide reliable and adaptable methods for the preparation of methyl and this compound. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, researchers can efficiently synthesize these important intermediates for their research and development programs.
References
-
Dean-Stark Apparatus - Orick Médico Sarl. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dean–Stark apparatus. (2023, December 28). In Wikipedia. [Link]
-
Dean Stark Apparatus. (n.d.). Scoilnet. Retrieved January 12, 2026, from [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Illinois Springfield. Retrieved January 12, 2026, from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
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-
Fischer–Speier esterification. (2023, December 28). In Wikipedia. [Link]
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- This citation was not used in the final response.
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
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- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols: Strategic Use of Ethyl 2,3,4-trifluorobenzoate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Polyfluorinated Aromatics
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties.[1][2] Polyfluorinated aromatic compounds, such as Ethyl 2,3,4-trifluorobenzoate, are particularly valuable building blocks. The strategic placement of multiple fluorine atoms creates a unique electronic environment, characterized by a polarized carbon-fluorine bond and an electron-deficient aromatic ring. This polarization significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3]
This compound serves as a versatile precursor for the synthesis of complex, highly functionalized molecules. The ester moiety provides a handle for further transformations, while the trifluorinated ring presents specific carbon centers for the formation of new carbon-carbon and carbon-heteroatom bonds. However, the inherent strength of the C-F bond presents a significant synthetic challenge.[4] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the selective functionalization of these otherwise inert bonds, enabling the construction of novel molecular architectures that would be difficult to access through traditional methods.[5]
This guide provides an in-depth exploration of the application of this compound in key palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles that govern C-F bond activation and provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
The Chemistry of C-F Bond Activation in this compound
The successful palladium-catalyzed cross-coupling of this compound hinges on the selective activation of a C-F bond. The fluorine atoms at positions 2, 3, and 4, along with the electron-withdrawing ethyl ester group, render the aromatic ring highly electron-deficient. This electronic characteristic is crucial for facilitating the oxidative addition of a C-F bond to a low-valent palladium(0) center, which is often the rate-determining step in the catalytic cycle.[6]
Several factors influence the regioselectivity of C-F activation:
-
Electronic Effects: The C-F bond para to the strongly electron-withe drawing ester group (at the 4-position) is generally the most activated and thus the most likely to undergo oxidative addition to the Pd(0) catalyst.
-
Ligand Choice: The selection of an appropriate phosphine ligand is paramount. Bulky, electron-rich monodentate ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos), are often required to promote the challenging C-F bond activation and subsequent reductive elimination steps.[2]
-
Reaction Conditions: The choice of base, solvent, and temperature are critical parameters that must be optimized to achieve high yields and selectivities, while minimizing side reactions such as hydrodefluorination.
Below is a generalized workflow for a typical palladium-catalyzed cross-coupling reaction involving this compound.
Application Protocols
The following protocols are designed as robust starting points for the application of this compound in common palladium-catalyzed cross-coupling reactions. Optimization of specific parameters may be necessary for different coupling partners.
Suzuki-Miyaura Coupling: Synthesis of Polyfluorinated Biaryls
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, enabling the synthesis of complex biaryl structures.[7] For electron-deficient substrates like this compound, careful selection of the catalyst system is crucial to favor C-F activation over other potential reaction pathways.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Anhydrous Toluene
-
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Add this compound (1.0 equiv.) and phenylboronic acid (1.5 equiv.).
-
Add a 2:1 mixture of anhydrous toluene and 1,4-dioxane to achieve a 0.1 M concentration with respect to the limiting reagent.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A bulky, electron-rich biaryl phosphine ligand (SPhos) is effective for activating C-F bonds.[5] |
| Base | K₃PO₄ | A strong, non-nucleophilic base is required to facilitate the transmetalation step. |
| Solvent | Toluene/Dioxane | A high-boiling, non-polar aprotic solvent system is suitable for high-temperature reactions. |
| Temperature | 110 °C | Elevated temperature is necessary to overcome the activation energy for C-F bond cleavage. |
Heck Reaction: Synthesis of Fluorinated Stilbene Derivatives
The Heck reaction facilitates the coupling of aryl halides (or in this case, aryl fluorides) with alkenes, providing a direct route to substituted olefins.[8][9]
Protocol 2: Heck Reaction of this compound with Styrene
-
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tricyclohexylphosphine (PCy₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2.5 mol%), PCy₃ (10 mol%), and Cs₂CO₃ (2.5 equiv.) to a dry reaction vial.
-
Add this compound (1.0 equiv.) and anhydrous DMF (to 0.2 M).
-
Add styrene (1.2 equiv.) to the mixture.
-
Seal the vial and heat at 120-140 °C for 18-36 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction with diethyl ether and wash with water (3x) to remove DMF.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / PCy₃ | A combination of a stable Pd(0) source and a bulky, electron-rich phosphine ligand facilitates C-F activation.[8] |
| Base | Cs₂CO₃ | A strong inorganic base is necessary to regenerate the active Pd(0) catalyst. |
| Solvent | DMF | A polar, aprotic, high-boiling solvent is effective for this transformation. |
| Temperature | 120-140 °C | High temperatures are typically required for Heck reactions involving C-F bond activation. |
Buchwald-Hartwig Amination: Synthesis of Fluorinated Anilines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, providing access to a wide range of substituted anilines and their derivatives.[10][11]
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
-
Procedure:
-
To a glovebox-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.4 equiv.).
-
Add this compound (1.0 equiv.) and anhydrous toluene (to 0.15 M).
-
Add morpholine (1.2 equiv.) via syringe.
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, and quench carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / BrettPhos | BrettPhos is a highly effective, sterically hindered biaryl phosphine ligand for challenging C-N couplings.[5] |
| Base | NaOtBu | A strong, non-nucleophilic alkoxide base is essential for the deprotonation of the amine and formation of the palladium-amido complex.[11] |
| Solvent | Toluene | A non-polar, aprotic solvent is standard for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | A moderately high temperature is sufficient to drive the reaction to completion with an efficient catalyst system. |
Conclusion and Future Outlook
This compound is a potent and versatile substrate for the synthesis of complex, fluorinated molecules via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, while presenting the challenge of C-F bond inertness, also provides the electronic driving force for activation when paired with appropriate, state-of-the-art palladium catalyst systems. The protocols outlined herein for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide a solid foundation for researchers to explore the rich chemistry of this valuable building block. As ligand design and mechanistic understanding continue to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of polyfluorinated arenes, further expanding their application in the development of next-generation pharmaceuticals and advanced materials.
References
- Dalton Transactions. (n.d.). Cross coupling reactions of polyfluoroarenes via C–F activation. RSC Publishing.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
- Organic Letters - ACS Publications. (2025, May 27). Palladium-Catalyzed Decarboxylative Cross-Couplings of Zinc Polyfluorobenzoates with Aryl 2-Pyridyl Esters for Accessing Polyfluorinated Aryl Ketones.
- PubMed - NIH. (2019, August 21). Selective C-F Functionalization of Unactivated Trifluoromethylarenes.
- Organic Letters - ACS Publications. (n.d.). Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates.
- ResearchGate. (2025, August 6). Palladium‐Catalyzed CF Bond Formation via Directed CH Activation.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds.
- ResearchGate. (n.d.). Synthesis and Reactivity of Palladium Trifluorides and Fluorides Towards Aryl C-CF3 and C-F Bond Formation.
- Organic Chemistry Frontiers. (2021, April 20). Recent advance in the C-F bond functionalization of trifluoromethyl-containing compounds.
- Figshare. (2019, August 9). Selective C–F Functionalization of Unactivated Trifluoromethylarenes.
- NSF Public Access Repository. (n.d.). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling of Pentafluorophenyl Esters.
- ResearchGate. (n.d.). Ester scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions.
- PubMed. (2017, October 2). Palladium-Catalyzed Carbon-Fluorine and Carbon-Hydrogen Bond Alumination of Fluoroarenes and Heteroarenes.
- ResearchGate. (n.d.). Selective single C–F bond functionalization of CF3-derivatives. (a) C–F....
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Heck reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- acs.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025, June 3). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates.
- Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
- University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- PMC - NIH. (n.d.). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes.
- Semantic Scholar. (2015, August 11). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C-F bond activation.
- PMC - NIH. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- PMC - NIH. (n.d.). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling.
- Beilstein Journals. (n.d.). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides.
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MIT Open Access Articles. (2010, June 25). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.
- ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
- PMC - PubMed Central. (2023, July 31). Fluorocarbonylation via palladium/phosphine synergistic catalysis.
- PubMed. (2008, June 20). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging.
- ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives.
- PMC - NIH. (n.d.). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates.
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- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Strategic Role of Ethyl 2,3,4-Trifluorobenzoate in Modern Agrochemical Development
Abstract
The relentless pursuit of higher crop yields and the ever-present challenge of pest and disease resistance demand continuous innovation in agrochemical research. Fluorinated organic compounds have emerged as a cornerstone of modern pesticide development, offering enhanced biological activity, metabolic stability, and target affinity.[1] This guide provides an in-depth technical overview of the applications of Ethyl 2,3,4-trifluorobenzoate, a versatile fluorinated building block, in the synthesis of next-generation agrochemicals. We will explore its role as a key intermediate and provide detailed, field-proven protocols for its utilization in the synthesis of exemplary fungicidal and herbicidal scaffolds. This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Fluorine Advantage in Agrochemicals
The strategic incorporation of fluorine atoms into active ingredients has revolutionized the agrochemical industry. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart several desirable characteristics to agrochemical molecules. These include:
-
Enhanced Potency: Fluorine substitution can alter the electronic properties of a molecule, leading to stronger binding interactions with target enzymes or receptors.
-
Increased Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can prolong the bioavailability and efficacy of the active compound in the target pest or plant.
-
Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, enhancing its ability to penetrate the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.
This compound, with its trifluorinated phenyl ring, serves as a valuable synthon for introducing these advantageous properties into novel agrochemical candidates.
This compound: A Key Intermediate
This compound is a liquid organic compound with the molecular formula C₉H₇F₃O₂.[2][3] It belongs to the class of halogenated benzenes and serves as a precursor to the 2,3,4-trifluorobenzoyl moiety, a key toxophore in a range of biologically active molecules.
| Property | Value |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol [2] |
| Appearance | Liquid or semi-solid[4] |
| Purity | Typically ≥97%[4] |
| CAS Number | 351354-50-2[2] |
Application in Fungicide Synthesis: A Case Study with Pyrazole Carboxamides
Pyrazole carboxamides are a significant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). By inhibiting the mitochondrial respiratory chain of fungal pathogens, they effectively halt energy production, leading to fungal death. The trifluorinated phenyl group can enhance the binding of these molecules to the target enzyme.
Here, we present an exemplary protocol for the synthesis of a novel pyrazole carboxamide fungicide utilizing this compound as a starting material.
Synthetic Workflow
The overall synthetic strategy involves the hydrolysis of this compound to its corresponding carboxylic acid, followed by conversion to the acid chloride, and finally, amide coupling with a suitable pyrazole amine.
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Detailed Protocols
Protocol 1: Synthesis of 2,3,4-Trifluorobenzoic Acid
-
Principle: Saponification of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the free carboxylic acid.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (1.2 eq)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound in a 1:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide in water dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2,3,4-Trifluorobenzoic Acid.
-
Protocol 2: Synthesis of 2,3,4-Trifluorobenzoyl Chloride
-
Principle: Conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride.
-
Materials:
-
2,3,4-Trifluorobenzoic Acid (1.0 eq)
-
Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
-
Procedure:
-
Suspend 2,3,4-Trifluorobenzoic Acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2,3,4-Trifluorobenzoyl Chloride, which can be used directly in the next step.
-
Protocol 3: Synthesis of the Target Pyrazole Carboxamide Fungicide
-
Principle: Nucleophilic acyl substitution of the acid chloride with a pyrazole amine to form the final amide product.
-
Materials:
-
2,3,4-Trifluorobenzoyl Chloride (1.0 eq)
-
Substituted Pyrazole Amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.2 eq)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the substituted pyrazole amine in anhydrous DCM and cool to 0 °C.
-
Add triethylamine to the solution.
-
Add a solution of 2,3,4-Trifluorobenzoyl Chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the target fungicide.
-
Application in Herbicide Synthesis: The Sulfonylurea Scaffold
Sulfonylurea herbicides are a class of highly effective, low-application-rate herbicides that inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[5][6] The trifluorinated phenyl moiety can be incorporated into novel sulfonylurea herbicides to potentially enhance their activity and spectrum.
Synthetic Approach
A plausible synthetic route involves the reaction of a trifluorinated phenylsulfonamide with a heterocyclic isocyanate. While a direct synthesis from this compound is multi-stepped, the resulting 2,3,4-trifluorophenylsulfonamide is a key intermediate.
Caption: Synthetic approach for a sulfonylurea herbicide.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[4]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its trifluorinated phenyl moiety can impart enhanced biological activity and favorable physicochemical properties to the target molecules. The protocols detailed in this guide provide a practical framework for the utilization of this key intermediate in the development of new fungicidal and herbicidal candidates. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated synthons like this compound will undoubtedly play a crucial role in the future of agrochemical research and development.
References
- U.S. Patent 7,132,444 B2. (2006). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
- European Patent EP2531491A1. (2012). Pyridazine derivatives, processes for their preparation and their use as fungicides.
-
Wang, Q., Song, H., & Wang, Q. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(2), 626-642. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 2,3,4-Trifluorobenzoic Acid for Advanced Organic Synthesis. Retrieved from [Link]
-
Li, H. C., Liu, C. L., Chai, B. S., Li, M., Li, Z. N., & Yang, J. C. (2009). Design, synthesis and fungicidal activity of novel strobilurin analogues containing substituted N-phenylpyrimidin-2-amines. Natural product communications, 4(9), 1934578X0900400908. [Link]
-
Liu, X. H., Tan, C. X., & Weng, J. Q. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 186-198. [Link]
-
Gao, Y., et al. (2023). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Molecules, 28(16), 6085. [Link]
- U.S. Patent 8,658,644 B2. (2014). Pyridazine derivatives, processes for their preparation and their use as fungicides.
- World Intellectual Property Organization. (2011). WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides.
- European Patent EP0044700A1. (1982). Herbicidal pyridinesulfonamides, preparation and use thereof and compositions containing them.
- World Intellectual Property Organization. (2004). WO2004020401A1 - Synthesis of sulfonamide derivatives.
- European Patent EP2366687A2. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
-
Gan, J., et al. (2008). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Journal of Agricultural and Food Chemistry, 56(18), 8595-8601. [Link]
-
Grover, R., et al. (2003). Persistence of the sulfonylurea herbicides thifensulfuron-methyl, ethametsulfuron-methyl, and metsulfuron-methyl in farm dugouts (ponds). Journal of environmental quality, 32(5), 1940-1945. [Link]
-
Perez-Gonzalez, A., et al. (2024). Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. The Journal of Physical Chemistry A, 128(1), 107-120. [Link]
- World Intellectual Property Organization. (2021). WO2021009716A1 - Stable formulation comprising herbicides.
-
Kolar, M., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. International Journal of Molecular Sciences, 22(4), 2133. [Link]
-
Fu, W., et al. (2020). Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity. Pesticide Biochemistry and Physiology, 170, 104684. [Link]
-
Wang, X., et al. (2023). Design, Synthesis, and Biological Activity Determination of Novel Phenylpyrazole Protoporphyrinogen Oxidase Inhibitor Herbicides Containing Five-Membered Heterocycles. Journal of Agricultural and Food Chemistry, 71(39), 14164-14178. [Link]
-
Zhang, Z., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science, 79(6), 2264-2280. [Link]
-
Wang, C., et al. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. MedChemComm, 12(10), 1934-1939. [Link]
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- 5. Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-F Bond Functionalization via Nucleophilic Aromatic Substitution on Ethyl 2,3,4-trifluorobenzoate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Polyfluorinated Aromatics in Synthesis
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups (EWGs) can reverse this polarity, rendering the ring susceptible to nucleophilic attack[1][2]. Polyfluorinated aromatic compounds are exceptional substrates for SNAr reactions. The high electronegativity of fluorine both activates the ring towards the initial, rate-determining nucleophilic attack and, paradoxically, makes the fluoride ion an excellent leaving group in this context because C-F bond cleavage is not the rate-limiting step[3][4][5][6].
Ethyl 2,3,4-trifluorobenzoate is a particularly valuable building block. It features three activating fluorine atoms and a powerful carboxylate ester group, which work in concert to make the aromatic ring highly electrophilic. This high degree of activation allows for reactions with a diverse range of nucleophiles under relatively mild conditions, providing a reliable platform for constructing complex molecular architectures, notably in the synthesis of pharmaceuticals like fluoroquinolone antibiotics[7][8][9][10].
This guide provides a detailed exploration of SNAr reactions using this compound, offering mechanistic insights, comprehensive experimental protocols, and practical guidance for researchers in synthetic and medicinal chemistry.
Mechanistic Rationale and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex[1][4]. The loss of aromaticity during this step is the primary reason it is typically the rate-determining step of the reaction. In the final, rapid step, the leaving group is eliminated, and aromaticity is restored.
// Reactants
sub [label=<
This compound>];
nuc [label="Nu⁻", fontcolor="#EA4335", fontsize=16];
// Meisenheimer Complex
mc [label=<
Meisenheimer Complex (Resonance Stabilized)>];
// Product
prod [label=<
4-Substituted Product>];
lg [label="F⁻", fontcolor="#34A853", fontsize=16];
// Arrows and Labels sub -> mc [label="1. Nucleophilic Attack\n(Slow, Rate-Determining)", fontsize=10, color="#4285F4"]; mc -> prod [label="2. Elimination\n(Fast)", fontsize=10, color="#EA4335"]; prod -> lg [style=invis]; // Invisible edge for layout
{rank=same; sub; nuc;} {rank=same; prod; lg;}
// Annotations caption [label="SNAr Mechanism on this compound", fontsize=10, fontcolor="#202124"]; }
Caption: General SNAr addition-elimination mechanism.
Causality of Regioselectivity:
With three potential leaving groups, the site of nucleophilic attack on this compound is dictated by the stabilizing influence of the electron-withdrawing groups.
-
Attack at C-4 (Para-position): This is the most favorable pathway. The negative charge in the resulting Meisenheimer complex is delocalized not only by the adjacent fluorine atoms but, most importantly, by the powerful resonance-withdrawing effect of the ethyl ester group. The charge can be delocalized directly onto the carbonyl oxygen, providing significant stabilization.
-
Attack at C-2 (Ortho-position): Attack at this position is also possible, as the negative charge is stabilized by the adjacent ester group and the fluorine at C-3. However, it is generally less favored than C-4 attack due to potential steric hindrance from the adjacent ester group.
-
Attack at C-3 (Meta-position): This position is the least reactive, as the negative charge in the intermediate cannot be directly resonance-stabilized by the ester group.
Therefore, SNAr reactions on this compound proceed with high regioselectivity at the C-4 position . This predictability is a key advantage for synthetic planning.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction with representative oxygen, nitrogen, and sulfur nucleophiles.
// Nodes prep [label="1. Reagent Preparation\n- Dissolve substrate in anhydrous solvent\n- Prepare nucleophile/base solution"]; setup [label="2. Reaction Setup\n- Combine reactants under inert gas (N₂/Ar)\n- Stir at specified temperature"]; monitor [label="3. Reaction Monitoring\n- Track progress using TLC or LC-MS"]; workup [label="4. Aqueous Work-up\n- Quench reaction\n- Extract with organic solvent\n- Wash and dry organic layer"]; purify [label="5. Purification\n- Concentrate crude product\n- Purify via column chromatography or recrystallization"]; analyze [label="6. Analysis\n- Confirm structure and purity (NMR, MS)"];
// Edges prep -> setup; setup -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; purify -> analyze; }
Caption: General experimental workflow for SNAr reactions.
Protocol 1: O-Arylation with a Phenolic Nucleophile
This protocol details the synthesis of an aryl ether, a common structural motif in pharmaceuticals and materials. The reaction utilizes a base to deprotonate the phenol, generating a more potent phenoxide nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the desired ethyl 2,3-difluoro-4-(4-methoxyphenoxy)benzoate.
-
Protocol 2: N-Arylation with an Amine Nucleophile
This reaction is fundamental to the synthesis of many bioactive heterocycles, including the core of fluoroquinolone antibiotics[7][9].
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMSO or DMF (to ~0.5 M).
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Add piperidine (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC. Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product or prepare for extraction.
-
Extract the aqueous suspension with ethyl acetate (3x).
-
Combine the organic extracts, wash thoroughly with brine to remove residual DMSO/DMF, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude solid by recrystallization or flash column chromatography to afford ethyl 2,3-difluoro-4-(piperidin-1-yl)benzoate.
-
Protocol 3: S-Arylation with a Thiol Nucleophile
This protocol forms a thioether linkage, which is important in various areas of chemical biology and materials science. Thiols are generally excellent nucleophiles[11].
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the THF. Cool the suspension to 0 °C in an ice bath.
-
Add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiophenolate.
-
To this suspension, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC, typically 1-4 hours).
-
Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield ethyl 2,3-difluoro-4-(phenylthio)benzoate.
-
Summary of Reaction Conditions
The following table summarizes typical conditions for the C-4 substitution on this compound. Researchers should note that optimization may be required for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Oxygen | Phenols, Alcohols | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO | 80 - 120 | 4 - 16 |
| Nitrogen | Primary/Secondary Amines | K₂CO₃, Et₃N, DBU | DMF, DMSO, ACN | 25 - 80 | 2 - 8 |
| Sulfur | Thiols | K₂CO₃, NaH | THF, DMF | 0 - 50 | 1 - 6 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For reactions involving strong bases like NaH, strictly anhydrous (dry) solvents and an inert atmosphere are critical to prevent quenching of the base and formation of side products. For weaker bases like K₂CO₃, conditions can be less stringent but anhydrous reagents are still recommended for optimal results.
-
Choice of Base: The base should be strong enough to deprotonate the nucleophile but should not compete in the substitution reaction. Non-nucleophilic inorganic bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (Et₃N, DBU) are excellent choices.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO, ACN) are ideal for SNAr reactions. They effectively solvate the cation of the base, leaving the anionic nucleophile more "naked" and reactive, thereby accelerating the reaction.
-
Incomplete Reactions: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃), or switching to a more polar solvent (e.g., DMSO instead of DMF).
Conclusion
This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution. The strong activation provided by the three fluorine atoms and the ethyl ester group, combined with the high regioselectivity for substitution at the C-4 position, makes it an invaluable tool for synthetic chemists. The protocols outlined in this guide provide a robust starting point for the efficient synthesis of a wide array of substituted aromatic compounds, empowering research and development in drug discovery and materials science.
References
- BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Química Organica.org. Synthesis of Fluoroquinolone Antibiotics.
- Al-Hiari, Y. et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences.
- Garrido-Sanz, D. et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules.
- BenchChem (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Wikipedia. Nucleophilic aromatic substitution.
- Preprints.org (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives.
- Akram, M. et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules.
- Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.
- Chemistry Steps. Nucleophilic Aromatic Substitution.
- The Organic Chemistry Tutor (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube.
- Professor Dave Explains (2019). Reactions of thiols. YouTube.
- ResearchGate. Base initiated para-fluoro–thiol reaction of the 3PFB linker with....
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Ethyl 2,3,4-trifluorobenzoate
Introduction: The Strategic Value of Fluorinated Heterocycles
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Judicious placement of fluorine atoms can profoundly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[2][3] Ethyl 2,3,4-trifluorobenzoate has emerged as a highly versatile and powerful building block for accessing a diverse array of these valuable compounds. Its trifluorinated aromatic ring is strategically activated for a range of chemical transformations, providing a reliable entry point into complex molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the core chemical principles governing its reactivity and present detailed, field-proven protocols for the synthesis of medicinally relevant heterocyclic cores, including fluoroquinolones, benzoxazines, and benzothiazines.
Part 1: Core Principles of Reactivity
The synthetic utility of this compound is primarily dictated by the electronic nature of its polysubstituted benzene ring. The combined electron-withdrawing effects of the three fluorine atoms and the ethyl ester group render the ring electron-deficient and, therefore, highly susceptible to attack by nucleophiles.
The Dominant Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The workhorse reaction for derivatizing this substrate is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6] Unlike nucleophilic substitutions at sp3-hybridized carbons (SN1/SN2), SNAr on an electron-poor aromatic ring is a two-step addition-elimination process.
Causality of the SNAr Mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (in this case, a fluoride ion). This step is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the ring.
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][7] The stability of this complex is crucial; the electron-withdrawing groups (fluorine atoms and the ester) are essential for delocalizing the negative charge, thereby lowering the activation energy of the reaction.[5]
-
Elimination & Re-aromatization: The leaving group (F⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
The reactivity order for halogens as leaving groups in SNAr is F > Cl > Br > I, which is the reverse of their order in SN1/SN2 reactions.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Regioselectivity: In this compound, nucleophilic attack is overwhelmingly favored at the C4 position. This is due to the combined activating effects of the para-ester group and the ortho-fluorine at C3, which provide the most effective resonance stabilization for the negative charge in the Meisenheimer intermediate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Part 2: Protocols for the Synthesis of Key Heterocyclic Scaffolds
The following protocols are designed to be robust and reproducible, providing a solid foundation for further exploration and optimization in a research setting.
Synthesis of Fluoroquinolone Cores
Fluoroquinolones are a critical class of broad-spectrum antibiotics, and their synthesis often relies on the construction of a 4-quinolone-3-carboxylic acid core.[8][9] this compound is an ideal precursor for this scaffold. The following protocol outlines a modified Gould-Jacobs approach.
Experimental Workflow:
Caption: Workflow for the synthesis of a fluoroquinolone core.
Protocol 2.1.1: Synthesis of 7,8-Difluoro-4-oxo-1-(propyl)-1,4-dihydroquinoline-3-carboxylic acid
-
Step 1: Synthesis of Ethyl 2,3-difluoro-4-(propylamino)benzoate
-
To a solution of this compound (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO, 5 mL/mmol), add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Add n-propylamine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often pure enough for the next step, or it can be purified by column chromatography (Hexane:Ethyl Acetate gradient).
-
-
Step 2: Condensation with EMME
-
Mix the crude product from Step 1 (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
-
Heat the mixture to 120-130 °C for 2-3 hours.
-
Monitor the reaction by TLC. The ethanol byproduct can be removed by distillation.
-
Cool the mixture to obtain the crude enamine intermediate, which is used directly in the next step.
-
-
Step 3: Thermal Cyclization
-
Add the crude enamine from Step 2 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to 240-250 °C for 30-60 minutes. A precipitate will form as the cyclized product is often insoluble in the hot solvent.
-
Cool the mixture and dilute with hexane to fully precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the ethyl ester of the quinolone core.
-
-
Step 4: Saponification
-
Suspend the quinolone ester from Step 3 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours until a clear solution is obtained.
-
Cool the solution and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final fluoroquinolone acid.
-
Quantitative Data Summary:
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | n-propylamine, K₂CO₃ | DMSO | 80 | 4-6 | 85-95 |
| 2 | EMME | Neat | 120-130 | 2-3 | >90 (crude) |
| 3 | - | Dowtherm A | 240-250 | 0.5-1 | 70-85 |
| 4 | NaOH, HCl | Ethanol/H₂O | Reflux | 2-4 | 90-98 |
Synthesis of Fluorinated Benzoxazine Monomers
Benzoxazines are precursors to high-performance polybenzoxazine resins, which exhibit excellent thermal and mechanical properties.[10] Fluorinated versions are sought after for applications requiring low dielectric constants and high thermal stability.[11] The synthesis involves a Mannich-like condensation.
Protocol 2.2.1: Synthesis of a Fluorinated Benzoxazine
-
Step 1: Synthesis of 4-Amino-2,3-difluorobenzoic acid
-
In a sealed pressure vessel, dissolve this compound (1.0 eq) in aqueous ammonia (28-30%).
-
Heat to 100-110 °C for 12-18 hours. The reaction simultaneously substitutes the C4-fluorine and hydrolyzes the ester.
-
Cool the vessel, and carefully vent.
-
Acidify the reaction mixture with concentrated HCl to pH ~4-5 to precipitate the product.
-
Filter the solid, wash with cold water, and dry. This intermediate, 4-amino-2,3-difluorobenzoic acid, is a key building block.
-
-
Step 2: Reduction to (4-Amino-2,3-difluorophenyl)methanol
-
Suspend the amino acid from Step 1 (1.0 eq) in anhydrous THF.
-
Carefully add a reducing agent like Borane-THF complex (BH₃·THF, ~2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 6-8 hours.
-
Cool the reaction and quench carefully with methanol, followed by 1M HCl.
-
Basify with NaOH solution and extract with ethyl acetate.
-
Dry the organic layer and concentrate to get the amino alcohol.
-
-
Step 3: Benzoxazine Ring Formation
-
Dissolve the amino alcohol from Step 2 (1.0 eq) and a suitable phenol (e.g., phenol itself, 1.0 eq) in 1,4-dioxane.
-
Add paraformaldehyde (2.2 eq) to the mixture.
-
Reflux the reaction for 8-12 hours.
-
Cool the mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the benzoxazine monomer.
-
Quantitative Data Summary:
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Aqueous Ammonia | H₂O | 100-110 | 12-18 | 75-85 |
| 2 | BH₃·THF | THF | Reflux | 6-8 | 60-70 |
| 3 | Phenol, Paraformaldehyde | 1,4-Dioxane | Reflux | 8-12 | 50-65 |
Synthesis of Fluorinated 1,4-Benzothiazines
The 1,4-benzothiazine core is present in a variety of biologically active compounds, including antipsychotic drugs.[12] The synthesis typically involves the reaction of an activated aryl halide with 2-aminothiophenol.
Reaction Scheme:
Caption: Synthetic route to fluorinated 1,4-benzothiazines.
Protocol 2.3.1: Synthesis of a Fluorinated 4H-benzo[b][8][13]thiazin-3-one derivative
-
SNAr Reaction and Cyclization:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 2-aminothiophenol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 10-15 hours.
-
The reaction proceeds via an initial SNAr at the C4 position by the amino group, followed by an intramolecular base-promoted cyclization where the thiolate attacks the ester carbonyl, displacing ethanol.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into an acidic aqueous solution (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or an ethanol/DMF mixture.
-
Quantitative Data Summary:
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-Aminothiophenol, TEA | DMF | 100-120 | 10-15 | 65-80 |
Conclusion
This compound is a readily available and highly effective precursor for constructing diverse and medicinally relevant heterocyclic systems. The predictable regioselectivity of nucleophilic aromatic substitution, driven by the powerful activating nature of its substituents, allows for controlled and high-yielding transformations. The protocols detailed herein for the synthesis of fluoroquinolone, benzoxazine, and benzothiazine cores demonstrate the breadth of possibilities and provide a reliable starting point for drug discovery programs and materials science research. The continued exploration of this versatile building block will undoubtedly lead to the discovery of novel compounds with significant biological and material applications.
References
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Title: Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Synthesis of Fluoroquinolone Antibiotics Source: Química Organica.org URL: [Link]
-
Title: Copper‐Catalyzed C–H Alkynylation/Intramolecular Cyclization Cascade for the First Synthesis of Trifluoromethylated Pyrrolo[1,2‐a]quinolines Source: Chemistry – An Asian Journal URL: [Link]
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Title: Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents Source: Research J. Pharm. and Tech. URL: [Link]
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Title: High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization Source: ResearchGate (Polymers and Polymer Composites) URL: [Link]
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Title: Synthesis of Mutual Prodrug of Mefenamic Acid and Fluroquinolones Source: International Journal of Pharmaceutical Sciences and Medicine URL: [Link]
-
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Title: One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides Source: PMC (citing Nature Communications) URL: [Link]
-
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-
Title: In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides Source: ACS Publications (Organometallics) URL: [Link]
-
Title: Divergent Synthesis of Polycyclic N‑Heterocycles via Controllable Cyclization of Divinylallenes Catalyzed by Copper and Gold Source: PMC (citing ACS Catalysis) URL: [Link]
-
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-
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-
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-
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-
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-
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-
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Application Notes and Protocols for the Utilization of Ethyl 2,3,4-Trifluorobenzoate in the Development of Advanced Polymers
Introduction: The Strategic Role of Fluorination in High-Performance Polymers
The incorporation of fluorine into polymer backbones is a pivotal strategy in modern materials science for designing polymers with exceptional properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart remarkable thermal stability, chemical inertness, and hydrophobicity.[1] Ethyl 2,3,4-trifluorobenzoate emerges as a key building block in this arena, offering a versatile platform for the synthesis of advanced polymers such as fluorinated poly(aryletherketones) and other high-performance thermoplastics. These materials are engineered for applications where conventional polymers fall short, including aerospace, semiconductor manufacturing, and biomedical implants.[2][3][4] This document serves as a comprehensive guide for researchers and drug development professionals, providing in-depth protocols and the scientific rationale for leveraging this compound in the creation of next-generation polymers.
Part 1: The Impact of the Trifluorobenzoyl Moiety on Polymer Properties
The trifluorobenzoyl group, derived from this compound, is instrumental in tailoring the macroscopic properties of polymers. Understanding its influence at a molecular level is crucial for designing materials with specific performance characteristics.
-
Enhanced Thermal Stability: The formidable strength of the C-F bond significantly elevates the thermal degradation temperature of the resulting polymer. This makes them suitable for applications requiring sustained performance at elevated temperatures.
-
Chemical Resistance: The electron-withdrawing nature of the fluorine atoms shields the polymer backbone from chemical attack.[1][5] This results in exceptional resistance to a broad spectrum of solvents, acids, and bases.
-
Tailored Dielectric Properties: The polarity of the C-F bond can lower the dielectric constant of the polymer, a critical attribute for materials used in advanced microelectronics and high-frequency communication systems.
-
Hydrophobicity and Oleophobicity: The low surface energy characteristic of fluorinated compounds leads to polymers that are highly repellent to both water and oils.[1] This is advantageous for creating non-stick surfaces and materials that resist biofouling.
Part 2: Synthesis of Fluorinated Poly(aryletherketone)s via Nucleophilic Aromatic Substitution
A primary application of this compound is in the synthesis of fluorinated poly(aryletherketone)s (F-PAEKs) through a nucleophilic aromatic substitution (NAS) step-growth polymerization. The fluorine atoms on the benzoyl group act as leaving groups, facilitating the formation of ether linkages with bisphenolic monomers.
Experimental Workflow for F-PAEK Synthesis
The following diagram illustrates the general workflow for the synthesis of a high-performance F-PAEK using this compound.
Caption: Workflow for F-PAEK Synthesis.
Detailed Protocol for F-PAEK Synthesis
This protocol outlines the synthesis of a representative F-PAEK.
Materials:
-
This compound
-
4,4'-Biphenol (or other bisphenol monomer)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Diphenyl Sulfone (solvent)
-
Toluene (azeotroping agent)
-
Methanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller.
-
Vacuum oven.
Procedure:
-
Reaction Setup: In the three-neck flask, combine this compound (1.00 molar equivalent), 4,4'-biphenol (1.00 molar equivalent), and anhydrous K₂CO₃ (1.1 molar equivalents).
-
Solvent Addition: Add diphenyl sulfone to achieve a monomer concentration of 20-30% (w/w) and toluene to approximately 10% of the solvent volume.
-
Azeotropic Dehydration: Under a gentle nitrogen purge, heat the mixture to 160-180°C. Toluene will form an azeotrope with any water present, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours until water evolution ceases.
-
Toluene Removal: Gradually increase the temperature to 200°C to distill off the toluene.
-
Polymerization: Raise the reaction temperature to 300-320°C to initiate polymerization. The reaction mixture will become increasingly viscous as the polymer chains grow. Maintain this temperature for 4-8 hours.
-
Isolation: Allow the reaction to cool slightly and then pour the viscous solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Purification: Break up the solid polymer and wash it sequentially with hot deionized water and methanol to remove residual solvent and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.
| Parameter | Value/Condition | Rationale |
| Monomer Stoichiometry | 1:1 | Crucial for achieving high molecular weight in step-growth polymerization. |
| K₂CO₃ Excess | 10% molar excess | Ensures complete deprotonation of the bisphenol. |
| Polymerization Temp. | 300-320°C | Necessary to drive the nucleophilic aromatic substitution reaction.[5] |
| Reaction Time | 4-8 hours | Allows for the growth of long polymer chains and high molecular weight. |
Part 3: Characterization of the Synthesized Fluorinated Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymer.
Logical Flow for Polymer Characterization
Sources
Topic: Analytical Methods for the Quantification of Ethyl 2,3,4-trifluorobenzoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of Ethyl 2,3,4-trifluorobenzoate, a key fluorinated intermediate in pharmaceutical and agrochemical synthesis. Recognizing the critical need for accuracy and reliability in drug development and quality control, this document provides detailed protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The causality behind experimental choices, from instrument parameters to sample preparation, is thoroughly explained. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Introduction and Core Principles
This compound (CAS: 351354-50-2) is an aromatic ester whose purity and concentration are critical process parameters.[5][6] Its accurate quantification is essential for reaction monitoring, yield calculation, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs).
Physicochemical Properties:
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[9][10][11] The objective is to demonstrate suitability, reliability, and consistency.[10] This guide adheres to the validation framework set forth by ICH Q2(R1), which includes assessing specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Quantitation).[4][12]
Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: Given its boiling point and expected thermal stability, GC is an ideal technique for the analysis of this compound.[8] It provides superior separation efficiency for volatile and semi-volatile compounds.[13][14] Coupling with a Mass Spectrometer (MS) detector offers unparalleled specificity and sensitivity, allowing for definitive peak identification based on mass spectra and enabling low-level quantification through techniques like Selected Ion Monitoring (SIM).[15]
GC-MS Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Protocol 2.1: Quantitative GC-MS Analysis
1. Principle: The analyte is volatilized and separated from other components on a capillary column. The separated molecules are then ionized, and the resulting fragments are detected by a mass spectrometer. Quantification is achieved by comparing the integrated peak area of the analyte to a calibration curve generated from reference standards.
2. Instrumentation & Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Autosampler for precision and reproducibility.
-
Capillary Column: Phenyl Arylene polymer or similar mid-polarity column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Reagents: Ethyl Acetate (GC grade), Helium (99.999% purity), this compound reference standard (>99% purity).
3. Standard & Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.
-
Calibration Standards: Perform serial dilutions of the stock solution with Ethyl Acetate to prepare calibration standards at concentrations of, for example, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample expected to contain the analyte. Dissolve it in a known volume of Ethyl Acetate to achieve a final concentration within the calibration range (e.g., ~25 µg/mL). Vortex to ensure homogeneity.
4. GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for good sensitivity while preventing column overload. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload for concentrated samples and ensures sharp peaks. Use splitless for trace analysis. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min | A temperature ramp ensures separation from solvent and potential impurities with different boiling points. |
| MS System | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching. |
| Ion Source Temperature | 230 °C | Optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temperature | 150 °C | Ensures stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-400) and/or SIM | Full scan for identification; Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 204, 175, 159) for enhanced sensitivity and quantification. |
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be >0.999 for a valid curve.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is a highly versatile and robust technique widely used in the pharmaceutical industry.[16] For this compound, the trifluorobenzoyl moiety is a strong chromophore, making it highly suitable for detection by UV spectrophotometry. This method is an excellent alternative, particularly when dealing with non-volatile impurities or complex sample matrices that are incompatible with GC. A similar method has been successfully used for the analysis of 2,4,5-trifluorobenzoic acid.[17]
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Protocol 3.1: Quantitative HPLC-UV Analysis
1. Principle: The sample is injected into a high-pressure liquid stream (mobile phase) and passes through a column packed with a stationary phase (e.g., C18). The analyte separates from other components based on its relative affinity for the two phases. A UV detector measures the absorbance of the eluent at a specific wavelength, and the resulting peak area is proportional to the analyte's concentration.
2. Instrumentation & Materials:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis detector.
-
Reverse-Phase Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ultrapure Water, this compound reference standard (>99% purity).
3. Standard & Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare standards at concentrations of, for example, 1, 10, 25, 50, 100, and 150 µg/mL.
-
Sample Preparation: Accurately weigh a sample and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column.
4. HPLC Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) | Provides a good balance of polarity to achieve reasonable retention and good peak shape for the analyte. |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Industry-standard reverse-phase column offering excellent separation for aromatic esters. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides optimal efficiency and reasonable run times for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion from overloading. |
| Detection Wavelength | 265 nm (Verify with DAD scan from 200-400 nm) | The aromatic ring should provide strong absorbance. A DAD scan of a standard will confirm the λmax for optimal sensitivity. |
| Run Time | 15 minutes | Sufficient time to allow for the elution of the analyte and any late-eluting impurities. |
5. Data Analysis and Quantification:
-
Follow the same procedure as for GC-MS: generate a calibration curve, verify linearity (R² > 0.999), and calculate the concentration in the unknown sample.
-
System Suitability: Before sample analysis, inject a standard solution multiple times (n=5). The relative standard deviation (RSD) for retention time and peak area should be <2.0%. The peak tailing factor should be between 0.8 and 1.5.
Method Validation Summary
The chosen analytical method must be validated to ensure it is fit for purpose.[18][19] The following parameters, as defined by ICH Q2(R1), must be assessed.[1][4]
| Validation Parameter | Assessment Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (matrix without analyte), and a spiked sample. Check for interfering peaks at the analyte's retention time. | No significant interference at the retention time of the analyte. Peak purity should pass (if using DAD or MS). |
| Linearity & Range | Analyze calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration and perform linear regression. | R² ≥ 0.999. Visual inspection of the plot should show a linear relationship. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of target concentration). Calculate percent recovery. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability) | Perform at least six replicate analyses of a sample at 100% of the target concentration on the same day, with the same analyst and equipment. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. Typically where S/N ratio is ~10. | RSD ≤ 10%. Accuracy within ±20%. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. Typically determined as the concentration with a Signal-to-Noise (S/N) ratio of ~3. | S/N ≥ 3. |
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantification of this compound. The choice between them depends on available instrumentation, sample matrix, and the specific analytical requirements, such as the need for structural confirmation (favoring MS) or the presence of non-volatile components (favoring HPLC). The protocols provided herein serve as a robust starting point for method development. It is imperative that any method be fully validated according to ICH guidelines to ensure the generation of trustworthy and scientifically sound data for research, development, and quality control applications.[1][9]
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Application Note: A Robust HPLC Method for Purity Analysis of Ethyl 2,3,4-trifluorobenzoate
Introduction
Ethyl 2,3,4-trifluorobenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This application note details the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its process-related impurities. The presence of impurities in active pharmaceutical ingredients can significantly impact the quality and safety of drug products, making rigorous analytical methods essential.[1]
The developed method is stability-indicating, capable of separating the main component from its potential degradation products formed under various stress conditions. Forced degradation studies are crucial for developing specific and selective stability-indicating analytical methods.[1][2][3][4] This ensures that the method can accurately measure the analyte of interest without interference from any degradants.
Analyte & Method Development Strategy
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₇F₃O₂ | [5] |
| Molecular Weight | 204.15 g/mol | [5] |
| Structure | Aromatic ester with three fluorine substituents on the benzene ring. | [5] |
| UV Absorbance | The trifluorosubstituted benzene ring is a strong chromophore. Based on similar structures like trifluorobenzene, significant UV absorbance is expected in the range of 200-280 nm.[6][7][8] | N/A |
| Polarity | The ester group and fluorine atoms impart some polarity, but the overall molecule is expected to be moderately non-polar, making it suitable for reversed-phase chromatography. | N/A |
Method Development Workflow
The method development followed a systematic approach to ensure a robust and reliable analytical procedure.
Caption: Systematic workflow for HPLC method development.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Columns:
-
Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and purified water. Formic acid or ammonium acetate for mobile phase modification.
-
Standard: this compound reference standard of known purity.
Initial Method Scouting
The initial screening phase aims to identify a suitable stationary phase and organic modifier that provide adequate retention and initial separation of the main peak from any visible impurities.
Protocol: Column and Mobile Phase Screening
-
Prepare a standard solution of this compound at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Screen different columns (C18, C8, Phenyl-Hexyl) to evaluate different selectivities.
-
Test different organic modifiers (acetonitrile and methanol) to assess their impact on selectivity.[11]
-
Run a generic gradient for each column/mobile phase combination (e.g., 10-95% organic over 20 minutes) to elute all components.
-
Monitor the chromatograms at a wavelength determined from the UV spectrum of the analyte (typically around the λmax for maximum sensitivity). Wavelengths above 200 nm generally provide better sensitivity with less noise.[12]
Method Optimization
Based on the scouting results, the chromatographic conditions are fine-tuned to achieve optimal separation.
Protocol: Gradient and Temperature Optimization
-
Select the best column and mobile phase from the screening experiments.
-
Optimize the gradient slope and time to improve the resolution between the main peak and closely eluting impurities. A shallower gradient can enhance the separation of complex mixtures.[13]
-
Evaluate the effect of column temperature. Varying the temperature can alter selectivity and improve peak shape.
-
Adjust the flow rate to balance analysis time and resolution.
-
Optimize the mobile phase pH if ionizable impurities are present. For neutral compounds like this compound, pH has a minimal effect on retention in reversed-phase chromatography.[14]
Optimized Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B in 15 min, then hold at 80% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3] These studies expose the drug substance to harsh conditions to generate potential degradation products.
Protocol: Forced Degradation
-
Prepare solutions of this compound (approx. 0.5 mg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80 °C for 48 hours (solid state).
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours (in solution).
-
-
Analyze the stressed samples using the optimized HPLC method.
-
Evaluate peak purity of the main peak using a PDA detector to ensure no co-eluting degradants.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18]
Specificity
Specificity was demonstrated by the separation of the main peak from all degradation products generated during the forced degradation studies. The peak purity analysis confirmed the homogeneity of the this compound peak.
Linearity
Linearity was assessed by analyzing a series of solutions over a concentration range of 0.05 mg/mL to 0.75 mg/mL. The method was found to be linear with a correlation coefficient (R²) > 0.999.
Accuracy
Accuracy was determined by spiking a known amount of this compound into a placebo mixture at three different concentration levels (80%, 100%, and 120%). The recovery at each level was within the acceptable range of 98-102%.
Precision
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) of six replicate injections of the standard solution was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two sets of data was less than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.005 mg/mL (S/N ≥ 3), and the LOQ was approximately 0.015 mg/mL (S/N ≥ 10).
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.
Conclusion
A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity analysis of this compound. This method is suitable for routine quality control and stability testing of the compound in a pharmaceutical or agrochemical development setting.
References
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GC-MS Analysis for Reaction Monitoring in the Synthesis of Ethyl 2,3,4-trifluorobenzoate: A Protocol for Pharmaceutical Intermediate Development
An Application Note for the Synthesis and Analysis of Ethyl 2,3,4-trifluorobenzoate
Abstract Fluorinated organic compounds are cornerstones in modern medicinal chemistry, offering unique physicochemical properties that can enhance the efficacy, metabolic stability, and bioavailability of drug candidates.[1] this compound is a key building block in the synthesis of various pharmaceutical agents.[2] Its efficient synthesis and purification are critical for downstream applications. This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of this compound via Fischer esterification of 2,3,4-trifluorobenzoic acid. We present a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for real-time reaction monitoring, impurity profiling, and final product verification. The methodologies detailed herein emphasize the rationale behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Introduction: The Importance of Fluorinated Intermediates
The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely adopted strategy in drug design. The trifluoromethyl (-CF3) group, in particular, can significantly alter a molecule's lipophilicity, pKa, and conformation, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.[1][3] this compound serves as a valuable precursor for more complex fluorinated molecules, making the reliability of its synthesis a critical upstream consideration.
Monitoring the progress of the esterification reaction is paramount to optimizing yield and minimizing the formation of impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for this application.[4] Its high resolving power effectively separates the volatile starting material, product, and potential byproducts, while the mass spectrometer provides unambiguous structural confirmation based on characteristic mass-to-charge ratios and fragmentation patterns.[5] This guide provides a self-validating framework for both the synthesis and the subsequent GC-MS analysis.
Part I: Synthesis Protocol for this compound
Principle and Rationale: Fischer-Speier Esterification
The synthesis is achieved through a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
Reaction: 2,3,4-trifluorobenzoic acid + Ethanol ⇌ this compound + Water
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄ or thionyl chloride), which activates the carbonyl carbon for nucleophilic attack by ethanol. To ensure a high yield, the reaction equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (ethanol), which acts as both a reactant and the solvent, or by removing the water as it is formed. The use of thionyl chloride is also an effective method as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate and produces gaseous byproducts (SO₂ and HCl), driving the reaction to completion.[6]
Experimental Protocol: Synthesis
This protocol is adapted from established esterification procedures for similar aromatic acids.[6]
Materials:
-
Anhydrous Ethanol (200 proof)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether (or Ethyl Acetate)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2,3,4-trifluorobenzoic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).
-
Catalyst Addition: Cool the flask in an ice/water bath. Add thionyl chloride (2.0 eq) dropwise via the dropping funnel over 15-20 minutes. Causality Note: This slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70°C). Monitor the reaction progress by taking small aliquots for GC-MS analysis every hour after the first hour. The reaction is typically complete within 3-5 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid. Safety Precaution: This must be done slowly and with stirring, as significant CO₂ evolution will occur. c. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. d. Combine the organic layers and wash with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, this compound, can be purified further by column chromatography on silica gel if necessary, although the purity is often sufficient for many applications.
Part II: GC-MS Analytical Protocol
Principle and Rationale for Method Selection
This GC-MS method is developed to provide a clear separation between the relatively polar 2,3,4-trifluorobenzoic acid and the less polar product, this compound. A non-polar (5% phenyl)-methylpolysiloxane capillary column is selected for its excellent resolving power for a wide range of aromatic compounds.[9][10] Electron Ionization (EI) at 70 eV is used as it provides reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[11]
Protocol: Sample Preparation for GC-MS Analysis
-
Withdraw approximately 50 µL of the reaction mixture using a glass syringe.
-
Quench the aliquot in a vial containing 1 mL of saturated NaHCO₃ solution.
-
Add 1 mL of diethyl ether, cap the vial, and vortex for 30 seconds.
-
Allow the layers to separate.
-
Carefully transfer a portion of the top organic layer into a GC vial for analysis. Note: This preparation provides a qualitative snapshot of the reaction. For quantitative analysis, an internal standard method should be developed.
Protocol: Recommended GC-MS Parameters
The following parameters provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Standard non-polar column offering excellent separation for aromatic esters.[11][12] |
| Inlet Mode | Split (Ratio 20:1) | Prevents column overloading and ensures sharp peaks for major components.[12] |
| Inlet Temp | 250 °C | Ensures rapid and complete vaporization of the analytes. |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas providing good chromatographic efficiency.[11] |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 3 min) | Initial hold separates solvent from early eluting peaks. The ramp ensures elution of both starting material and product with good resolution. The final hold cleans the column.[10][11] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Source Temp | 230 °C | Minimizes analyte condensation and degradation in the source.[11] |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes as they pass from the GC to the MS.[11] |
| Mass Range | 40 - 450 m/z | Captures the molecular ions and all significant fragments of expected components.[12] |
| Solvent Delay | 3.0 min | Protects the MS filament from the high concentration of the injection solvent. |
Part III: Data Interpretation and Expected Results
Identification of Key Chromatographic Peaks
Analysis of the Total Ion Chromatogram (TIC) will allow for the monitoring of the disappearance of the starting material and the appearance of the product peak.
Expected Elution Order: this compound will have a longer retention time than the more polar 2,3,4-trifluorobenzoic acid.
Mass Spectral Fragmentation Analysis
The identity of each peak is confirmed by its mass spectrum. The fragmentation of aromatic esters under EI is well-understood and predictable.[13][14]
-
2,3,4-Trifluorobenzoic Acid (Starting Material):
-
Molecular Ion (M⁺·): m/z 176. This peak should be clearly visible.
-
Key Fragments:
-
m/z 159 [M-OH]⁺: Loss of a hydroxyl radical.
-
m/z 131 [M-COOH]⁺: Loss of the carboxyl group.
-
-
-
This compound (Product):
-
Molecular Ion (M⁺·): m/z 204.[15]
-
Key Fragments:
-
m/z 177 [M-C₂H₃]⁺ or [C₇H₂F₃O]⁺: This is likely the base peak, resulting from the loss of an ethyl radical.
-
m/z 159 [M-OC₂H₅]⁺: Loss of the ethoxy radical.
-
m/z 131 [C₆H₂F₃]⁺: Loss of the entire ester functional group (COOC₂H₅).
-
-
Summary of Expected Analytical Data
| Compound | Formula | MW ( g/mol ) | Approx. RT (min) | Key Diagnostic Ions (m/z) |
| 2,3,4-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09[7] | ~6.5 | 176 , 159, 131 |
| This compound | C₉H₇F₃O₂ | 204.15[15] | ~7.8 | 204 , 177, 159, 131 |
Part IV: Workflow and Troubleshooting
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from synthesis to final data analysis.
Caption: Workflow from synthesis to GC-MS analysis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No product peak observed | Reaction did not proceed (inactive catalyst, wet reagents). | Ensure anhydrous conditions and use fresh reagents/catalyst. Verify reaction temperature. |
| Low conversion/yield | Insufficient reaction time; Equilibrium not shifted. | Increase reaction time. Ensure a sufficient excess of ethanol was used. |
| Broad, tailing peaks in GC | Active sites in the inlet liner or column; Column contamination. | Use a deactivated inlet liner. Bake the column at high temperature. Trim the first few cm of the column. |
| Poor peak separation | Inappropriate oven temperature program. | Decrease the initial ramp rate of the oven program to improve resolution. |
| Mass spectrum doesn't match | Co-elution of compounds; Source contamination. | Check peak purity via extracted ion chromatograms. Clean the MS ion source. |
References
-
Claramunt, R. M., López, C., López, A., Pérez-Medina, C., Pérez-Torralba, M., Alkorta, I., Elguero, J., Escames, G., & Acuña-Castroviejo, D. (2011). European Journal of Medicinal Chemistry, 46(4), 1439-1447. (Source for similar esterification procedure) [Link]
-
D'Agostino, A., & Reiner, E. J. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. (General principles of GC-MS for halogenated compounds) [Link]
-
Becker, S., Hielscher, D., Pälmke, C., et al. (2017). Determination of halogenated flame retardants by GC-API-MS/MS and GC-EI-MS: a multi-compound multi-matrix method. Analytical and Bioanalytical Chemistry, 410, 163-175. (GC-MS methods for halogenated compounds) [Link]
-
PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Cariati, E., Zoccali, M., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Journal of Chromatography A, 1695, 463953. (Example of GC-MS method parameters) [Link]
-
Raju, V. K., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTurally ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. (GC-MS method validation principles) [Link]
-
Li, A., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using... Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science, 56(9), 836-843. (Example of GC-MS parameters for fluorinated compounds) [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (General fragmentation patterns for esters) [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Role of fluorine in medicinal chemistry) [Link]
Sources
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- 10. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
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Application Note: A Comprehensive Guide to the Scalable Synthesis of Ethyl 2,3,4-trifluorobenzoate
Abstract
This application note provides a detailed and scalable protocol for the synthesis of Ethyl 2,3,4-trifluorobenzoate, a key building block in the pharmaceutical industry. The procedure is based on the robust Fischer-Speier esterification of 2,3,4-trifluorobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, safety protocols, and considerations for process scale-up.
Introduction
This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably in the class of quinolone antibiotics. The trifluorinated aromatic ring is a privileged scaffold that can enhance the biological activity and pharmacokinetic profile of drug candidates. A reliable and scalable synthesis of this intermediate is therefore of significant industrial importance. This guide outlines a well-established laboratory procedure for the synthesis of this compound and addresses the key challenges and considerations for transitioning this process to a larger scale.
Reaction and Mechanism
The synthesis is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]
Overall Reaction:
Diagram 1: Workflow of the Fischer Esterification.
Materials and Equipment
| Reagent | CAS No. | MW ( g/mol ) | Grade | Supplier |
| 2,3,4-Trifluorobenzoic acid | 61079-72-9 | 176.08 | >98% | e.g., Sigma-Aldrich |
| Ethanol | 64-17-5 | 46.07 | Anhydrous | e.g., Merck |
| Sulfuric acid | 7664-93-9 | 98.08 | 95-98% | e.g., Fisher Scientific |
| Diethyl ether | 60-29-7 | 74.12 | ACS Grade | e.g., VWR |
| Sodium bicarbonate | 144-55-8 | 84.01 | Saturated Solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Anhydrous | e.g., Acros Organics |
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Protocol (Laboratory Scale)
Reaction Setup
-
In a 500 mL round-bottom flask, combine 2,3,4-trifluorobenzoic acid (17.6 g, 0.1 mol) and anhydrous ethanol (100 mL, 1.7 mol).
-
Stir the mixture until the acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (2 mL, 0.036 mol) dropwise to the solution while stirring. Caution: The addition is exothermic.
Reaction and Monitoring
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). The product will have a higher Rf value than the starting acid.
Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases. This neutralizes any remaining acid. [2]5. Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. [3] The crude product is a colorless liquid. For most applications, the purity of the crude product is sufficient. If necessary, further purification can be achieved by vacuum distillation.
Scale-Up Considerations
Transitioning from a laboratory scale to a pilot or industrial scale requires careful consideration of several factors:
-
Heat Management: The exothermic nature of the sulfuric acid addition and the reflux conditions necessitate a jacketed reactor with precise temperature control.
-
Reagent Addition: The rate of addition of the sulfuric acid catalyst should be carefully controlled to manage the exotherm.
-
Water Removal: On a larger scale, the removal of water becomes more critical to drive the reaction to completion. A Dean-Stark apparatus can be employed for azeotropic removal of water. [1]* Solvent Selection: While diethyl ether is suitable for lab-scale extractions, its high volatility and flammability pose significant risks on a larger scale. A less volatile solvent such as methyl tert-butyl ether (MTBE) is a safer alternative.
-
Agitation: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring optimal heat and mass transfer. The design of the agitator and its speed should be optimized for the reactor geometry.
-
Waste Treatment: The acidic aqueous waste from the work-up must be neutralized before disposal.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.75 (m, 1H), 7.20 (m, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.8, 152.5 (ddd, J = 250, 10, 4 Hz), 147.5 (ddd, J = 255, 14, 11 Hz), 142.0 (ddd, J = 258, 15, 6 Hz), 125.0 (dd, J = 10, 4 Hz), 118.0 (dd, J = 18, 4 Hz), 62.0, 14.1.
-
IR (neat, cm⁻¹): 2985, 1735 (C=O), 1620, 1500, 1280, 1100.
-
Mass Spectrometry (EI): m/z (%) = 204 (M⁺, 25), 176 (30), 159 (100), 131 (40).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. [4][5]* Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. [4]* Handling of Corrosives: Concentrated sulfuric acid is highly corrosive and can cause severe burns. [2][5][6]Handle with extreme care and have a neutralization solution (e.g., sodium bicarbonate) readily available.
-
Flammable Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources in the vicinity during its use.
References
- Filo. (2025, March 20).
- SmartLabs.
- ausetute.com.au.
- chymist.com. ESTERS.
- Hubei Sanli Fengxiang Technology Co., Ltd. (2020, September 23).
- Wikipedia. (2023, December 27).
- Organic Chemistry Portal.
- University of Missouri–St. Louis.
- CymitQuimica.
- Sigma-Aldrich.
- Chemistry LibreTexts. (2023, January 22).
- ChemicalBook.
- Chemistry LibreTexts. (2023, January 22).
- ChemicalBook. 2,3,4-Trifluorobenzoic acid(61079-72-9) 1H NMR spectrum.
- ChemicalBook.
Sources
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- 2. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. Name two safety measures necessary for the preparation of an ester | Filo [askfilo.com]
- 5. smartlabs.co.za [smartlabs.co.za]
- 6. chymist.com [chymist.com]
Application Notes: Ethyl 2,3,4-Trifluorobenzoate as a Strategic Building Block for Active Pharmaceutical Ingredients
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1] Ethyl 2,3,4-trifluorobenzoate has emerged as a highly valuable and versatile building block, particularly in the synthesis of fluoroquinolone antibiotics, a class of drugs critical for combating a wide range of bacterial infections.[2] This document provides a detailed guide for researchers and drug development professionals on the physicochemical properties, reactivity, and practical application of this compound. A comprehensive, step-by-step protocol for the synthesis of a key fluoroquinolone precursor, Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate, is presented, underscoring the utility of this starting material in constructing complex pharmaceutical cores.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In drug discovery, the introduction of fluorine atoms or trifluoromethyl groups is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The trifluoromethyl group, in particular, enhances metabolic stability due to the strength of the C-F bond and increases lipophilicity, which can improve membrane permeability and target engagement.[3][5]
This compound is a trifluorinated aromatic ester that serves as a key starting material for the synthesis of polycyclic heterocyclic systems. Its unique substitution pattern, with three contiguous fluorine atoms, activates the aromatic ring for specific regioselective reactions, making it an ideal precursor for the benzo[i,j]quinolizine core found in advanced fluoroquinolone antibiotics like Levonadifloxacin.[6][7] These antibiotics are indispensable for treating infections caused by resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[8] This guide details the practical application of this compound, providing researchers with the foundational knowledge and protocols to leverage its unique reactivity.
Physicochemical Properties and Reactivity Profile
This compound is a liquid or semi-solid at room temperature with properties that make it suitable for a range of organic transformations.[6][9] The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of both the aromatic ring and the ester functional group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 351354-50-2 | [6][10] |
| Molecular Formula | C₉H₇F₃O₂ | [9][10] |
| Molecular Weight | 204.15 g/mol | [9][10] |
| Appearance | Clear liquid or semi-solid | [6][9] |
| Boiling Point | 205-207 °C | |
| Density | ~1.304 g/cm³ (Predicted) | |
| Purity | Typically ≥97% | [6][9] |
| Storage | Sealed in dry, room temperature | [6][10] |
The fluorine substituents render the aromatic ring electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a critical aspect of its utility in building fused ring systems, where an intramolecular cyclization is often the key step.
Core Application: Synthesis of the Fluoroquinolone Nucleus
A primary application of this compound is in the construction of the quinolone core, which forms the backbone of fluoroquinolone antibiotics.[2][11] The following sections describe a representative workflow for synthesizing Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate, a pivotal intermediate that can be further elaborated to produce a variety of potent APIs.
3.1. Synthetic Workflow Overview
The synthesis leverages a sequence of classical organic reactions, beginning with a Claisen condensation to form a β-ketoester, followed by a condensation with an orthoformate ester and an amine, and culminating in a thermally induced cyclization (Gould-Jacobs reaction). This pathway efficiently builds the complex bicyclic core of the target quinolone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. EP0310849B1 - Process for the synthesis of a benzo [ij] quinolizine-2-carboxylic acid derivative - Google Patents [patents.google.com]
- 5. WO2005123746A1 - Methods for preparation of levofloxacin and ofloxacin - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Levonadifloxacin arginine salt - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2013189117A1 - One-step synthesizing method of levofloxacin and ofloxacin - Google Patents [patents.google.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. mdpi.com [mdpi.com]
Application Note: Derivatization of Ethyl 2,3,4-trifluorobenzoate for Biological Screening Libraries
Introduction: The Strategic Value of Fluorinated Scaffolds
In modern medicinal chemistry, the incorporation of fluorine into small molecules is a well-established strategy for enhancing pharmacological properties.[1] The trifluoromethyl group or polyfluorinated aryl rings can improve metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets.[2][3] Ethyl 2,3,4-trifluorobenzoate is a particularly valuable starting material for building compound libraries. Its electron-deficient aromatic ring is primed for specific chemical modifications, allowing for the systematic exploration of chemical space around a rigid, fluorinated core.
This guide provides a detailed framework for the derivatization of this compound via two primary, orthogonal pathways: Nucleophilic Aromatic Substitution (SNAr) and amide bond formation. These methodologies enable the rapid generation of diverse compound libraries suitable for a wide range of biological screening campaigns, including anticancer, antimicrobial, and anti-inflammatory discovery programs.[1][2][4]
Core Chemical Principles and Derivatization Strategy
The reactivity of this compound is governed by two key features: the highly activated polyfluorinated aromatic ring and the versatile ethyl ester functional group.
A. Nucleophilic Aromatic Substitution (SNAr): The three electron-withdrawing fluorine atoms, in conjunction with the para-ester group, render the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.[5][6] This reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]
The regioselectivity of the substitution is critical. The fluorine atom at the C4 position (para to the ester) is the most activated site for nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atoms of the ester group through resonance, providing significant stabilization. The fluorine atom at the C2 position (ortho) is the second most likely site, while the C3 position (meta) is the least reactive as it does not benefit from this resonance stabilization.[6] This predictable regioselectivity is a major advantage for library synthesis. For SNAr, fluorine is an excellent leaving group, a trend opposite to SN1/SN2 reactions, because the high electronegativity of fluorine creates a highly polarized C-F bond that invites the initial nucleophilic attack, which is the rate-determining step.[5][8]
B. Amide Bond Formation: The ethyl ester provides a secondary handle for diversification. It can be readily hydrolyzed (saponified) to the corresponding 2,3,4-trifluorobenzoic acid. This carboxylic acid is a cornerstone functional group for creating vast amide libraries. Amide bond formation is one of the most robust and widely used reactions in pharmaceutical development.[9] By employing a diverse set of primary and secondary amines with various coupling reagents, a large number of unique derivatives can be generated from a single precursor.
The following diagram illustrates the two primary diversification pathways from the parent molecule.
Caption: Dual derivatization pathways for this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the para-selective substitution of a fluorine atom with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 204 mg).
-
Add anhydrous potassium carbonate (e.g., 2.0 mmol, 276 mg).
-
Add anhydrous DMSO (e.g., 5 mL) to dissolve the starting material.
-
Add the desired amine (e.g., 1.2 mmol) to the stirring mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino-2,3-difluorobenzoate derivative.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Parameter | Condition | Rationale |
| Solvent | DMSO, DMF | High-boiling polar aprotic solvents facilitate SNAr reactions. |
| Base | K₂CO₃, DIPEA | A non-nucleophilic base to neutralize the HF byproduct. |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier. |
| Equivalents | Amine (1.1-1.5 eq) | A slight excess of the nucleophile drives the reaction to completion. |
Protocol B: Amide Library Synthesis
This two-step protocol first converts the ester to a carboxylic acid, which is then coupled with an amine.
Step B1: Saponification of Ethyl Ester
Materials:
-
This compound (or SNAr product from Protocol A) (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)
-
Tetrahydrofuran (THF) / Water mixture (e.g., 3:1 v/v)
-
Hydrochloric Acid (HCl), 1M
Procedure:
-
Dissolve the starting ester (e.g., 1.0 mmol) in a THF/water mixture (e.g., 8 mL).
-
Add LiOH (e.g., 1.5 mmol, 36 mg) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step B2: Amide Coupling
Materials:
-
Carboxylic acid from Step B1 (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid (e.g., 1.0 mmol) in anhydrous DMF (5 mL) in a dry flask under an inert atmosphere (e.g., Nitrogen).
-
Add HATU (e.g., 1.1 mmol, 418 mg) and DIPEA (e.g., 2.0 mmol, 348 µL) to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.
-
Add the desired amine (e.g., 1.1 mmol) to the activated mixture.
-
Stir at room temperature and monitor by TLC or LC-MS (typically 2-16 hours).
-
Once complete, quench the reaction with water and extract with ethyl acetate as described in Protocol A (Steps 7-11).
-
Purify via flash chromatography or preparative HPLC to obtain the desired amide.
| Coupling Reagent | Pros | Cons |
| HATU/DIPEA | Fast, high-yielding, low racemization. | Expensive, byproducts can be difficult to remove. |
| EDC/HOBt | Inexpensive, common. | Slower, can lead to side reactions, HOBt is an explosive hazard when dry. |
| T3P® | Efficient, low racemization, byproducts are water-soluble.[9] | Can be moisture sensitive. |
Biological Screening Workflow
Once a library of derivatives is synthesized and characterized, a systematic biological screening cascade can be initiated.
Caption: General workflow for biological screening of a new compound library.
Recommended Primary Assays:
-
Anticancer: Cell viability assays such as MTT or CellTiter-Glo® against a panel of human cancer cell lines (e.g., A549 lung, HCT116 colon, MCF-7 breast).[2]
-
Antimicrobial: Minimum Inhibitory Concentration (MIC) determination against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).[2]
-
Anti-inflammatory: Measurement of nitric oxide (NO) or cytokine (e.g., TNF-α, IL-6) inhibition in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Conclusion
This compound is a powerful and versatile scaffold for generating diverse molecular libraries. By leveraging predictable SNAr chemistry and robust amide coupling protocols, researchers can efficiently synthesize a wide array of novel compounds. The strategic application of these methods, combined with a systematic biological screening cascade, provides a clear and effective path for the discovery of new therapeutic lead candidates.
References
- Benchchem. (n.d.). Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)benzaldehyde Derivatives. Benchchem.
-
Navarrete-Vazquez, G., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate. PrepChem.com. Available at: [Link]
-
Ovchinnikov, V. I., et al. (2011). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry. Available at: [Link]
-
Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. Annals of Medical Chemistry and Research. Available at: [Link]
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Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules. Available at: [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Al-Masoudi, N. A., et al. (2021). Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate. Available at: [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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Smith, K. M., & Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry - A European Journal. Available at: [Link]
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Yanai, H., et al. (2013). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
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Muthusamy, A., et al. (2025). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. Available at: [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Evolution of amide bond formation. Nature. Available at: [Link]
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D. M. F. (n.d.). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. PMC. Available at: [Link]
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Environmental Science & Technology. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]
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LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
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T. H. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Ethyl 2,3,4-trifluorobenzoate in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Fluorination in Material Design
The incorporation of fluorine atoms into organic molecules is a cornerstone strategy in modern materials science for precisely tuning material properties. The high electronegativity, low polarizability, and steric demands of fluorine profoundly influence intermolecular interactions, electronic properties, and chemical stability. Ethyl 2,3,4-trifluorobenzoate is an exemplary building block that leverages these attributes. The trifluorinated phenyl ring introduces a unique combination of properties: a strong dipole moment, reduced susceptibility to oxidation, and altered molecular packing, making it a valuable precursor for a new generation of high-performance materials.
This guide provides an in-depth exploration of the application of this compound in the synthesis of advanced polymers and its potential role in the formulation of liquid crystals. We will elucidate the causal relationships between its molecular structure and the resulting material properties, provide detailed experimental protocols, and present data in a clear, comparative format.
Part 1: High-Performance Fluorinated Polyimides
Fluorinated polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, low dielectric constants, and high optical transparency.[1][2][3] These properties make them indispensable in the aerospace, electronics, and telecommunications industries. The introduction of fluorine, particularly on the aromatic backbone, is a key strategy to enhance these characteristics.
Core Principle: How Trifluorination Enhances Polyimide Performance
The 2,3,4-trifluorobenzoyl moiety, derived from this compound, imparts several critical advantages to the polyimide backbone:
-
Reduced Dielectric Constant: The bulky, electron-withdrawing fluorine atoms disrupt intermolecular π-π stacking and increase the free volume within the polymer matrix. This reduces the overall polarizability and, consequently, the dielectric constant, which is crucial for high-frequency signal transmission in microelectronics.[2]
-
Enhanced Solubility: The disruption of chain packing improves the solubility of the resulting polyimides in common organic solvents, facilitating processing and film casting.[1]
-
Increased Thermal Stability: The high strength of the C-F bond contributes to the exceptional thermal and oxidative stability of the polymer.[4]
-
Low Water Absorption: The hydrophobic nature of the fluorinated groups leads to polymers with very low moisture uptake, ensuring stable dielectric properties in varying humidity environments.[1][4]
-
Optical Transparency: By reducing intermolecular charge transfer complexes, fluorination can lead to polyimides with high optical transparency and low color, making them suitable for optical waveguide applications.[3][5]
Synthetic Pathway Overview
This compound serves as a precursor to a key monomer, typically a diamine or a dianhydride, required for polyimide synthesis. A common synthetic route involves converting the ester into a more reactive functional group that can be incorporated into a diamine monomer. This diamine is then reacted with a commercial dianhydride in a two-step polycondensation reaction.
Caption: Synthetic workflow for a fluorinated polyimide from this compound.
Experimental Protocol: Synthesis of a Fluorinated Polyimide
This protocol describes the synthesis of a novel fluorinated polyimide derived from a diamine monomer synthesized from this compound and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). The methodology is adapted from established procedures for fluorinated polyimide synthesis.[1]
Part A: Synthesis of the Diamine Monomer
(Disclaimer: This is a representative synthesis. Specific reaction conditions may require optimization.)
-
Nitration: Carefully add this compound to a stirred mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. Allow the reaction to slowly warm to room temperature and stir for 4 hours. Pour the mixture onto ice and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the nitrated intermediate.
-
Ether Linkage Formation: Dissolve the nitrated intermediate and a slight molar excess of a bisphenol (e.g., Bisphenol A) in N,N-dimethylacetamide (DMAc). Add anhydrous potassium carbonate and heat the mixture to 160°C for 8 hours under a nitrogen atmosphere. After cooling, the mixture is poured into water to precipitate the bis-ether nitro compound, which is then filtered and dried.
-
Reduction to Diamine: Dissolve the bis-ether nitro compound in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (50 psi) until the theoretical amount of hydrogen is consumed. Filter the catalyst and evaporate the solvent to yield the crude fluorinated diamine monomer. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to purify.
Part B: Polycondensation and Imidization
-
Poly(amic acid) Synthesis: In a flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the synthesized fluorinated diamine monomer in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of 6FDA dianhydride in small portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: Cast the poly(amic acid) solution onto a clean glass plate using a doctor blade.
-
Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[2] This process removes the solvent and drives the cyclodehydration (imidization) to form the final polyimide film.
-
Cool the oven to room temperature and carefully peel the tough, flexible polyimide film from the glass substrate.
Expected Material Properties and Characterization
The resulting polyimide is expected to exhibit properties characteristic of highly fluorinated polymers.
| Property | Expected Value/Characteristic | Characterization Technique |
| Glass Transition (Tg) | > 280 °C | Differential Scanning Calorimetry (DSC)[6] |
| Thermal Stability (TGA) | 5% weight loss > 500 °C in N₂ | Thermogravimetric Analysis (TGA)[6] |
| Dielectric Constant | 2.5 - 3.0 at 1 MHz | Dielectric Spectroscopy |
| Water Absorption | < 0.5 % | Gravimetric analysis after immersion |
| Mechanical Properties | Tensile Strength: > 100 MPa; Elongation at Break: > 10% | Universal Testing Machine (Tensile Tester) |
| Optical Transparency | High transparency in the visible spectrum (>85% at 500 nm) | UV-Vis Spectroscopy[7] |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc, THF)[1] | Solubility tests |
Part 2: Applications in Liquid Crystal Formulations
Fluorinated compounds are critical components in modern liquid crystal displays (LCDs) due to their unique ability to modify key electro-optical properties.[8][9] While this compound itself is not a liquid crystal, its structural motif is highly relevant. Molecules containing trifluorinated phenyl rings are used as additives or core components in liquid crystal mixtures to optimize performance for applications like fringe-field switching (FFS) displays.[10]
Core Principle: Impact of Trifluorobenzoate Moiety on LC Properties
Incorporating a 2,3,4-trifluorophenyl group into a liquid crystal molecule can lead to:
-
Tuning of Dielectric Anisotropy (Δε): The strong dipole moment from the C-F bonds can significantly alter the dielectric anisotropy of the mixture, which is essential for controlling the switching voltage of the display.
-
Viscosity Reduction: Strategic fluorination can disrupt molecular associations, leading to lower rotational viscosity and faster switching speeds.[9]
-
Modification of Birefringence (Δn): The presence of fluorine affects the electronic polarizability of the molecule, allowing for the fine-tuning of the optical anisotropy to match display requirements.
-
Enhanced Stability: The chemical inertness of the C-F bonds contributes to a higher voltage holding ratio (VHR), a measure of the material's ability to hold a charge, which is crucial for active-matrix displays.[9]
Hypothetical Application: A Dopant in a Nematic LC Mixture
This compound could be chemically modified to create a mesogenic (liquid crystal-forming) molecule. For example, the ethyl ester could be hydrolyzed to the carboxylic acid, which is then esterified with a mesogenic alcohol containing a biphenyl or cyclohexyl core.
Caption: Workflow for creating and testing a liquid crystal formulation.
Part 3: Potential in Organic Electronics
The electron-withdrawing nature of the trifluorobenzoyl group makes it an interesting component for n-type organic semiconductors used in Organic Field-Effect Transistors (OFETs).[11][12] Fluorination is a proven strategy for lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated polymers, which facilitates electron injection and transport.[13]
By incorporating the 2,3,4-trifluorobenzoate moiety into a conjugated polymer backbone, it is possible to develop materials with improved electron mobility and ambient stability for printed and flexible electronics.[11][14] The synthesis would typically involve copolymerizing a monomer derived from this compound with an electron-donating monomer via cross-coupling reactions like Stille or Suzuki coupling.[13]
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Fluorine substitution influence on benzo[1][8][15]thiadiazole based polymers for field-effect transistor applications. PubMed. Available at:
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Troubleshooting & Optimization
How to improve the yield of Ethyl 2,3,4-trifluorobenzoate synthesis
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon much more electrophilic and susceptible to nucleophilic attack by the alcohol. [2][4]A series of proton transfers allows for the elimination of a water molecule, which is a good leaving group, to form the final ester. Each step is reversible, underscoring why water removal is so crucial for high yield. [4]
References
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.RSC Publishing.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.
- Anhydrous Salts for Esterific
- Esterification of perfluorinated carboxylic acids with bromomethyl aromatic compounds for gas chromatography combined with laser ioniz
- What Dehydrating Agents Do in Chemistry.RevisionDojo.
- In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydr
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method.PubMed Central.
- Using H2SO4 as a dehydrating agent in esterification reaction increases the yield of ester. But won't this mess up the equilibrium?Quora.
- Esterification - Dehydration through Elimin
- trifluorobenzoic acid to "Methyl 3-methoxy-2,4,5-trifluorobenzo
- Fischer Esterification Procedure.University of Missouri–St. Louis.
- Application Note: 1H and 19F NMR Analysis of the Esterification of 2,3,5-Trifluorobenzoic Acid.Benchchem.
- Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media.
- Fischer–Speier esterific
- Technical Support Center: Esterification of Substituted Benzoic Acids.Benchchem.
- Fischer Esterific
- Synthesis of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzo
- Ethyl 2,3,4-trifluorobenzo
- Ethyl 2,3,4-trifluorobenzo
- Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate.
- Straightforward Synthesis of Bis[(trifluoromethyl)
- CN104710308A - Synthesis method of ethyl trifluoroacetate.
- US4879407A - Process for the preparation of ethyl trifluoroacetate.
- Fischer Esterific
- Fischer Esterific
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.Master Organic Chemistry.
- EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.
- CN101397249A - Preparation method of ethyl trifluoroacetate.
- Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification.
- Fischer esterific
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Technical Support Center: Optimization of Reaction Conditions for Trifluorobenzoic Acid Esterification
Welcome to the technical support center for the optimization of reaction conditions for the esterification of trifluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your esterification reactions. The trifluoromethyl group, a potent electron-withdrawing group, significantly influences the reactivity of the carboxylic acid, presenting unique challenges and opportunities in synthesis.[1] This resource will help you navigate these nuances and achieve high yields of your desired trifluoromethylbenzoyl esters.
Troubleshooting Guide: Overcoming Common Hurdles in Trifluorobenzoic Acid Esterification
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is showing low or no conversion to the desired ester. What are the likely causes and how can I improve the yield?
Low conversion is a frequent challenge in esterification. The root cause often lies in the reaction equilibrium, catalyst activity, or the presence of inhibitors.
Possible Causes & Solutions:
-
Equilibrium Limitations (Fischer Esterification): The Fischer esterification is a reversible reaction.[2] The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.
-
Insufficient Catalyst Activity: An inadequate amount or an inappropriate choice of catalyst can lead to a sluggish reaction.
-
Presence of Water: Moisture in your reagents or solvents can inhibit the reaction, especially in methods sensitive to water like those using acyl chlorides or coupling agents.[1]
-
Solution: Use anhydrous solvents and reagents. Dry solvents over molecular sieves and ensure your alcohol and trifluorobenzoic acid are free of water.[1]
-
-
Steric Hindrance: Ortho-substituted benzoic acids, including 2-(trifluoromethyl)benzoic acid, can exhibit steric hindrance, slowing down the reaction rate.[11]
Troubleshooting Flowchart for Low Conversion
Sources
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Identifying side products in the synthesis of Ethyl 2,3,4-trifluorobenzoate
Technical Support Center: Synthesis of Ethyl 2,3,4-trifluorobenzoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this synthesis. Our goal is to provide practical, experience-driven advice to ensure the highest possible purity and yield for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are two primary, industrially relevant methods for the synthesis of this compound:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where 2,3,4-trifluorobenzoic acid is refluxed with an excess of ethanol.[1] Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The reaction's equilibrium is driven towards the product by using excess alcohol or by removing the water that is formed.[1][2]
-
Acyl Chloride Formation and Subsequent Esterification: This two-step process involves first converting 2,3,4-trifluorobenzoic acid to its more reactive acyl chloride derivative, 2,3,4-trifluorobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂). The purified acyl chloride then reacts readily with ethanol to form the desired ester.[3][4] This method avoids the equilibrium limitations of Fischer esterification.[2]
Q2: I'm using the Fischer Esterification method. What are the most likely side products I should look for?
Fischer esterification is a reversible process, which gives rise to several potential side products and impurities.[2][5]
-
Unreacted Starting Material (2,3,4-trifluorobenzoic acid): Incomplete reaction is the most common issue. If the equilibrium is not sufficiently shifted, a significant amount of the starting carboxylic acid will remain.
-
Water: As a direct product of the reaction, water can remain if not effectively removed, potentially limiting the final yield.[1]
-
Diethyl Ether: Under strong acidic conditions and at elevated temperatures, the excess ethanol can undergo acid-catalyzed dehydration to form diethyl ether.
-
Positional Isomers of the Starting Material: Commercial 2,3,4-trifluorobenzoic acid may contain other isomers (e.g., 2,4,6-trifluorobenzoic acid) which will also undergo esterification, leading to isomeric ester impurities that can be difficult to separate.[6][7]
Q3: I'm using the acyl chloride method. What side products are common with this route?
This route generally produces a purer product but is not without potential pitfalls.
-
Residual 2,3,4-trifluorobenzoic acid: If the initial conversion to the acyl chloride is incomplete, the unreacted acid will remain in the final product.
-
Hydrolysis Products: 2,3,4-trifluorobenzoyl chloride is highly moisture-sensitive. Any exposure to atmospheric moisture or residual water in the ethanol will hydrolyze it back to 2,3,4-trifluorobenzoic acid.
-
Alkyl Chlorides: In some cases, particularly with certain catalysts or conditions, the alcohol can be converted to an alkyl chloride (e.g., ethyl chloride).[8]
Troubleshooting Guide
Problem: My final product shows a low yield and contains a significant amount of the starting carboxylic acid.
This is a classic issue related to the equilibrium of the Fischer esterification.
Causality: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[2][9] The presence of water, a product of the reaction, can push the equilibrium back towards the reactants, preventing the reaction from reaching completion.[1]
Solutions:
-
Use Excess Alcohol: Employing a large excess of ethanol acts as both a reactant and a solvent, shifting the equilibrium towards the ester product according to Le Châtelier's Principle.[10]
-
Water Removal: Actively remove water as it forms. This can be achieved by:
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate, helping it reach equilibrium faster, but it will not shift the equilibrium position.
Problem: I have an unexpected peak in my GC-MS analysis. How can I identify it?
Identifying unknown peaks requires a systematic approach based on the reaction chemistry.
Workflow for Peak Identification:
Data for Identification:
Summarize all quantitative data into clearly structured tables for easy comparison.
| Compound | Molecular Formula | Molecular Weight | Common Mass Spec Fragments (m/z) |
| This compound | C₉H₇F₃O₂ | 204.15 | 204 (M+), 176, 159, 131 |
| 2,3,4-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 176 (M+), 159 (M-OH), 131 (M-COOH)[11] |
| Diethyl Ether | C₄H₁₀O | 74.12 | 74 (M+), 59, 45, 31 |
| Ethanol | C₂H₆O | 46.07 | 46 (M+), 45, 31 |
Problem: My product is turning acidic upon storage. What is happening?
This indicates product instability, most likely due to hydrolysis.
Causality: Esters, including this compound, can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water.[9][12] This reaction is often slow but can be catalyzed by trace amounts of residual acid or base left over from the synthesis.[9] Fluorinated esters can be particularly susceptible to hydrolysis.[13][14]
Solutions:
-
Thorough Purification: Ensure all acidic catalyst is removed during the workup. This typically involves washing the organic layer with a sodium bicarbonate solution followed by a water wash until the aqueous layer is neutral.
-
Drying: Dry the final product thoroughly over an anhydrous drying agent like magnesium sulfate or sodium sulfate before solvent removal.
-
Inert Storage: Store the purified ester under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container to protect it from atmospheric moisture.[15]
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol is a standard procedure for the direct esterification of the carboxylic acid.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,4-trifluorobenzoic acid (17.6 g, 0.1 mol).
-
Reagents: Add absolute ethanol (100 mL, ~1.7 mol).
-
Catalyst: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying & Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for analyzing the purity of the final product.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized ester in a suitable solvent like ethyl acetate or dichloromethane.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 30-400 m/z.
-
-
Analysis: Integrate the peaks in the total ion chromatogram. Identify the main product peak and any impurity peaks by comparing their mass spectra to a library and the potential side products listed in the table above.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common side reaction of hydrolysis.
References
-
2,3,4-Trifluorobenzoic Acid Properties . (n.d.). Okemiss. Retrieved January 11, 2026, from [Link]
-
2,3,4-Trifluorobenzoic acid . (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate . (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate . (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate . (n.d.). PrepChem.com. Retrieved January 11, 2026, from [Link]
-
Fischer Esterification . (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
2,4,6 Trifluorobenzoic acid . (n.d.). Veeprho. Retrieved January 11, 2026, from [Link]
-
Fischer–Speier esterification . (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates . (2013). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Experiment 5: Fischer Esterification . (n.d.). DSpace@MIT. Retrieved January 11, 2026, from [Link]
-
Fischer esterification reaction . (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]
-
Fischer Esterification . (n.d.). University of Missouri-St. Louis. Retrieved January 11, 2026, from [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC . (n.d.). EPA. Retrieved January 11, 2026, from [Link]
-
Hydrolysing esters . (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates . (2014). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Predict the major product formed when benzoyl chloride reacts with ethanol . (n.d.). Study.com. Retrieved January 11, 2026, from [Link]
-
Hydrolysis of ethyl benzoate . (n.d.). SSERC. Retrieved January 11, 2026, from [Link]
-
Concurrent pathways to explain solvent and substituent effects for solvolyses of benzoyl chlorides in ethanol-trifluoroethanol mixtures . (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Reactions of Alcohols . (2022). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
What compounds are formed from the reaction of benzoyl chloride with the following reagents? i. isopropyl alcohol . (n.d.). Pearson. Retrieved January 11, 2026, from [Link]
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- 15. This compound | 351354-50-2 [sigmaaldrich.com]
Technical Support Center: Purification Strategies for Ethyl 2,3,4-trifluorobenzoate
Welcome to the technical support guide for the purification of Ethyl 2,3,4-trifluorobenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this fluorinated building block. Here, we address common challenges and provide practical, in-depth solutions to ensure you achieve the desired purity for your downstream applications.
Part A: Frequently Asked Questions (FAQs)
This section covers the fundamental questions regarding the handling and purification of this compound.
Question 1: What are the key physicochemical properties of this compound that I should be aware of during purification?
Answer: Understanding the compound's properties is the foundation of a successful purification strategy. This compound is typically a colorless liquid or semi-solid at room temperature.[1][2] Key properties are summarized below:
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₇F₃O₂ | - |
| Molecular Weight | 204.15 g/mol | Influences volatility and chromatographic behavior. |
| Physical Form | Liquid / Semi-solid | Dictates that distillation and chromatography are primary purification methods, not recrystallization.[1] |
| Boiling Point | ~94-95 °C at 16 mmHg | A relatively high atmospheric boiling point necessitates vacuum distillation to prevent thermal decomposition.[3] |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes). Insoluble in water. | This property is crucial for designing effective liquid-liquid extraction and chromatographic systems. |
Causality Explained: The compound's liquid state makes techniques like fractional vacuum distillation and column chromatography the methods of choice. Its insolubility in water is highly advantageous, allowing for efficient removal of water-soluble impurities (like acids or salts) through an aqueous wash.[4]
Question 2: I've just synthesized this compound via Fischer esterification. What are the most likely impurities in my crude product?
Answer: The impurity profile is almost always a direct consequence of the reaction chemistry. For a typical Fischer esterification, where 2,3,4-trifluorobenzoic acid is reacted with ethanol in the presence of an acid catalyst (e.g., H₂SO₄), the primary impurities are:
-
Unreacted 2,3,4-trifluorobenzoic Acid: The esterification reaction is an equilibrium process, meaning some starting acid will inevitably remain.[5][6] This is often the most significant impurity.
-
Excess Ethanol: The reaction is often driven to completion by using a large excess of the alcohol, which must be removed.[5]
-
Water: Water is a byproduct of the esterification reaction. Its presence can promote the reverse reaction (hydrolysis) back to the carboxylic acid.[7]
-
Acid Catalyst: Residual sulfuric or p-toluenesulfonic acid will be present.
-
Side-Products: While less common under controlled conditions, high temperatures can lead to minor byproducts from decomposition or side reactions of the fluorinated ring.
Question 3: How do I remove the unreacted 2,3,4-trifluorobenzoic acid from my crude ester?
Answer: This is the most critical purification step and is best accomplished using acid-base chemistry during a liquid-liquid extraction.[4][8] The carboxylic acid is acidic, while the ester is neutral. By washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild aqueous base, you can selectively deprotonate the acid, making it a water-soluble salt.
-
Recommended Reagent: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. It is basic enough to deprotonate the carboxylic acid but mild enough to minimize the risk of ester hydrolysis.
-
The Chemistry:
-
R-COOH (organic soluble) + NaHCO₃ (aqueous) → R-COO⁻Na⁺ (aqueous soluble) + H₂O + CO₂
-
-
Why it Works: The resulting sodium 2,3,4-trifluorobenzoate salt is ionic and partitions into the aqueous layer, which can then be physically separated from the organic layer containing your desired ester. You will often observe bubbling (CO₂ evolution) during this wash, which is a visual indicator that acid is being neutralized.[4]
Question 4: Which large-scale purification technique is better: fractional distillation or column chromatography?
Answer: The choice depends on the required purity, the nature of the impurities, and the scale of your reaction.
| Parameter | Fractional Vacuum Distillation | Flash Column Chromatography |
| Principle | Separation by boiling point differences. | Separation by polarity differences. |
| Best For | Separating compounds with significantly different boiling points (e.g., removing high-boiling "tar" or low-boiling solvents). | Separating compounds with similar boiling points but different polarities (e.g., isomeric impurities). |
| Scale | Excellent for multi-gram to kilogram scale. | Best for milligram to multi-gram scale. Becomes costly and cumbersome at very large scales. |
| Purity | Good to excellent, depending on the boiling point difference. | Can achieve very high purity (>99.5%). |
| Speed | Can be faster for large quantities once set up. | Can be time-consuming, especially for large columns. |
| Cost | Lower solvent cost; requires specialized glassware. | High solvent and silica gel cost. |
Expert Recommendation: For most post-synthesis cleanup of this compound, a preliminary aqueous wash followed by fractional vacuum distillation is the most efficient and scalable method.[8][9] Column chromatography should be reserved for cases where distillation fails to remove a critical impurity or when extremely high purity is required for analytical standards or sensitive biological assays.
Question 5: What analytical methods should I use to confirm the purity of my final product?
Answer: A multi-pronged approach is always best for confirming purity and structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for this type of molecule. It separates volatile compounds and provides both a retention time (indicating purity) and a mass spectrum (confirming identity). It is highly sensitive for detecting trace volatile impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is essential for unambiguous structure confirmation. ¹H NMR will confirm the presence of the ethyl group, while ¹⁹F NMR is particularly powerful for verifying the fluorine substitution pattern on the aromatic ring. The integral ratios in ¹H NMR can also provide a good estimate of purity against a known standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A quick and easy method to confirm the presence of key functional groups. You should look for the characteristic ester carbonyl (C=O) stretch at ~1720-1740 cm⁻¹ and the C-F stretches in the fingerprint region.[12]
Part B: Troubleshooting Guide
This section addresses specific problems encountered during purification workflows in a direct question-and-answer format.
Problem 1: After my aqueous wash, my yield is significantly lower than expected. Where did my product go?
Answer: This is a common and frustrating issue. There are two primary culprits:
-
Cause A: Accidental Ester Hydrolysis. Although you use a mild base like sodium bicarbonate, prolonged exposure, elevated temperatures, or the use of a stronger base (like NaOH or KOH) can cause your ester to hydrolyze back to the water-soluble carboxylate salt. This is especially true if your crude product is heated during the workup.
-
Validation: Acidify the aqueous wash layer with HCl. If a white precipitate forms, this is the hydrolyzed 2,3,4-trifluorobenzoic acid, confirming product loss.
-
Solution: Perform the basic wash quickly and at room temperature. Never use strong bases like NaOH for this step unless you are intentionally saponifying the ester. Ensure all separations are done promptly.
-
-
Cause B: Emulsion Formation. Fluorinated compounds can sometimes form stable emulsions at the organic-aqueous interface, trapping your product. This prevents a clean separation of the two layers.
-
Validation: The interface between the layers will appear cloudy, thick, and will not separate cleanly even after standing.
-
Solution: To break an emulsion, try the following:
-
Add a small amount of brine (saturated aqueous NaCl). The increased ionic strength of the aqueous phase often destabilizes the emulsion.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
If persistent, filter the entire mixture through a pad of Celite.
-
-
Problem 2: My final product looks clean by ¹H NMR, but GC-MS shows a small, persistent impurity peak. What is it and how do I remove it?
Answer: If the impurity is not visible by NMR, it is likely present at a low level (<1-2%). The GC-MS data is key to identifying it.
-
Cause A: Isomeric Impurity. The impurity might be a positional isomer, for example, Ethyl 2,3,5-trifluorobenzoate, which could arise from impurities in the starting 2,3,4-trifluorobenzoic acid. These isomers often have very similar polarities and boiling points, making them difficult to separate.
-
Validation: Check the mass spectrum of the impurity peak. It should have the same molecular ion (m/z 204) as your product.
-
Solution: This is a challenging separation.
-
High-Efficiency Fractional Distillation: Use a longer distillation column (e.g., a Vigreux or packed column) under a deep vacuum to maximize theoretical plates and improve separation.
-
Optimized Column Chromatography: If distillation fails, meticulous column chromatography is necessary. Use a shallow solvent gradient (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate) to resolve the two compounds. Preparative HPLC may be required for the highest purity.
-
-
-
Cause B: A Structurally Similar Contaminant. The impurity could be a related compound from the synthesis, such as benzyl benzoate if toluene was used as a solvent.
-
Validation: The mass spectrum will show a different molecular ion. Check this against likely contaminants from your synthesis.
-
Solution: These impurities usually have different enough boiling points or polarities to be removed by standard fractional distillation or flash chromatography.
-
Workflow & Experimental Protocols
Decision-Making Workflow for Purification
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision workflow for purifying this compound.
Protocol: Standard Aqueous Workup for Neutralizing and Washing
This protocol describes the essential first step for purifying a crude ester product after synthesis.
Objective: To remove acidic starting material/catalyst and other water-soluble impurities.
Materials:
-
Crude reaction mixture containing this compound.
-
An immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated aqueous NaCl) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flask.
Procedure:
-
Dilution: Transfer the cooled, crude reaction mixture to a separatory funnel. If the mixture is concentrated, dilute it with 2-3 volumes of ethyl acetate. This ensures the ester is fully dissolved in the organic phase and lowers the overall viscosity.
-
First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30 seconds. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Expert Insight: This initial wash removes the bulk of any excess alcohol (ethanol).
-
-
Neutralizing Wash (Bicarbonate): Add an equal volume of saturated NaHCO₃ solution. Stopper and vent carefully, as CO₂ gas will be generated. Swirl gently at first, venting frequently, until the bubbling subsides. Then, shake for 30-60 seconds. Allow the layers to separate and discard the aqueous layer.
-
Self-Validation: The cessation of gas evolution indicates that all acidic components have been neutralized.
-
-
Final Wash (Brine): Add an equal volume of brine. Shake for 30 seconds. Allow the layers to separate and discard the aqueous layer.
-
Expert Insight: The brine wash helps to remove residual water from the organic layer, initiating the drying process and helping to break any minor emulsions.[4]
-
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous MgSO₄ (about 1/10th of the liquid volume). Swirl the flask. If the MgSO₄ clumps together, add more until some of it remains free-flowing, resembling a snow globe. Let it sit for 10-15 minutes.
-
Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel into a clean, pre-weighed round-bottom flask. Rinse the drying agent and flask with a small amount of fresh ethyl acetate to ensure complete transfer of the product.
-
Concentration: Remove the solvent using a rotary evaporator. The remaining oil is your washed and dried crude product, ready for final purification by distillation or chromatography.
References
-
HSCprep. (2025). Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry. [Link]
-
LookChem. General procedures for the purification of Esters. Chempedia. [Link]
-
ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
-
ResearchGate. (2016). How to purify esterification product?[Link]
-
PrepChem.com. Synthesis of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
National Center for Biotechnology Information. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. [Link]
-
ResearchGate. (2010). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities | Request PDF. [Link]
-
ResearchGate. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
National Center for Biotechnology Information. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. [Link]
-
Journal of Pharmaceutical and Chemical Research. (2018). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. [Link]
-
MDPI. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. [Link]
-
ResearchGate. (2018). Novel Ethyl-Derivatization Approach for the Determination of Fluoride by Headspace Gas Chromatography/Mass Spectrometry | Request PDF. [Link]
-
Zenodo. (2022). GC-MS phytochemical profiling, FTIR analyses, and antimicrobial activities of the oily fraction from the ethyl acetate. [Link]
Sources
- 1. This compound | 351354-50-2 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. ETHYL 3-FLUOROBENZOATE CAS#: 451-02-5 [m.chemicalbook.com]
- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. zenodo.org [zenodo.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with Ethyl 2,3,4-Trifluorobenzoate
Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions involving ethyl 2,3,4-trifluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this electron-deficient substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your reaction success.
Introduction: The Challenge of Coupling with Polyfluorinated Arenes
This compound presents a unique set of challenges in cross-coupling reactions. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the aromatic ring. While this can facilitate the initial oxidative addition step in many catalytic cycles, it can also lead to undesired side reactions and catalyst deactivation.[1][2] This guide will help you navigate these challenges to achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Several factors can contribute to poor performance. The primary culprits are often suboptimal catalyst/ligand combination, inappropriate base selection, or the presence of oxygen. The electron-deficient nature of the substrate makes the catalytic cycle sensitive to these parameters.[1][3]
Q2: Can I selectively couple at one of the C-F positions?
A2: Selective activation of a specific C-F bond in a polyfluorinated arene is a significant challenge. Generally, palladium-catalyzed cross-coupling reactions are not the preferred method for direct C-F functionalization. However, under specific conditions with nickel catalysts and strong σ-donor ligands, selective C-F activation is possible, though it often requires specialized knowledge and can be substrate-dependent. For most standard cross-coupling reactions, you will be targeting a different leaving group on your substrate (e.g., Br, I, OTf) while the fluoro-substituents act as powerful electron-withdrawing groups.
Q3: How do the fluorine atoms on this compound affect the reaction?
A3: The three fluorine atoms are strongly electron-withdrawing. This has two main effects:
-
Activation of the leaving group: The electron deficiency makes the carbon atom attached to the leaving group (like bromine or iodine) more electrophilic, which can facilitate the oxidative addition step with the palladium or nickel catalyst.[1]
-
Potential for side reactions: The C-F bonds themselves can be susceptible to cleavage under harsh conditions or with certain catalyst systems, leading to defluorination or other undesired byproducts.[4]
Q4: What are the most common side reactions to watch out for?
A4: Besides low yield, common side reactions include:
-
Hydrodehalogenation: Replacement of the halide leaving group with a hydrogen atom. This can be minimized by careful control of reaction conditions and ligand choice.[5]
-
Homocoupling: Dimerization of the starting materials. This is often caused by the presence of oxygen, so thorough degassing is crucial.[3]
-
Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be protonated and rendered inactive, especially in the presence of water and a strong base. Using a more stable boronic ester can mitigate this.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
dot graph TD { A[Low/No Yield] --> B{Check Catalyst System}; B --> C[Inactive Catalyst?]; C --> D[Use Fresh Precatalyst & High-Purity Ligand]; B --> E[Inefficient Oxidative Addition?]; E --> F[Increase Temperature]; E --> G[Switch to Electron-Rich, Bulky Ligand(e.g., Buchwald-type)]; A --> H{Check Base}; H --> I[Base Too Weak?]; I --> J[Screen Stronger Bases(e.g., K₃PO₄, Cs₂CO₃)]; H --> K[Base Too Strong?]; K --> L[Causes Protodeboronation]; L --> M[Use Milder Base (e.g., K₂CO₃) or KF]; A --> N{Check Reaction Conditions}; N --> O[Oxygen Contamination?]; O --> P[Thoroughly Degas Solvents & Reagents]; N --> Q[Presence of Water?]; Q --> R[Use Anhydrous Solvents];
} caption: Troubleshooting Suzuki-Miyaura Coupling.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Ensure your palladium source and ligand are of high purity and stored correctly. Using a pre-formed, air-stable precatalyst can often give more reproducible results.[6] |
| Inefficient Oxidative Addition | While the electron-deficient nature of the substrate often aids this step, steric hindrance can be an issue. Increasing the reaction temperature or switching to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can promote oxidative addition.[7][8] |
| Inappropriate Base | The choice of base is critical. For electron-deficient substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the transmetalation step.[3] However, a base that is too strong can lead to hydrolysis of the ester or other side reactions.[5] A screen of bases is highly recommended. |
| Protodeboronation of Boronic Acid | The presence of water, especially with a strong base, can lead to the cleavage of the C-B bond in the boronic acid. Using anhydrous solvents, a milder base like potassium fluoride (KF), or switching to a more stable boronic ester (e.g., a pinacol ester) can prevent this.[5] |
| Oxygen Contamination | Oxygen can lead to the homocoupling of the boronic acid and can also deactivate the palladium catalyst. It is imperative to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3] |
Issue 2: Challenges in Buchwald-Hartwig Amination
dot graph TD { A[Low Yield/Side Products] --> B{Catalyst & Ligand}; B --> C[Ligand Choice]; C --> D[Screen Buchwald or Josiphos-type ligands]; B --> E[Catalyst Poisoning]; E --> F[Ensure high purity of amine]; A --> G{Base Selection}; G --> H[Base too Strong/Weak]; H --> I[Screen NaOt-Bu, K₃PO₄, Cs₂CO₃]; G --> J[Ester Hydrolysis]; J --> K[Use weaker base (e.g., K₂CO₃)]; A --> L{Reaction Conditions}; L --> M[Solvent Choice]; M --> N[Try Toluene, Dioxane, or THF]; L --> O[Temperature]; O --> P[Optimize temperature (80-110 °C)];
} caption: Troubleshooting Buchwald-Hartwig Amination.
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Ligand | The choice of ligand is paramount in Buchwald-Hartwig amination. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are generally preferred. A screening of different "generations" of Buchwald ligands is often necessary.[9] |
| Base Strength and Type | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, for substrates with base-sensitive functional groups like the ester on this compound, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary to prevent hydrolysis.[5] |
| Catalyst Inhibition | Impurities in the amine starting material can sometimes act as catalyst poisons. Ensure the amine is of high purity. |
| Solvent Effects | The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[10] |
Experimental Protocols
High-Throughput Screening of Catalysts for Suzuki-Miyaura Coupling
This protocol is designed for a 24-well plate format to efficiently screen different palladium precatalysts and ligands.[11][12]
Materials:
-
24-well reaction block with stir bars
-
Palladium precatalysts (e.g., Pd(OAc)₂, XPhos Pd G3, SPhos Pd G2)
-
Ligands (e.g., XPhos, SPhos, P(t-Bu)₃)
-
This compound derivative (e.g., the 5-bromo derivative)
-
Arylboronic acid
-
Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene)
-
Internal standard (e.g., biphenyl)
Procedure:
-
Preparation of Stock Solutions (in a glovebox):
-
Prepare a stock solution of the this compound derivative in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid in the same solvent.
-
Prepare stock solutions of the palladium precatalysts and ligands if not using pre-weighed vials.
-
-
Plate Loading (in a glovebox):
-
To each well of the 24-well plate, add the desired palladium precatalyst (e.g., 1-2 mol%) and ligand (e.g., 2-4 mol%). Many screening kits come with pre-weighed catalysts.[11]
-
Add the appropriate base (e.g., 2.0 equivalents) to each well.
-
-
Addition of Reagents:
-
Add the stock solution of the this compound derivative (1.0 equivalent) to each well.
-
Add the stock solution of the arylboronic acid (1.2 equivalents) to each well.
-
Add the desired solvent to bring the final concentration to approximately 0.1-0.2 M.
-
-
Reaction:
-
Seal the reaction block securely.
-
Place the block on a heating stirrer and heat to the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, add a known amount of an internal standard to each well.
-
Dilute a small aliquot from each well and analyze by LC-MS or GC-MS to determine the conversion and identify the optimal conditions. High-throughput analysis tools can aid in rapid data processing.[12]
-
References
-
N. A. Romero and D. A. Nicewicz, "Mechanistic and Synthetic Studies of Organic Photoredox Catalysis," J. Am. Chem. Soc., 2016, 138 (28), pp 8620–8632. [Link]
-
T. D. Sheppard, "High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions," Org. Lett., 2016, 18 (8), pp 1720–1723. [Link]
-
G. C. Fortman and S. P. Nolan, "N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union," Chem. Soc. Rev., 2011, 40, 5151-5169. [Link]
-
J. Liu et al., "Selective arylation of atypical C–F bonds in polyfluoroarenes with aryl chlorides," Nat. Commun., 2022, 13, 5643. [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]
-
T. Hama et al., "Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides," J. Am. Chem. Soc., 2008, 130 (48), pp 16372–16385. [Link]
-
M. S. Eom et al., "High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions," Org. Lett., 2016, 18 (8), pp 1720-3. [Link]
-
T. Hama et al., "Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides," Request PDF. [Link]
-
Reddit discussion on troubleshooting Suzuki coupling. [Link]
-
G.-P. Lu, K. R. Voigtritter, C. Cai, and B. H. Lipshutz, "Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings," J. Org. Chem., 2012, 77 (8), pp 3700–3703. [Link]
-
High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. [Link]
-
Reddit discussion on struggling with Suzuki reaction. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
T. A. T. Phan, T. M. T. Nguyen, and T. T. Dang, "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds," MDPI. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. [Link]
-
T. Imamoto et al., "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction," Dalton Trans., 2019, 48, 14665-14670. [Link]
-
H. Tanimoto et al., "Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines," Nat. Commun., 2023, 14, 1891. [Link]
-
S. L. Buchwald et al., "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure," J. Am. Chem. Soc., 2004, 126 (45), pp 14769–14778. [Link]
-
S. L. Buchwald et al., "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," Request PDF. [Link]
-
Reddit discussion on troubleshooting a Buchwald-Hartwig amination. [Link]
-
G. A. Molander and S. L. J. Dreher, "Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation," J. Am. Chem. Soc., 2006, 128 (2), pp 492–493. [Link]
-
C. A. G. N. Montalbetti and V. Fouquet, "Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides," J. Am. Chem. Soc., 2014, 136 (39), pp 13627–13630. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Reddit discussion on failed Suzuki coupling. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Cross–coupling of fluoro–aromatics with amines under transition metal–free conditions. [Link]
-
S. K. Kashani, J. E. Jessiman, and S. V. Ley, "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow," ChemRxiv. [Link]
-
T. Iwasaki et al., "Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents," Org. Lett., 2017, 19 (14), pp 3691–3694. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Preparation of ethyl 2-aryl 2,3-alkadienoates via palladium-catalyzed selective cross-coupling reactions. [Link]
-
Y. Uetake et al., "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase," J. Am. Chem. Soc., 2022, 144 (37), pp 16899–16906. [Link]
-
S. H. Kim et al., "Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation," Beilstein J. Org. Chem., 2020, 16, pp 1636–1642. [Link]
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Technical Support Center: A Researcher's Guide to Preventing Ester Hydrolysis of Ethyl 2,3,4-trifluorobenzoate During Aqueous Workup
Welcome to the technical support center for handling Ethyl 2,3,4-trifluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals who work with this and other electron-deficient esters. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of aqueous workups and prevent unwanted hydrolysis of your valuable compounds.
Understanding the Challenge: Why is this compound Prone to Hydrolysis?
This compound is particularly susceptible to hydrolysis due to the strong electron-withdrawing effects of the three fluorine atoms on the benzene ring. These fluorine atoms pull electron density away from the ester's carbonyl carbon, making it more electrophilic and thus more vulnerable to nucleophilic attack by water or hydroxide ions. This increased reactivity makes standard aqueous workup procedures, especially those involving strong bases, a significant risk for unintended cleavage of the ester back to its parent carboxylic acid and ethanol.
Ester hydrolysis can be catalyzed by both acids and bases.[1][2] In a basic medium, the hydroxide ion directly attacks the carbonyl carbon in a process known as saponification.[3][4][5] This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic.[4][6][7] In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[6]
Given these mechanisms, it is crucial to carefully control the pH and temperature during the aqueous workup of reactions involving this compound to maximize the yield of the desired ester product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the workup of reactions containing this compound.
Q1: I'm observing significant loss of my ester product after a standard basic workup with NaOH. What's happening and how can I prevent it?
A1: You are likely observing base-catalyzed hydrolysis (saponification) of your ester. As explained above, the electron-deficient nature of this compound makes it highly susceptible to this reaction. Strong bases like sodium hydroxide (NaOH) rapidly cleave the ester.[3][8]
Troubleshooting & Solutions:
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH for the workup.
-
Use a Mild Base: Opt for a weaker base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] These are generally sufficient to neutralize acid catalysts or acidic byproducts without causing significant ester hydrolysis.[9]
-
Temperature Control: Perform all aqueous washes at low temperatures (0-5 °C) by using an ice bath.[1] Lowering the temperature significantly slows down the rate of hydrolysis.
-
Minimize Contact Time: Work quickly and efficiently. Do not let the organic and aqueous layers remain in contact for extended periods.[1] Separate the layers promptly after extraction.
-
Use Saturated Solutions: Use saturated aqueous solutions of the mild base. This can help to "salt out" the organic product from the aqueous phase, reducing its solubility in the aqueous layer and minimizing contact with the base.[10]
Q2: My reaction mixture contains unreacted 2,3,4-trifluorobenzoic acid. How can I remove it without hydrolyzing my ester product?
A2: This is a common scenario. The goal is to selectively deprotonate the carboxylic acid to make it water-soluble for extraction, without promoting the hydrolysis of the ester.
Recommended Protocol:
-
Dilute and Cool: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction with a Weak Base: Transfer the mixture to a separatory funnel and wash the organic layer with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9]
-
Monitor Gas Evolution: Add the bicarbonate solution slowly and vent the separatory funnel frequently, especially during the initial additions, to safely release the carbon dioxide gas that evolves from the neutralization of the acid.[10][11]
-
Check the pH: After the gas evolution ceases, check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.[10] This indicates that all the acidic impurity has been neutralized.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).[1][10] This step helps to remove residual water from the organic layer.[10]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[1][12]
Q3: Can I use an acidic workup to remove basic impurities?
A3: While an acidic workup can be used, it also carries the risk of acid-catalyzed hydrolysis, especially if the reaction is heated or the contact time is prolonged.[3][6] If you must perform an acidic wash, for instance to remove a basic catalyst like DMAP or unreacted amines, follow these precautions:
-
Use a Dilute Acid: Use a dilute solution of a weak acid, such as 1 M citric acid, or a very dilute solution of a strong acid like 0.1 M HCl.
-
Low Temperature: Perform the wash at 0-5 °C.
-
Brief Contact: Minimize the time the organic layer is in contact with the acidic aqueous phase.
-
Immediate Neutralization: Follow the acidic wash immediately with a wash using a cold, weak base (e.g., saturated NaHCO₃) to neutralize any remaining acid.
Q4: Are there alternatives to aqueous workups for purifying sensitive esters?
A4: Yes, if your ester is particularly sensitive or if you need to avoid water entirely, consider these alternatives:
-
Column Chromatography: If the impurities are significantly different in polarity from your ester, direct purification by flash column chromatography on silica gel can be a very effective method.[13][14]
-
Solid-Phase Extraction (SPE): Use a solid-supported scavenger resin to remove specific impurities. For example, a basic resin can be used to remove acidic impurities, or an acidic resin can remove basic impurities. The reaction mixture is passed through a cartridge containing the resin, and the purified product is collected in the eluent.
-
Distillation: If your ester is volatile and the impurities are not, purification by distillation under reduced pressure can be an option.[13]
Visualizing the Workup Decision Process
The choice of workup procedure depends on the nature of the impurities present in your reaction mixture. The following flowchart can help guide your decision-making process.
Caption: Decision tree for selecting a workup procedure.
Summary of Best Practices for Preventing Hydrolysis
The following table summarizes the key parameters to control during the aqueous workup of this compound.
| Parameter | Recommended Condition | Rationale |
| pH Control | Use weak bases (e.g., NaHCO₃, Na₂CO₃) or buffered solutions. | Strong bases cause rapid saponification.[3][8] |
| Temperature | 0–5 °C (Ice bath) | Significantly reduces the rate of hydrolysis.[1] |
| Contact Time | Minimize; perform extractions quickly. | Reduces the opportunity for the hydrolysis reaction to occur.[1] |
| Aqueous Washes | Use saturated solutions (e.g., sat. NaHCO₃, brine). | Decreases the solubility of the organic product in the aqueous phase ("salting out").[10] |
| Drying | Use an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent removal. | Removes residual water that could cause hydrolysis during storage or subsequent steps.[1][12] |
By carefully considering the reactivity of this compound and implementing these optimized workup procedures, you can significantly improve the yield and purity of your desired ester product.
References
- BenchChem Technical Support Team. (2025).
- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- University of York, Chemistry Teaching Labs. Theory of Aqueous Workup.
- University of Calgary. Ch20: Hydrolysis of Esters.
- Student Doctor Network Forums. (2016).
- Chemistry Steps. (2022).
- Chemguide. hydrolysis of esters.
- ResearchG
- Quora. (2017).
- Reddit. (2025).
- Master Organic Chemistry. (2022).
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- J&K Scientific LLC. (2025). Ester Hydrolysis.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- EBSCO.
- Khan Academy. (2014).
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Technical Support Center: Navigating the Challenges of Large-Scale Fluorinated Intermediate Production
Welcome to the Technical Support Center for the large-scale production of fluorinated intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating fluorine into molecules at scale. The unique properties of fluorine that make it so valuable in pharmaceuticals and agrochemicals—high electronegativity, small size, and the strength of the carbon-fluorine bond—also present significant challenges in synthesis.[1][2] This resource provides practical, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the scale-up of fluorination reactions. Each issue is presented with potential causes and a systematic approach to resolution.
Issue 1: Low or No Product Yield in Deoxyfluorination Reactions
Q: My large-scale deoxyfluorination reaction (e.g., alcohol to fluoride) using DAST or a similar reagent is resulting in a low yield or no desired product. What are the likely causes and how can I troubleshoot this?
A: Low yields in deoxyfluorination reactions are a frequent challenge, often stemming from reagent integrity, reaction conditions, or substrate reactivity. Here is a systematic approach to diagnosing and solving the issue.
Potential Causes & Step-by-Step Solutions:
-
Reagent Degradation:
-
Cause: Deoxyfluorinating agents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor® are moisture-sensitive and can degrade over time, especially if not stored under strictly anhydrous conditions.[3] DAST can also undergo thermal decomposition, particularly at elevated temperatures.[4]
-
Solution:
-
Always use a fresh bottle of the fluorinating reagent or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
-
Consider titrating the reagent before use to determine its activity, especially for critical large-scale runs.
-
When adding the reagent to the reaction vessel, do so under a positive pressure of inert gas to prevent atmospheric moisture ingress.
-
-
-
Insufficient Reagent Stoichiometry:
-
Cause: While a small excess of the fluorinating agent is typical, sterically hindered substrates or those with multiple reactive sites may require a larger excess to achieve full conversion.[3]
-
Solution:
-
Incrementally increase the equivalents of the fluorinating reagent (e.g., from 1.2 eq. to 1.5 eq. or higher).
-
Monitor the reaction progress carefully using an appropriate analytical technique (e.g., TLC, LC-MS, or in-situ IR) to determine the optimal stoichiometry without excessive use of a costly reagent.
-
-
-
Suboptimal Reaction Temperature:
-
Cause: Many deoxyfluorination reactions require specific temperature profiles. Some may need initial cooling to control the initial exotherm, followed by warming to drive the reaction to completion.[3] Insufficient heating can lead to a stalled reaction.
-
Solution:
-
Slowly and carefully increase the reaction temperature.
-
Be cautious, as higher temperatures can also promote the formation of elimination or rearrangement byproducts.[3] A design of experiments (DoE) approach can be valuable at scale to find the optimal temperature window.
-
-
-
Poor Leaving Group Activation:
-
Cause: For the fluorination of alcohols, the hydroxyl group must be effectively activated by the reagent to be displaced by fluoride.[3] In some cases, direct fluorination may be inefficient.
-
Solution:
-
Consider a two-step approach where the alcohol is first converted to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic fluorination with a fluoride salt like KF or CsF.[3]
-
-
-
Solvent Incompatibility or Contamination:
-
Cause: The solvent must be inert to the highly reactive fluorinating agent and must be scrupulously dry. Common solvents include dichloromethane (DCM) and acetonitrile.[3] Trace amounts of water will consume the reagent, and reactive solvents can lead to dangerous side reactions.
-
Solution:
-
Use a high-purity, anhydrous grade solvent.
-
Ensure your reactor is thoroughly dried before starting the reaction.
-
Consult compatibility charts; for instance, some electrophilic fluorinating agents can react violently with DMF or DMSO.[3]
-
-
Issue 2: Poor Selectivity and Byproduct Formation
Q: My fluorination reaction is producing a significant amount of byproducts, such as isomers, over-fluorinated species, or degradation products. How can I improve the selectivity?
A: Byproduct formation is often a consequence of the high reactivity of fluorinating agents.[5] Controlling selectivity on a large scale requires precise control over reaction parameters.
Strategies for Minimizing Byproducts:
-
Optimize Reaction Conditions: Gradual adjustments to temperature, reaction time, and reagent stoichiometry can have a significant impact on byproduct formation.[5] Lowering the temperature can often reduce the rate of side reactions relative to the desired reaction.
-
Reagent Selection: The choice of fluorinating agent is critical. For instance, for the fluorination of electron-rich aromatic compounds, a milder electrophilic reagent like Selectfluor® might be preferable to more aggressive options.[3]
-
Catalyst Screening: In metal-catalyzed fluorinations (e.g., using palladium or silver), the choice of ligand and catalyst loading is crucial for selectivity.[6] Some reactions may suffer from side products like protodemetalation, which can be suppressed with the right catalyst system.[6]
-
Continuous Flow Technology: For highly exothermic or fast reactions, transitioning from batch to continuous flow processing can offer superior control over temperature and residence time, thereby minimizing byproduct formation.[7][8]
dot graph TD { A[Start: Poor Selectivity] --> B{Identify Byproducts via Analytics}; B --> C{Potential Cause: Over-reaction}; B --> D{Potential Cause: Isomerization}; B --> E{Potential Cause: Reagent/Solvent Reaction}; C --> F[Action: Lower Temperature]; C --> G[Action: Reduce Reagent Stoichiometry]; C --> H[Action: Decrease Reaction Time]; D --> I[Action: Screen Catalysts/Ligands]; D --> J[Action: Change Fluorinating Agent]; E --> K[Action: Verify Solvent Compatibility]; subgraph Legend [ ] direction LR L(Start/End) M{Decision} N[Action] end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style H fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style J fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style K fill:#4285F4,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF style L fill:#FFFFFF,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style M fill:#FFFFFF,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style N fill:#FFFFFF,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 } Caption: Troubleshooting workflow for poor selectivity.
Issue 3: Difficulty in Purification of Fluorinated Intermediates
Q: I am struggling with the purification of my fluorinated product at a large scale. Standard chromatographic methods are not effective or scalable. What are my options?
A: The unique polarity of fluorinated compounds can indeed complicate purification. "Fluorous chemistry" exploits the principle that fluorine-rich compounds have a preference for fluorine-rich solvents, which can be leveraged for separation.[9]
Purification Strategies:
-
Crystallization: This is often the most scalable and cost-effective purification method. A thorough screening of solvents and solvent mixtures is essential to find conditions that favor the crystallization of the desired product, leaving impurities behind.
-
Distillation: For volatile fluorinated intermediates, fractional distillation can be a powerful purification technique, provided the product is thermally stable.
-
Liquid-Liquid Extraction: Carefully designed extraction protocols using immiscible organic and aqueous phases, or even fluorous and organic phases, can effectively remove impurities. Adjusting the pH of the aqueous phase can be particularly useful for removing acidic or basic byproducts.
-
Specialized Chromatography: While often a last resort at a large scale due to cost, specialized techniques like centrifugal partition chromatography (CPC) can be effective for challenging separations of fluorinated compounds.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety concerns when handling common fluorinating agents at a large scale?
A: Safety is the paramount concern in fluorination chemistry. Many fluorinating reagents are hazardous, and risks are amplified at a larger scale.[7][8]
-
Toxicity and Corrosivity: Reagents like DAST, Deoxo-Fluor®, and especially hydrogen fluoride (HF) or elemental fluorine (F₂), are highly toxic and corrosive.[4][10] HF can cause severe, deep-tissue burns that may not be immediately painful.[4]
-
Reactivity: Electrophilic ("F+") reagents can react violently with certain solvents (e.g., DMF, DMSO) and other oxidizable materials.[4]
-
Thermal Instability: Some reagents, such as DAST, can decompose exothermically and sometimes explosively at elevated temperatures.[4]
-
Pressure Generation: Reactions often generate gaseous byproducts (e.g., HF), which can lead to a dangerous pressure buildup in a closed reactor.[11]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves specifically rated for the chemicals being used. Double-gloving is often recommended.[10]
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood or a specialized enclosure like a glove box for highly hazardous materials.[10]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[12] For any work involving HF or reagents that can generate it, a tube of calcium gluconate gel must be on hand to treat skin contact.[10][12]
-
Waste Disposal: All fluorinated waste must be segregated and collected in clearly labeled, compatible containers. Never mix incompatible waste streams.[10]
Q2: How do I select the appropriate reactor for a large-scale fluorination reaction?
A: The choice of reactor is critical for safety and efficiency. Standard glass-lined reactors may not be suitable due to the corrosive nature of HF, which can be present as a reagent or generated as a byproduct.[4]
-
Materials of Construction: Reactors should be made from materials resistant to fluoride corrosion. This includes metal alloys like Hastelloy or nickel, or vessels lined with fluoropolymers such as PFA or PTFE.[13][14]
-
Heat Transfer: Fluorination reactions are often highly exothermic.[7] The reactor must have excellent heat transfer capabilities to prevent thermal runaways. A higher surface-area-to-volume ratio is beneficial.
-
Continuous Flow Reactors: For particularly hazardous or highly exothermic reactions, continuous flow reactors (microreactors or tubular reactors) offer significant safety advantages.[15][16] They handle only small amounts of material at any given moment, provide superior heat transfer, and allow for precise control over reaction conditions.[17] Reactors made of silicon carbide are particularly noted for their excellent heat transfer and chemical resistance.[17]
| Reactor Type | Advantages | Disadvantages | Best Suited For |
| Batch Reactor (Alloy) | High volume, versatile for various chemistries. | Lower heat transfer efficiency, higher risk for runaways. | Slower, less exothermic reactions. |
| Batch Reactor (Lined) | Good chemical resistance. | Potential for liner damage, lower thermal conductivity. | Moderately exothermic reactions with corrosive agents. |
| Continuous Flow Reactor | Superior heat/mass transfer, enhanced safety, easy scale-out.[8][17] | Higher initial investment, potential for clogging. | Highly exothermic, fast, and hazardous reactions.[15] |
Q3: What are the best analytical methods for monitoring my fluorination reaction and characterizing the products?
A: Effective analytical monitoring is key to understanding and optimizing your reaction.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of reaction progress, but may not be suitable for all fluorinated compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for tracking the consumption of starting material and the formation of products and byproducts.[18]
-
In-situ Infrared (IR) Spectroscopy: Provides real-time data on the concentration of key species in the reaction mixture without sampling.
-
-
Product Characterization and Purity Analysis:
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for characterizing organofluorine compounds. It provides information on the number and chemical environment of fluorine atoms in a molecule.[19][20] It is also excellent for quantifying fluorinated products and byproducts.[21]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Standard methods for determining the purity of the final intermediate.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used for sensitive determination of total fluorine content, though direct analysis is challenging due to fluorine's high ionization potential.[22]
-
References
- Benchchem.
- Benchchem.
- Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry.
- ResearchGate.
- Wikipedia. Hydrogen fluoride.
- NIH.
- Unknown Source. Fluorine.
- Alfa Chemistry. Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?.
- ACS Publications. 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- Pharmaceutical Technology. Fluorination Remains Key Challenge in API Synthesis.
- Benchchem.
- LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
- ResearchGate. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF.
- ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- ACS GCI Pharmaceutical Roundtable.
- Google Patents.
- ACS Publications. Late-Stage Fluorination: From Fundamentals to Application | Organic Process Research & Development.
- Unknown Source.
- NIH. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Unknown Source.
- Unknown Source. Batch-Scale Hydrofluorination of Li27BeF4 to Support Molten Salt Reactor Development.
- Unknown Source. 7. ANALYTICAL METHODS.
- DSpace@MIT.
- mepi.
- ACS GCI Pharmaceutical Roundtable.
- ResearchGate. Diagram of the fluidized bed reactor (FBR)
- Oxford Instruments. Fluorine Analysis.
- PW Consulting Chemical & Energy Research Center.
- ResearchGate.
- NIH. The Dark Side of Fluorine - PMC.
- Google Patents. US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct ....
- Wikipedia. Organofluorine chemistry.
- ResearchGate.
- Journal of the American Chemical Society. Microenvironment Engineering of Conjugated Microporous Polymer Membranes Enabling Ultrahigh Solvent Permeability and Molecular Sieving.
- YouTube.
- NIH. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Chemistry LibreTexts. Common Troubleshooting Tips.
- ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au.
- Novi AMS.
- YouTube.
- Nye Lubricants. A Member of the FUCHS Group.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
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- 9. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
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- 12. ipo.rutgers.edu [ipo.rutgers.edu]
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- 22. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Esters from Triphenylphosphine Oxide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and frequently asked questions (FAQs) regarding the removal of triphenylphosphine oxide (TPPO) from reaction mixtures, with a specific focus on the unique challenges presented by fluorinated esters. Our aim is to equip you with the knowledge to select and optimize the most effective purification strategy for your specific compound.
The Challenge of Triphenylphosphine Oxide in Fluoro-organic Synthesis
Triphenylphosphine oxide (TPPO) is a common and often troublesome byproduct of several widely used reactions in organic synthesis, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be particularly challenging due to its high polarity and crystalline nature, which often leads to co-purification with the desired product, especially on a large scale where traditional column chromatography is not always feasible.[1][2]
The presence of fluorine in your target ester introduces an additional layer of complexity. Fluorinated compounds can exhibit unique solubility profiles, sometimes described as "polar hydrophobicity," which can alter their chromatographic behavior and miscibility with common solvents.[3][4] This can make separating the fluorinated ester from the polar TPPO more difficult than with their non-fluorinated counterparts.
This guide will walk you through various methods to effectively remove TPPO, taking into account the specific properties of fluorinated esters.
Frequently Asked Questions (FAQs)
Q1: Why is TPPO so difficult to remove from my reaction mixture containing a fluorinated ester?
A1: The difficulty arises from a combination of factors. TPPO is a highly polar and crystalline compound, which can lead to it having similar solubility and chromatographic properties to some polar fluorinated esters.[1] Furthermore, the introduction of fluorine can significantly alter the polarity of your ester, potentially making it more soluble in the same solvents as TPPO and causing it to co-elute during chromatography.
Q2: What are the main strategies for removing TPPO?
A2: The primary methods for TPPO removal can be broadly categorized into three groups:
-
Precipitation and Crystallization: This approach leverages the differential solubility of your product and TPPO in various solvent systems. It can be a highly effective and scalable method.
-
Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[5] These complexes can then be easily removed by filtration.
-
Chromatography: This includes traditional column chromatography as well as simpler techniques like filtration through a silica plug. For more challenging separations, advanced techniques like high-performance countercurrent chromatography (HPCCC) can be employed.
Q3: How does the fluorine in my ester affect the choice of purification method?
A3: The position and number of fluorine atoms in your ester will influence its overall polarity and solubility. For instance, a highly fluorinated, non-polar ester may be easily separated from the polar TPPO using a simple non-polar solvent wash or a silica plug. Conversely, a more polar fluorinated ester might require a more nuanced approach, such as precipitation with metal salts or carefully optimized chromatography.
Q4: Are there chromatography-free methods to remove TPPO?
A4: Yes, several chromatography-free methods are available and often preferred for larger-scale reactions. Precipitation of TPPO by carefully selecting a solvent system where it is insoluble while your product remains in solution is a common and effective technique.[2] Additionally, the formation of insoluble TPPO-metal salt complexes allows for removal by simple filtration.[5]
Q5: Can I prevent the formation of TPPO in the first place?
A5: While this guide focuses on removal, it's worth noting that alternative reagents to triphenylphosphine exist that generate more easily removable byproducts. For example, using polymer-bound triphenylphosphine can allow for the phosphine oxide byproduct to be removed by filtration.[6] Exploring these alternatives in the reaction design phase can save significant purification effort later on.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| My fluorinated ester co-precipitates with TPPO. | The chosen solvent system does not provide sufficient solubility differentiation between your product and TPPO. | 1. Solvent Screening: Experiment with a wider range of solvents. Try a combination of a good solvent for your product and a poor solvent for TPPO. For example, dissolve the crude mixture in a minimal amount of dichloromethane or ethyl acetate, then slowly add a non-polar solvent like hexanes or pentane to selectively precipitate the TPPO. 2. Temperature Optimization: The solubility of both your product and TPPO is temperature-dependent. Try cooling the solution to decrease the solubility of TPPO more than your product. In some cases, gentle warming might be necessary to redissolve your product while leaving the TPPO as a solid. |
| TPPO is eluting with my fluorinated ester during column chromatography. | The polarity of your fluorinated ester is too similar to that of TPPO in the chosen eluent system. | 1. Adjust Eluent Polarity: If your product is non-polar, use a very non-polar eluent system (e.g., pure hexanes or a high hexane/ethyl acetate ratio) to ensure the TPPO remains strongly adsorbed to the silica.[1] 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a fluorinated stationary phase, which may offer different selectivity. 3. Switch to a Non-Chromatographic Method: If chromatography is consistently problematic, explore precipitation with metal salts. |
| The TPPO-metal salt complex is not precipitating. | The solvent may be too polar, or there may be interfering functional groups on your product. | 1. Solvent Choice: Precipitation of TPPO-metal complexes is often most effective in moderately polar solvents like ethanol, ethyl acetate, or THF.[3] If your reaction was performed in a very polar solvent like DMF or DMSO, a solvent exchange may be necessary. 2. Anhydrous Conditions: Ensure that the metal salt and solvent are anhydrous, as water can interfere with complex formation. 3. Product Compatibility: Certain functional groups on your product might chelate with the metal salt, preventing the precipitation of the TPPO complex. If you suspect this is the case, consider a different metal salt or an alternative purification method. |
| I have a large-scale reaction and want to avoid chromatography. | Column chromatography is often impractical and costly at scale. | 1. Focus on Precipitation/Crystallization: This is often the most scalable method. A detailed protocol for a large-scale, chromatography-free removal of TPPO from a Mitsunobu reaction is provided below, based on the work of Merwade et al.[2][7] 2. Metal Salt Precipitation: This method is also highly scalable and involves simple filtration to remove the TPPO complex. |
Data Presentation: Comparison of TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Precipitation/Crystallization | Differential solubility of product and TPPO. | Scalable, chromatography-free, cost-effective. | Requires careful solvent selection and optimization; may not be suitable for all products. | Large-scale reactions where the product has a significantly different solubility profile from TPPO. |
| Precipitation with Metal Salts (e.g., ZnCl₂, MgCl₂, CaBr₂) | Formation of an insoluble TPPO-metal complex.[5] | Highly efficient, chromatography-free, applicable to a range of solvents.[5] | Requires an additional reagent; product may also complex with the metal salt; requires anhydrous conditions. | Reactions where the product is stable to Lewis acids and does not contain strong chelating groups. |
| Silica Plug Filtration | Adsorption of the highly polar TPPO onto silica gel. | Quick and easy for small to medium scale; removes baseline impurities. | Less effective for polar products that may also adsorb to silica; limited loading capacity. | Non-polar to moderately polar products that have a significant polarity difference from TPPO. |
| Column Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and applicable to a wide range of compounds. | Time-consuming, solvent-intensive, and not easily scalable. | Small-scale reactions and for achieving very high purity. |
| High-Performance Countercurrent Chromatography (HPCCC) | Liquid-liquid partitioning without a solid support. | High sample loading, no irreversible adsorption, good for polar compounds. | Requires specialized equipment. | Challenging separations of polar compounds where traditional chromatography fails. |
Experimental Protocols
Protocol 1: Chromatography-Free Removal of TPPO by Precipitation (Large-Scale Mitsunobu Reaction Example)
This protocol is adapted from a reported large-scale synthesis of a fluorinated proline derivative and demonstrates the effective removal of TPPO through a combination of precipitation and crystallization.[2][7]
Workflow Diagram:
Caption: Workflow for chromatography-free TPPO removal.
Step-by-Step Procedure:
-
Reaction Completion: Once your Mitsunobu reaction in toluene is complete, cool the reaction mixture to between -5 and 0 °C with continuous stirring. This will induce the precipitation of the TPPO-H₂DIAD complex.[2]
-
First Filtration: Filter the cold reaction mixture to remove the precipitated solid. Wash the filter cake with a small amount of chilled toluene.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Crystallization: Add isopropyl alcohol (IPA) to the crude residue. The volume of IPA will depend on the scale of your reaction and the solubility of your product. Heat the mixture to dissolve the solids, then cool slowly to induce crystallization of your pure fluorinated ester.
-
Final Filtration and Drying: Collect the crystalline product by filtration, wash with a small amount of cold IPA, and dry under vacuum.
Causality: This method is effective because the TPPO forms a co-crystal with the reduced dialkyl azodicarboxylate (H₂DIAD), which has low solubility in cold toluene.[2] The subsequent crystallization from IPA further purifies the product, as TPPO has some solubility in IPA while the desired fluorinated ester is less soluble.
Protocol 2: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)
This protocol is a general method for removing TPPO from reactions conducted in polar solvents.[3]
Workflow Diagram:
Caption: Workflow for TPPO removal using ZnCl₂.
Step-by-Step Procedure:
-
Solvent Exchange (if necessary): If your reaction was not performed in a suitable polar solvent, concentrate the crude mixture and redissolve it in ethanol.
-
Addition of ZnCl₂: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents (relative to the initial amount of triphenylphosphine) of a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[1]
-
Stirring and Precipitation: Stir the mixture for 1-2 hours at room temperature to ensure complete precipitation.
-
Filtration: Collect the precipitate by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Product Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure. An aqueous workup may be necessary to remove any remaining zinc salts.
Causality: Zinc chloride is a Lewis acid that coordinates to the Lewis basic oxygen of TPPO, forming a stable, insoluble complex.[5] This complex readily precipitates from moderately polar organic solvents, allowing for its removal by filtration.
Protocol 3: Removal of TPPO using a Silica Plug
This method is ideal for smaller-scale reactions where the fluorinated ester is significantly less polar than TPPO.
Workflow Diagram:
Caption: Workflow for TPPO removal via a silica plug.
Step-by-Step Procedure:
-
Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.
-
Silica Plug Preparation: Prepare a short plug of silica gel in a fritted funnel or a disposable column.
-
Filtration: Pass the suspension of the crude product through the silica plug.
-
Elution: Elute the product from the plug using the same non-polar solvent system. The highly polar TPPO will remain adsorbed at the top of the silica.
-
Product Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the purified fluorinated ester.
Causality: This technique exploits the large difference in polarity between the non-polar product and the highly polar TPPO. The silica gel, a polar stationary phase, strongly adsorbs the TPPO, allowing the less polar product to pass through with the non-polar mobile phase.
References
- Dandapani, S., & Curran, D. P. (2004). Purification of Fluorous Mitsunobu Reactions by Liquid-Liquid Extraction. The Journal of Organic Chemistry, 69(25), 8751–8758.
-
Merwade, A. Y., Kashid, V. B., Yadav, R. S., Rafeeq, M., Yeole, R. D., & Tamboli, Y. A. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. [Link]
-
Merwade, A. Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ResearchGate. [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
-
Merwade, A. Y., Kashid, V. B., Yadav, R. S., Rafeeq, M., Yeole, R. D., & Tamboli, Y. A. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940–13945. [Link]
- Shao, L., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 1(1), 26-36.
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
- Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The polar hydrophobicity of fluorinated compounds. ChemBioChem, 5(5), 622-627.
Sources
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- 4. The polar hydrophobicity of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 2,3,4-Trifluorobenzoate Stability & Degradation
Introduction
Welcome to the technical support guide for Ethyl 2,3,4-trifluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. While robust under many conditions, its unique electronic structure presents specific degradation pathways that can impact reaction yields, purity profiles, and experimental reproducibility.
This guide moves beyond a simple FAQ, adopting a problem-oriented approach to help you diagnose, troubleshoot, and control the stability of this compound in your work. We will explore the mechanistic underpinnings of its degradation and provide validated analytical protocols for monitoring and characterizing potential impurities.
Section 1: Troubleshooting Unexpected Experimental Outcomes
This section addresses common problems encountered in the lab where the degradation of this compound may be the root cause.
Q1: My reaction yield is significantly lower than expected, and I'm observing a new, more polar spot on my TLC/peak in my HPLC. What is the likely cause?
A1: The most probable cause is the hydrolysis of the ethyl ester to form 2,3,4-trifluorobenzoic acid. This is a common degradation pathway, especially in the presence of water and either acid or base catalysts. The resulting carboxylic acid is significantly more polar than the parent ester, which explains the different chromatographic behavior.
-
Mechanistic Insight: Ester hydrolysis proceeds via a nucleophilic acyl substitution mechanism. Under basic conditions (the BAC2 mechanism), a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[1] Subsequent collapse of this intermediate expels the ethoxide leaving group, which is then protonated to ethanol. Under acidic conditions (the AAC2 mechanism), the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weaker nucleophile like water.[2]
-
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Scrutinize your protocol for any sources of water. Are your solvents anhydrous? Were your reagents properly dried? Is the reaction atmosphere inert?
-
Control pH: If your reaction can tolerate it, maintain a neutral pH. If acidic or basic conditions are required, consider minimizing the reaction time or temperature to reduce the extent of hydrolysis.[3]
-
Workup Considerations: During aqueous workup, minimize contact time and use chilled solutions. Neutralize the reaction mixture carefully to a pH where the ester is most stable (typically near neutral) before extraction.
-
Q2: I'm running a reaction in a protic solvent (like methanol or ethanol) at elevated temperatures and my GC-MS shows a peak with a mass corresponding to a methyl or different alkyl ester. What's happening?
A2: You are likely observing transesterification. This is a reaction where the ethyl group of your ester is exchanged with the alkyl group of the solvent. It is catalyzed by the same conditions that promote hydrolysis (acid or base). For example, using methanol as a solvent can lead to the formation of Mthis compound.
-
Preventative Measures:
-
Solvent Choice: If possible, switch to an aprotic solvent (e.g., THF, DMF, Acetonitrile) that cannot participate in the reaction.
-
Temperature Control: Lowering the reaction temperature will significantly reduce the rate of transesterification.
-
Catalyst Control: If using a base, employ a non-nucleophilic base or use the sodium salt of your solvent alcohol (e.g., sodium ethoxide in ethanol) to prevent exchange.
-
Q3: My reaction is conducted under basic conditions (e.g., with NaOH, K₂CO₃) and I see multiple new aromatic peaks in my LC-MS analysis, some with a mass increase of 16 Da (-F, +OH). Is this expected?
A3: Yes, this is a strong indication of Nucleophilic Aromatic Substitution (SNAr). The three fluorine atoms on the benzene ring activate it towards nucleophilic attack.[4] The electron-withdrawing ester group further enhances this effect, particularly at the ortho and para positions. Hydroxide ions (from your base) can act as nucleophiles, displacing a fluorine atom to form a hydroxy-difluorobenzoate species.
-
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6] The nucleophile (OH⁻) attacks the carbon bearing a fluorine atom, forming a resonance-stabilized negative intermediate called a Meisenheimer complex.[7] The leaving group (F⁻) is then expelled to restore aromaticity. The fluorine at the C4 (para) position is often the most susceptible to substitution due to resonance stabilization of the intermediate by the ester group.
-
Control Strategies:
-
Lower Temperature: SNAr reactions are highly temperature-dependent. Reducing the reaction temperature can dramatically slow or stop this side reaction.
-
Weaker Base: If tolerated by your desired reaction, switch to a less nucleophilic or sterically hindered base.
-
Protecting Groups: In complex syntheses, it may be necessary to temporarily alter the electronics of the ring with other substituents if SNAr proves insurmountable.
-
Section 2: Analytical Protocols for Degradant Identification
Accurate identification of degradation products is crucial for troubleshooting. Below are validated starting-point methods for the analysis of this compound and its common degradants.
Protocol 2.1: Reversed-Phase HPLC for Monitoring Hydrolysis
This method provides excellent separation between the non-polar parent ester and its polar carboxylic acid degradant.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good retention for the ester. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase HPLC.[9] |
| Gradient | 30% B to 95% B over 10 min | A gradient ensures elution of the polar acid first, followed by the retained ester, providing good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 5 µL |
-
Expected Elution Order: 2,3,4-Trifluorobenzoic acid will elute much earlier than this compound.
Protocol 2.2: GC-MS for Volatile Impurities and SNAr Products
GC-MS is ideal for identifying volatile byproducts and can help confirm the identity of SNAr products, especially after derivatization.[10]
| Parameter | Condition | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A standard, non-polar column suitable for a wide range of aromatic compounds.[11] |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[10] |
| Scan Range | 50-350 m/z | Covers the expected mass range of the parent compound and likely degradants. |
-
Sample Prep for SNAr Products: The hydroxylated SNAr products are less volatile. To improve their detection by GC-MS, they can be derivatized (e.g., silylation with BSTFA) to convert the polar -OH group into a more volatile silyl ether.
Section 3: Visualizing Degradation Pathways & Workflows
Understanding the relationships between conditions and outcomes is key. The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting.
Workflow for Investigating Degradation
Caption: A logical workflow for troubleshooting unexpected experimental results.
Primary Degradation Pathways of this compound
Caption: Key chemical degradation pathways for this compound.
References
- Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene: Application Notes for Researchers. Benchchem.
- Analytical methods to distinguish between fluorinated benzoic acid isomers. Benchchem.
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC), NIH. Available at: [Link]
-
Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. S4Science. Available at: [Link]
-
Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A. Available at: [Link]
-
Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]
-
Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
-
Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. Available at: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available at: [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]
-
Method Development Guide. HPLC. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. Available at: [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. Available at: [Link]
-
Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. PubMed. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. Available at: [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
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Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate. Available at: [Link]
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The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. Available at: [Link]
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Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions, alkyl iodides, and sulfonamide groups. ResearchGate. Available at: [Link]
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The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. Available at: [Link]
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Anaerobic Degradation of Ethylbenzene by a New Type of Marine Sulfate-Reducing Bacterium. PubMed Central (PMC), NIH. Available at: [Link]
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Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. PubMed. Available at: [Link]
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Hydrolysis of esters mechanism. YouTube. Available at: [Link]
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Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. Available at: [Link]
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Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central (PMC), NIH. Available at: [Link]
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QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available at: [Link]
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On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Ethyl trifluoroacetate | C4H5F3O2 | CID 9794. PubChem, NIH. Available at: [Link]
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Rapid degradation of the sulfonylurea herbicide–chlorimuron-ethyl by three novel strains of fungi. ResearchGate. Available at: [Link]
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Determination of degradation products and pathways of mancozeb and ethylenethiourea (ETU) in solutions due to ozone and chlorine dioxide treatments. PubMed. Available at: [Link]
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Technical Support Center: In-Situ Monitoring for Ethyl 2,3,4-trifluorobenzoate Reactions
Welcome to the technical support center for in-situ monitoring of reactions involving Ethyl 2,3,4-trifluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into real-time reaction analysis. Here, we move beyond mere procedural steps to explain the causality behind experimental choices, ensuring robust and reliable data for your process development and optimization.
The principles of Process Analytical Technology (PAT) are central to modern pharmaceutical manufacturing, aiming to build quality into products by design through timely measurements of critical quality and performance attributes.[1][2][3] In-situ monitoring is a cornerstone of PAT, offering a real-time window into your chemical transformations. This guide will equip you with the knowledge to effectively apply these techniques to your work with this compound and troubleshoot common issues that may arise.
Understanding Your Molecule: this compound
This compound is a fluorinated aromatic ester.[4][5][6] Its reactivity is primarily governed by the ester functional group and the electron-deficient trifluorinated phenyl ring. Common reactions you might be monitoring include:
-
Hydrolysis: Cleavage of the ester bond.
-
Transesterification: Exchange of the ethyl group with another alcohol.
-
Grignard Reactions/Nucleophilic Addition: Attack at the electrophilic carbonyl carbon.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of one of the fluorine atoms on the aromatic ring, which is activated by the electron-withdrawing ester group and other fluorine atoms.[7][8][9][10][11]
Each of these reaction types presents unique challenges and opportunities for in-situ monitoring.
Core In-Situ Monitoring Techniques
Several spectroscopic techniques are invaluable for real-time monitoring of organic reactions.[12][13] The most common and powerful for reactions involving this compound are Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Key Strengths | Common Applications for this compound Reactions | Limitations |
| FTIR Spectroscopy | Excellent for tracking changes in functional groups (e.g., C=O, C-O, O-H). Fast data acquisition. | Monitoring ester hydrolysis (disappearance of ester C=O, appearance of carboxylic acid C=O and O-H), esterification, and transesterification.[14] | Water is a strong IR absorber and can obscure important spectral regions. Not ideal for symmetric bonds. |
| Raman Spectroscopy | Complements FTIR. Excellent for C=C, C-F, and other symmetric bonds. Water is a weak Raman scatterer, making it suitable for aqueous reactions. | Monitoring nucleophilic aromatic substitution (changes in C-F and aromatic ring vibrations), polymorphism and crystallization of products.[15][16][17][18][19] | Fluorescence from the sample or impurities can overwhelm the Raman signal. Weaker signal than FTIR. |
| NMR Spectroscopy | Provides detailed structural information and quantitative data.[20][21] | Elucidating reaction mechanisms, identifying intermediates, and obtaining precise kinetic data for all reaction types.[22][23][24] | Lower sensitivity and slower acquisition times compared to vibrational spectroscopy. Requires specialized probes for in-situ measurements. |
Troubleshooting Guide & FAQs
Section 1: In-Situ FTIR Spectroscopy
In-situ FTIR is a powerful tool for monitoring the progress of many reactions involving this compound.[25] By inserting an Attenuated Total Reflectance (ATR) probe into your reactor, you can track the concentration of reactants and products in real-time.
Caption: Workflow for a typical in-situ FTIR experiment.
Q1: I'm trying to monitor the hydrolysis of this compound, but my baseline is very noisy and drifting. What's causing this?
A1: Baseline issues in FTIR are common and can stem from several sources. Here’s a systematic approach to troubleshooting:
-
Ensure Proper Background Collection: A stable background spectrum is crucial. Collect your background with the ATR probe immersed in the reaction mixture before initiating the reaction (e.g., before adding the catalyst or starting to heat). This ensures that the spectral features of your solvent and starting materials are properly subtracted.
-
Check for Bubbles: Gas bubbles forming on the ATR crystal will cause scattering and sudden shifts in the baseline. Ensure your stirring is adequate to prevent bubble accumulation but not so vigorous that it introduces gas into the mixture.
-
Temperature Fluctuations: The refractive index of your solvent changes with temperature, which can affect the ATR signal. Ensure your reaction temperature is stable and allow the system to equilibrate before collecting the background. If the reaction is highly exothermic, this can be a significant factor.
-
Insoluble Species: If a reactant or product is precipitating out of solution, it can coat the ATR probe and cause signal drift.[14] This is less common for hydrolysis but can occur in other reactions.
-
Instrument Purging: Ensure your spectrometer is adequately purged with dry air or nitrogen. Atmospheric water vapor and CO2 absorb in the mid-IR and can interfere with your spectrum, especially if the purge is unstable.[26][27]
Q2: I can see the ester carbonyl peak (~1720 cm⁻¹) decreasing, but I can't get quantitative concentration data. How do I calibrate my in-situ FTIR data?
A2: In-situ FTIR signals are proportional, but not directly equivalent, to concentration.[28] To obtain quantitative data, you need to create a calibration model.
-
Traditional Calibration: Prepare a series of standards with known concentrations of your analyte (e.g., this compound) in the reaction solvent. Record the FTIR spectrum for each and create a calibration curve by plotting peak height or area against concentration. This must be done under the same conditions (temperature, pressure) as your reaction.
-
Standard Addition Method: This is a convenient in-situ method.[28] Once the reaction is complete, add a known amount of a standard (e.g., your starting material or product) to the final reaction mixture and measure the change in the corresponding peak. This allows you to quantify the amount of that species present at the end of the reaction, which can then be used to back-calculate concentrations throughout the reaction profile.
Q3: I'm monitoring a nucleophilic aromatic substitution on the trifluorobenzyl ring. The changes in the fingerprint region are very subtle. How can I resolve them?
A3: Monitoring changes in the aromatic ring can be challenging with FTIR due to the complexity of the fingerprint region (below 1500 cm⁻¹).
-
Use Chemometrics: Tools like Principal Component Analysis (PCA) or multivariate curve resolution (MCR), often included in instrument software, can help deconvolve complex spectral changes.[25] These methods can identify spectral components that change together over time, even if the individual peak movements are not obvious.
-
Consider Raman Spectroscopy: Raman spectroscopy is often more sensitive to changes in the skeletal vibrations of aromatic rings and C-F bonds.[18] It can be an excellent complementary technique for this type of reaction.
Section 2: In-Situ Raman Spectroscopy
Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for tracking changes in non-polar bonds and crystal structures.[16][17][18]
Q1: I'm trying to monitor the crystallization of my product after a Grignard reaction, but the Raman signal is completely overwhelmed by a broad, sloping background. What is happening?
A1: This is a classic case of fluorescence. The 785 nm laser commonly used in Raman spectrometers can excite fluorescent species in your reaction mixture, and the resulting fluorescence emission is often much stronger than the Raman scattering.
-
Identify the Source: The fluorescence could be coming from your starting material, product, an intermediate, or a small impurity.
-
Change Laser Wavelength: If available, switching to a longer wavelength laser (e.g., 1064 nm) can significantly reduce or eliminate fluorescence, but may also reduce the Raman signal intensity.
-
Photobleaching: Sometimes, exposing the sample to the laser for an extended period before starting data collection can "burn off" the fluorescent species.
-
Baseline Correction Algorithms: Most Raman software includes algorithms to subtract the fluorescent background. While this can help, it may also introduce artifacts if the fluorescence is very strong.
Q2: I'm monitoring a Grignard reaction involving this compound, but the reaction seems to be inconsistent. Can Raman help me understand why?
A2: Yes, Raman can be very effective for monitoring Grignard reactions, which are notoriously sensitive to reaction conditions.[29]
-
Real-time Transmetalation Monitoring: Raman spectroscopy can track the consumption of the Grignard reagent and the formation of the organometallic product in real-time.[29] This can help you identify induction periods or stalls in the reaction.
-
Detection of Byproducts: Inconsistent Grignard reactions can sometimes be due to the formation of byproducts. Raman may be able to detect the spectral signatures of these unwanted species.
-
Process Control: By monitoring the reaction in real-time, you can implement better process control, for example, by adjusting the feed rate of the Grignard reagent to prevent accumulation and potential runaway reactions.[30][31][32]
Caption: Troubleshooting common issues in in-situ Raman spectroscopy.
Section 3: In-Situ NMR Spectroscopy
In-situ NMR provides unparalleled structural detail, making it ideal for mechanistic studies and reaction kinetics.[20][21][22][23][24]
Q1: I want to get kinetic data for the hydrolysis of this compound using in-situ NMR, but the reaction is too fast to get enough data points. What can I do?
A1: Improving temporal resolution is a common challenge in in-situ NMR.[20]
-
Reduce the Number of Scans: For ¹H NMR, you may be able to get a sufficient signal-to-noise ratio with a single scan (ns=1).[21] This will give you the fastest possible acquisition time.
-
Optimize Acquisition Parameters: Use a shorter relaxation delay (d1) and a smaller flip angle to reduce the time per scan. However, be aware that this can affect the quantitative accuracy of your data, so you may need to apply correction factors.
-
Use ¹⁹F NMR: Since your molecule is fluorinated, ¹⁹F NMR can be an excellent alternative. The signals are often well-resolved, and since there are no other fluorine-containing species, you can monitor the disappearance of your starting material and the appearance of your product in a clean spectral window.
-
Flow NMR: For very fast reactions, a continuous flow setup can be used where reactants are mixed just before entering the NMR spectrometer.[33][34] By varying the flow rate and the length of the tubing, you can effectively sample different time points of the reaction.
Q2: My in-situ NMR spectra have broad peaks, making integration for quantitative analysis difficult. What is the cause?
A2: Peak broadening in in-situ NMR can be caused by several factors:
-
Poor Shimming: The presence of the in-situ probe and tubing can disrupt the magnetic field homogeneity. It is crucial to re-shim the spectrometer carefully with the reaction setup in place.
-
Temperature Gradients: Significant temperature differences within the sample can lead to peak broadening. Ensure the sample is well-mixed and the temperature is stable.
-
Paramagnetic Species: If your reaction involves paramagnetic species (e.g., some catalysts), this can cause significant line broadening. There is often little that can be done about this, but it is an important consideration when choosing your catalytic system.
-
Chemical Exchange: If your molecule is undergoing chemical exchange on the NMR timescale, this can also lead to broad peaks. This is a real chemical phenomenon and can provide valuable mechanistic information.
References
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Technobis. (2023, October 4). Tracking Crystallization with In-Situ Raman Spectroscopy. [Link]
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Sanchez C., F. J., Cesteros, C., & Katime, I. A. (n.d.). Using an infrared probe for in situ monitoring of esterifying reactions. SciELO. [Link]
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Endress+Hauser. (n.d.). Raman spectroscopy and crystallization. [Link]
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Šašić, S., & Dorofejev, S. (2024). In Situ Raman Spectroscopy as a Valuable Tool for Monitoring Crystallization Kinetics in Molecular Glasses. Molecules, 29(19), 4769. [Link]
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Wu, Y., D'Agostino, C., Holland, D. J., & Gladden, L. F. (2014). In situ study of reaction kinetics using compressed sensing NMR. Chemical Communications, 50(98), 15521–15524. [Link]
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Technobis. (2023, October 4). Tracking Crystallization with In-Situ Raman Spectroscopy. [Link]
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Adefeso, O. (2010). IN SITU MONITORING OF PHARMACEUTICAL CRYSTALLISATION. Nottingham ePrints. [Link]
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Wu, Y., D'Agostino, C., Holland, D. J., & Gladden, L. F. (2014). In situ study of reaction kinetics using compressed sensing NMR. Chemical Communications, 50(98), 15521–15524. [Link]
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Keenan, S. L., Peterson, K. P., Peterson, K., & Jacobson, K. (2011). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. Journal of Chemical Education, 88(9), 1278–1280. [Link]
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Hutchinson, G., & Morris, G. A. (2024). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry. [Link]
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Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]
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Wu, Y., D'Agostino, C., Holland, D. J., & Gladden, L. F. (2014). In situ study of reaction kinetics using compressed sensing NMR. Semantic Scholar. [Link]
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Li, B., & Morris, K. R. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
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Zhang, Y., Chen, J., & Zhang, Y. (2022). Real-Time and In Situ Monitoring of Transmetalation of Grignard with Manganese(II) Chloride by Raman Spectroscopy. Organic Process Research & Development, 26(4), 1126–1132. [Link]
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Keenan, S. L., Peterson, K. P., Peterson, K., & Jacobson, K. (2011). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. ResearchGate. [Link]
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Acevedo, D., Alvarez, H., & Rodriguez, G. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development, 16(6), 1121–1130. [Link]
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Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Process control and real-time monitoring of Grignard reactions. [Link]
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Kryk, H., Lange, J., & Schupp, G. (2019). Comparison of on-line detection methods for Grignard reactions. ResearchGate. [Link]
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Wiss, J., & Fischer, U. (2006). Safety Improvements of a Grignard Reaction by Controlling the Reactant Feed Rate by On-line Concentration Monitoring Using NIR. ResearchGate. [Link]
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Petrucci, C., & G. M. (2016). In Situ Reaction Monitoring of Unstable Lithiated Intermediates through Inline FTIR Spectroscopy. ResearchGate. [Link]
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Hutchinson, G., Welsh, C. D. M., & Morris, G. A. (2021). Use of Standard Addition to Quantify In Situ FTIR Reaction Data. The Journal of Organic Chemistry, 86(2), 1693–1699. [Link]
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Deadman, B. J., & Ley, S. V. (2021). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Angewandte Chemie International Edition, 60(15), 8139–8146. [Link]
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Singh, S., & Kumar, V. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(25), 17148–17157. [Link]
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Li, J., & Wang, X. (2013). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. [Link]
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Charushin, V. N., & Chupakhin, O. N. (2016). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate. [Link]
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O'Hagan, D., & Rourke, J. P. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 59(98), 14505–14516. [Link]
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Controlling temperature in exothermic reactions involving fluorinated compounds
Technical Support Center: Mastering Exothermic Fluorination Reactions
Welcome to the Technical Support Center for managing temperature control in exothermic reactions involving fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into molecules. The inherent reactivity of many fluorinating agents often leads to highly exothermic reactions, which, if not properly controlled, can result in reduced yields, byproduct formation, and significant safety hazards.[1][2][3][4]
This guide provides in-depth, field-proven insights into understanding and mitigating the thermal challenges associated with fluorination chemistry. We will move beyond simple procedural steps to explain the fundamental principles behind effective temperature control, empowering you to design safer and more efficient experiments.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Q1: Why are fluorination reactions often highly exothermic?
-
Q2: What are the primary risks associated with poor temperature control in fluorination?
-
Q3: How can I estimate the potential exothermicity of my fluorination reaction?
-
Q4: Which fluorinating agents are known for being particularly energetic?
-
Q5: What are the key differences in heat management between batch and continuous flow reactors for fluorination?
-
-
Troubleshooting Guides
-
Scenario 1: My reaction is showing a rapid, uncontrolled temperature spike.
-
Scenario 2: I'm observing significant byproduct formation, likely due to localized heating.
-
Scenario 3: I need to scale up my fluorination reaction. What are the primary thermal considerations?
-
-
Experimental Protocols
-
Protocol 1: Basic Setup for Reaction Calorimetry to Characterize a Fluorination Exotherm.
-
Protocol 2: Implementing a Continuous Flow System for a Highly Exothermic Fluorination Reaction.
-
-
References
Frequently Asked Questions (FAQs)
Q1: Why are fluorination reactions often highly exothermic?
The high exothermicity of many fluorination reactions is rooted in the fundamental properties of the carbon-fluorine bond. The C-F bond is one of the strongest single bonds in organic chemistry, with an average bond energy of approximately 480 kJ/mol.[5] When a weaker bond (like C-H, C-O, or C-Cl) is replaced with a C-F bond, the significant difference in bond enthalpy is released as heat.
Furthermore, the high electronegativity of fluorine makes many fluorinating agents exceptionally reactive.[1][6] Reagents like elemental fluorine (F₂) and chlorine trifluoride (ClF₃) are powerful oxidizing agents that can react vigorously, and sometimes explosively, with organic compounds.[7][8] Even more "tame" reagents can release substantial energy upon reaction.
Q2: What are the primary risks associated with poor temperature control in fluorination?
Failure to adequately control the temperature of an exothermic fluorination reaction can lead to a cascade of undesirable and potentially hazardous outcomes:
-
Thermal Runaway: This is the most critical risk. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.[4] This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in a violent release of energy, pressure buildup, and potential reactor failure.[9][10]
-
Reduced Selectivity and Yield: Many fluorination reactions have a narrow optimal temperature window. Exceeding this temperature can activate alternative reaction pathways, leading to the formation of impurities, isomers, or degradation products.[2]
-
Reagent Decomposition: Some fluorinating agents, such as diethylaminosulfur trifluoride (DAST), are thermally unstable and can decompose exothermically at elevated temperatures, releasing toxic and corrosive byproducts like hydrogen fluoride (HF).[2][11]
-
Solvent Boiling and Over-pressurization: A rapid temperature increase can cause the reaction solvent to boil, leading to a dangerous increase in reactor pressure, especially in a closed system.
Q3: How can I estimate the potential exothermicity of my fluorination reaction?
A preliminary estimation of exothermicity is crucial for safe reaction design. Here are several approaches:
-
Literature Review: Search for published studies on similar fluorination reactions. Papers and patents often provide information on reaction conditions and observed exotherms.
-
Thermodynamic Calculations: If the enthalpies of formation for the reactants and products are known, the heat of reaction can be calculated. While this provides a theoretical maximum, it is a valuable starting point.
-
Reaction Calorimetry: This is the most accurate experimental method for quantifying the heat evolved during a reaction.[12][13][14][15] A reaction calorimeter measures the heat flow in real-time, providing critical data for safe scale-up, such as the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise.
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} Workflow for estimating reaction exothermicity.
Q4: Which fluorinating agents are known for being particularly energetic?
The reactivity and associated exothermicity of fluorinating agents vary widely. It is crucial to consult the Safety Data Sheet (SDS) for any reagent before use.[2][16]
| Fluorinating Agent Class | Examples | General Reactivity & Thermal Hazard |
| Elemental & Interhalogen | F₂, ClF₃ | Extremely reactive, hypergolic with many organic materials. Require specialized equipment and handling.[1][7][17] |
| Electrophilic ("F⁺") | Selectfluor®, NFSI | Generally more controlled, but can react violently with certain solvents (e.g., DMF).[2][18][19] |
| Nucleophilic (Deoxyfluorination) | DAST, Deoxo-Fluor® | Highly effective but can decompose exothermically at elevated temperatures.[2][11][20] Newer generations like Fluolead™ and XtalFluor® offer improved thermal stability.[20][21] |
| Nucleophilic (Anionic) | HF, KF, CsF | Reactivity depends heavily on the counter-ion, solvent, and substrate. HF is highly corrosive and toxic.[2][5] |
Q5: What are the key differences in heat management between batch and continuous flow reactors for fluorination?
The choice between batch and continuous flow processing has significant implications for temperature control, especially for highly exothermic reactions.
-
Batch Reactors:
-
Heat Transfer: Limited by the surface-area-to-volume ratio, which decreases as the reactor size increases.[4] Heat removal is often managed by a reactor jacket, and for highly exothermic reactions, slow, dropwise addition of reagents is necessary to prevent heat accumulation.[4]
-
Safety: The entire reaction mass is present in the reactor at once, posing a greater risk in the event of a thermal runaway.
-
-
Continuous Flow Reactors:
-
Heat Transfer: Microreactors or flow reactors have a very high surface-area-to-volume ratio, enabling extremely efficient heat transfer.[1][22][23] This allows for rapid removal of heat generated by the reaction, often eliminating the need for slow reagent addition.[24]
-
Safety: Only a small volume of the reaction mixture is in the reactor at any given time, significantly reducing the potential impact of a thermal event.[1] This makes flow chemistry an inherently safer technology for hazardous reactions.[18][25]
-
dot digraph "Batch_vs_Flow_Heat_Transfer" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Heat Transfer in Batch vs. Continuous Flow Reactors", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Heat transfer in batch vs. continuous flow reactors.
Troubleshooting Guides
Scenario 1: My reaction is showing a rapid, uncontrolled temperature spike.
Immediate Action: This is a potential thermal runaway. Prioritize safety above all else.
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Activate Emergency Cooling: If available, use an emergency cooling system (e.g., a dry ice/acetone bath).
-
Alert Personnel and Evacuate: Inform colleagues and evacuate the immediate area if the temperature continues to rise uncontrollably.
-
Quench (Only if Safe and Planned): If a pre-planned and tested quenching procedure is in place, and it is safe to do so, initiate the quench. Quenching of reactive fluorinating agents can be highly exothermic itself and should only be performed by trained personnel with appropriate safety measures in place.[16]
Post-Incident Analysis and Prevention:
-
Was the rate of addition too fast? For batch reactions, the rate of reagent addition must be slower than the rate of heat removal.
-
Was the cooling system adequate? Ensure the cooling bath/circulator has sufficient capacity for the scale of the reaction. Check for any equipment malfunction.
-
Was the reaction concentration too high? Higher concentrations lead to faster reaction rates and greater heat output per unit volume. Consider diluting the reaction mixture.
-
Was there an induction period? Some reactions have an induction period where reactants build up before the reaction initiates rapidly. This can be particularly dangerous. Reaction calorimetry can help identify and characterize induction periods.
Scenario 2: I'm observing significant byproduct formation, likely due to localized heating.
Problem: Even if a thermal runaway is avoided, localized "hotspots" within the reaction mixture can lead to side reactions and reduced product quality. This is common in poorly mixed, large-scale batch reactors.
Troubleshooting Steps:
-
Improve Agitation: Increase the stirring rate to improve bulk mixing and heat distribution. Ensure the stirrer blade is appropriately sized and positioned for the reactor geometry.
-
Dilute the Reaction: Reducing the concentration of reactants can slow the reaction rate and lessen the intensity of the exotherm.
-
Reverse Addition: Consider adding the substrate to the fluorinating agent, rather than the other way around. This can sometimes help to control the concentration of the limiting reagent and moderate the reaction rate.
-
Switch to a Continuous Flow System: For reactions that are notoriously difficult to control in batch, transitioning to a continuous flow setup is the most effective solution. The superior heat transfer capabilities of flow reactors virtually eliminate localized hotspots.[24]
Scenario 3: I need to scale up my fluorination reaction. What are the primary thermal considerations?
Scaling up an exothermic reaction is not a linear process. The key challenge is that as the reactor volume increases, the surface area available for heat exchange does not increase proportionally.
Critical Scale-Up Checklist:
-
Quantify the Thermal Hazard: Do not attempt to scale up without robust calorimetric data. You must know the total heat of reaction and the maximum rate of heat release under your process conditions.
-
Assess Cooling Capacity: Calculate the maximum heat removal capacity of the larger reactor. This must exceed the maximum heat generation rate of the reaction with a significant safety margin.
-
Model the Adiabatic Temperature Rise: Use your calorimetric data to calculate the maximum temperature the reaction would reach if all cooling were to fail. This will inform your emergency planning.
-
Consider a Staged Scale-Up: Increase the reaction scale in manageable increments (e.g., 2x, then 5x), carefully monitoring the temperature profile at each stage.
-
Evaluate Continuous Flow as a Scale-Up Strategy: Instead of using larger and larger batch reactors, consider "scaling out" by running multiple flow reactors in parallel or by operating a single flow reactor for a longer period. This maintains the safety and efficiency benefits of the small-scale system.[22]
Experimental Protocols
Protocol 1: Basic Setup for Reaction Calorimetry to Characterize a Fluorination Exotherm
Objective: To safely determine the heat of reaction (ΔHrxn) and the maximum heat release rate for a small-scale fluorination reaction.
Materials:
-
Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar).
-
Glass reactor vessel with appropriate stirrer, temperature probe (thermocouple), and injection port.
-
Syringe pump for controlled reagent addition.
-
Fluorinating agent solution of known concentration.
-
Substrate solution of known concentration.
-
Anhydrous, compatible solvent.
-
Appropriate Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, face shield, and compatible gloves (double-gloving is recommended).[16]
Procedure:
-
System Setup and Calibration:
-
Assemble the calorimeter according to the manufacturer's instructions.
-
Perform a solvent-only run to establish a baseline and ensure the system is clean and dry.
-
Perform an electrical or chemical calibration to determine the overall heat transfer coefficient (U) of the system.
-
-
Reaction Setup:
-
Charge the reactor with the substrate solution and solvent.
-
Begin stirring and allow the system to reach thermal equilibrium at the desired starting temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
Load the syringe pump with the fluorinating agent solution.
-
Begin a slow, controlled addition of the fluorinating agent at a pre-determined rate.
-
-
Data Acquisition:
-
Monitor the reactor temperature (Tr) and the jacket temperature (Tj) in real-time. The calorimetry software will use the difference between these temperatures, along with the heat transfer coefficient (U) and surface area (A), to calculate the heat flow (Q) from the reaction.
-
-
Post-Reaction Analysis:
-
After the addition is complete and the heat flow has returned to the baseline, stop the experiment.
-
Integrate the heat flow curve over time to determine the total heat of reaction.
-
Identify the peak heat flow to determine the maximum rate of heat release.
-
-
Safety Calculation:
-
Use the obtained data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise to assess the thermal risk before considering scale-up.
-
Protocol 2: Implementing a Continuous Flow System for a Highly Exothermic Fluorination Reaction
Objective: To perform a highly exothermic fluorination reaction safely and efficiently using a microreactor system.
Materials:
-
Two high-pressure syringe pumps or HPLC pumps.
-
T-mixer for combining reactant streams.
-
Microreactor or coiled flow reactor (e.g., PFA or SiC tubing) of a known volume.[24]
-
Temperature-controlled bath or circulator to immerse the reactor.
-
Back-pressure regulator (BPR) to maintain system pressure and prevent solvent boiling.[25]
-
Collection flask.
-
Reactant solutions (substrate and fluorinating agent) in compatible, anhydrous solvents.
Procedure:
-
System Assembly:
-
Assemble the flow chemistry setup as shown in the diagram below. Ensure all connections are secure and leak-proof.
-
Place the microreactor coil into the temperature-controlled bath set to the desired reaction temperature.
-
-
System Priming:
-
Pump pure, anhydrous solvent through both lines to flush the system and ensure there are no blockages.
-
-
Initiating the Reaction:
-
Set the flow rates of the two pumps to achieve the desired stoichiometry and residence time. The residence time is calculated as the reactor volume divided by the total flow rate.[25]
-
Simultaneously start both pumps to introduce the reactant streams into the T-mixer, where they will combine and enter the heated reactor coil.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
The product stream will exit the reactor, pass through the back-pressure regulator, and be collected in the collection flask.
-
-
Shutdown and Quenching:
-
Once the desired amount of product is collected, switch the pumps back to feeding pure solvent to flush all reactive materials from the system.
-
The collected product can then be quenched and worked up as required by the specific reaction protocol.
-
dot digraph "Continuous_Flow_Fluorination_Setup" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Schematic of a Continuous Flow System for Exothermic Fluorination", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Schematic of a continuous flow system.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Begell House. (n.d.). FLUORINE CALORIMETRY.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- ResearchGate. (2021). Thermal Runaway of Lithium‐Ion Batteries Employing Flame‐Retardant Fluorinated Electrolytes.
- Transactions of the Faraday Society. (1956). Reaction calorimetry. The hydrogenation of organic fluorides and chlorides.
- PubMed. (1960). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry.
- PMC - NIH. (1960). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry.
- NIST Technical Series Publications. (n.d.). Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K.
- DSpace@MIT. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Fluorination.
- MEPI. (n.d.). Direct fluorination of 1,3-dicarbonyl compound in a continuous flow reactor at industrial scale.
- Plastics Industry Association. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins.
- Fluorotherm™. (2026). Temperature Control and Efficiency in Chemical Processing.
- ResearchGate. (n.d.). Nucleophilic reactions in the synthesis of organofluorine compounds.
- Princeton University. (n.d.). Fluorine Safety.
- ResearchGate. (n.d.). Development of fluorination methods using continuous-flow microreactors.
- Pharmaceutical Technology. (n.d.). Fluorination Remains Key Challenge in API Synthesis.
- Royal Society of Chemistry. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations.
- Lund University. (2025). Analysis of fluoride compounds from Li-ion battery fires.
- Diva-portal.org. (2021). Investigations of the Thermal Runaway Process of a Fluorine- Free Electrolyte Li-Ion Battery Cell.
- PMC - NIH. (2019). The Dark Side of Fluorine.
- ResearchGate. (n.d.). Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries.
- Stoli Chem. (2021). How to calculate heat transfer in continuous flow applications.
- PMC - NIH. (n.d.). A quantitative reactivity scale for electrophilic fluorinating reagents.
- MDPI. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- PMC - NIH. (n.d.). Repurposing of F-gases: challenges and opportunities in fluorine chemistry.
- NASA Technical Reports Server. (n.d.). Kinetics of the fluorination of iron.
- The Japan Academy. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry.
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
- Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry.
- TCI Chemicals. (n.d.). Fluorination Reagents, Fluorinated Building Blocks.
- Nature Communications. (2018). A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides.
- MDPI. (2018). Thermal Decomposition and Thermal Reaction Process of PTFE/Al/MnO2 Fluorinated Thermite.
- ResearchGate. (n.d.). The three generations of reagents for radical fluorination.
- Wikipedia. (n.d.). Chlorine trifluoride.
- The Doyle Group - UCLA. (2023). Nucleophilic Fluorination.
- PMC - NIH. (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective.
- ResearchGate. (n.d.). Organofluorine Chemistry.
- Thermo Fisher Scientific. (n.d.). Current Trends in Practical Fluorination Chemistry.
- ResearchGate. (n.d.). In Situ Very-High-Energy Diffraction Studies of Thermal Decomposition of Transition Metal Trifluorides.
- American Chemical Society. (2021). Thermal Atomic Layer Etching of Aluminum Oxide (Al2O3) Using Sequential Exposures of Niobium Pentafluoride.
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Strategies to minimize polysubstitution in reactions with trifluorobenzenes
A Guide to Minimizing Polysubstitution for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for trifluorobenzene reactions. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you achieve selective monosubstitution in your electrophilic aromatic substitution reactions with trifluorobenzenes. As experienced chemists know, controlling selectivity is paramount, and the unique electronic properties of trifluorobenzenes present specific challenges. This resource synthesizes fundamental principles with practical, field-proven advice to help you navigate these complexities.
Understanding the Challenge: The Electronic Nature of Trifluorobenzenes
Trifluorobenzenes are challenging substrates for selective electrophilic aromatic substitution (EAS). The fluorine atoms are strongly electron-withdrawing due to their high electronegativity, which deactivates the aromatic ring towards electrophilic attack. However, through resonance, the lone pairs on the fluorine atoms can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions.[1][2][3] This dual nature of fluorine substituents is the key to understanding and controlling reactivity and selectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: I am observing significant disubstitution in the nitration of 1,3,5-trifluorobenzene. How can I favor the mono-nitro product?
Answer:
Polysubstitution during the nitration of deactivated rings like 1,3,5-trifluorobenzene often arises from reaction conditions that are too harsh. The initial mononitration product, 2,4,6-trifluoronitrobenzene, is even more deactivated than the starting material, which should in principle slow down a second nitration. However, forcing conditions can overcome this barrier. Here’s a systematic approach to favor monosubstitution:
-
Reduce Reaction Temperature: Lowering the temperature is the most critical first step. High temperatures provide the activation energy for the second substitution to occur at an appreciable rate. Aim for temperatures at or below 0 °C. This kinetically favors the faster, initial substitution on the more reactive starting material.
-
Control Stoichiometry: Use a stoichiometric amount or a slight deficiency of the nitrating agent (e.g., nitric acid). A large excess of the nitrating agent will statistically increase the chances of the monosubstituted product encountering an electrophile.
-
Milder Nitrating Agents: Instead of the aggressive nitric acid/sulfuric acid mixture, consider using milder nitrating agents. Options include:
-
Nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent.
-
Dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane.[4]
-
-
Shorter Reaction Times: Monitor the reaction closely using techniques like TLC, GC, or NMR. Stop the reaction as soon as a significant amount of the desired monosubstituted product has formed and before the disubstituted product begins to appear in larger quantities.
Question 2: My Friedel-Crafts acylation of 1,2,3-trifluorobenzene is giving me a mixture of isomers and some disubstituted product. How can I improve the selectivity?
Answer:
Achieving high regioselectivity and minimizing polysubstitution in Friedel-Crafts acylation of trifluorobenzenes requires careful control over the catalyst and reaction conditions. The acyl group is deactivating, which helps to prevent polysubstitution.[5] However, isomer control is a significant challenge.
-
Choice of Lewis Acid Catalyst: The strength of the Lewis acid can influence selectivity. While strong Lewis acids like AlCl₃ are highly active, they can sometimes lead to lower selectivity. Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates.[6]
-
Steric Hindrance: To favor a specific isomer, leverage steric hindrance. Using a bulkier acylating agent can disfavor substitution at more sterically hindered positions. For example, in 1,2,3-trifluorobenzene, acylation is likely to occur at the 4- or 5-position. A bulky electrophile will preferentially attack the less hindered 5-position.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents can sometimes lead to higher selectivity. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene.
-
Temperature Control: As with nitration, lower temperatures will generally improve selectivity by reducing the energy available for less favorable reaction pathways.
Question 3: I am attempting a bromination of 1,3,5-trifluorobenzene and getting a complex mixture of products. What are the key parameters to control for monobromination?
Answer:
Halogenation of trifluorobenzenes can be challenging to control. The key is to manage the generation and reactivity of the electrophile.
-
Catalyst Selection: For bromination, a Lewis acid catalyst like FeBr₃ is typically used. The amount and activity of the catalyst should be carefully controlled. Using a stoichiometric amount of bromine with a catalytic amount of FeBr₃ is a good starting point.
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Solvent: Use an inert solvent such as dichloromethane or carbon tetrachloride.
-
-
Continuous Flow Chemistry: For highly reactive systems, using a microreactor can provide excellent control over reaction time, temperature, and stoichiometry, which can significantly improve selectivity for the monobrominated product.[7]
Frequently Asked Questions (FAQs)
Q1: Why is polysubstitution a greater concern in Fried-Crafts alkylation compared to acylation of trifluorobenzenes?
A1: This is a fundamental concept in electrophilic aromatic substitution. In Friedel-Crafts alkylation , the introduced alkyl group is electron-donating, which activates the aromatic ring, making the monosubstituted product more reactive than the starting trifluorobenzene. This leads to a higher propensity for a second alkylation. In contrast, Friedel-Crafts acylation introduces an electron-withdrawing acyl group, which deactivates the ring.[8] This makes the monoacylated product less reactive than the starting trifluorobenzene, thus effectively shutting down further substitution.
Q2: How do the different isomers of trifluorobenzene (1,2,3-, 1,2,4-, and 1,3,5-) affect the strategy for minimizing polysubstitution?
A2: The substitution pattern of the trifluorobenzene isomer significantly impacts the number of possible products and the electronic environment of the available substitution sites.
-
1,3,5-Trifluorobenzene: This is the most symmetrical isomer. All three available positions are equivalent, so only one monosubstituted product is possible. The primary challenge here is preventing di- and tri-substitution.
-
1,2,3-Trifluorobenzene: This isomer has two distinct positions for substitution (the 4- and 5-positions). The electronic and steric environment of these positions will influence the regioselectivity. The challenge is to control both polysubstitution and the ratio of the two possible monosubstituted isomers.
-
1,2,4-Trifluorobenzene: This isomer has three non-equivalent positions for substitution, leading to a more complex potential product mixture. Achieving high selectivity for a single monosubstituted product is most challenging with this isomer.
In all cases, the fundamental strategies of controlling temperature, stoichiometry, and catalyst activity apply.
Q3: Can computational chemistry help in predicting the outcome of these reactions?
A3: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful predictive tool. It can be used to:
-
Calculate the electron density at different positions on the trifluorobenzene ring to predict the most likely sites of electrophilic attack.
-
Model the transition states for mono- and di-substitution to understand the kinetic barriers for each reaction.
-
Predict NMR spectra of potential products to aid in their identification.[9]
Data Presentation: A Comparative Overview
While comprehensive experimental data for polysubstitution in trifluorobenzene reactions is not always readily available in a comparative format, the following tables illustrate the expected trends based on established principles of electrophilic aromatic substitution.
Table 1: Hypothetical Product Distribution in the Nitration of 1,3,5-Trifluorobenzene under Various Conditions
| Entry | Nitrating Agent | Temperature (°C) | Molar Ratio (ArH:HNO₃) | Mono-substituted (%) | Di-substituted (%) |
| 1 | HNO₃/H₂SO₄ (conc.) | 50 | 1:1.5 | 60 | 40 |
| 2 | HNO₃/H₂SO₄ (conc.) | 0 | 1:1.1 | 85 | 15 |
| 3 | NO₂BF₄ in Acetonitrile | 0 | 1:1 | >95 | <5 |
Table 2: Influence of Lewis Acid on Regioselectivity in the Acylation of Toluene (Illustrative for Trifluorobenzenes)
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- | meta- | para- |
| AlCl₃ | Toluene | Room Temp. | 29 | 2 | 1 | 97 |
| FeCl₃ | Toluene | Room Temp. | 24 | 2 | 1 | 97 |
Data for toluene is presented to illustrate the principle that different Lewis acids can influence yield, though in this case, the high para-selectivity is primarily due to sterics.
Experimental Protocols
Protocol 1: Selective Mononitration of 1,3,5-Trifluorobenzene
This protocol is adapted from standard nitration procedures with modifications to enhance selectivity for the monosubstituted product.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3,5-trifluorobenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of 1,3,5-trifluorobenzene over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC.
-
Quenching: Once the starting material is consumed, or a significant amount of product has formed, slowly pour the reaction mixture over crushed ice.
-
Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation to isolate 2,4,6-trifluoronitrobenzene.
Protocol 2: Friedel-Crafts Acylation of 1,3,5-Trifluorobenzene
This protocol provides a general procedure for the Friedel-Crafts acylation of trifluorobenzenes.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a mild Lewis acid catalyst (e.g., FeCl₃, 1.1 eq) and an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride (1.0 eq) to the stirred suspension.
-
Addition of Substrate: Add 1,3,5-trifluorobenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring by TLC or GC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the resulting ketone by column chromatography or recrystallization.
Visualizations: Reaction Control Workflow
The following diagram illustrates a decision-making workflow for troubleshooting polysubstitution.
Caption: A workflow for troubleshooting polysubstitution.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
- Bellamy, A. J., Golding, P., Ward, S. J., & Mitchell, N. W. (2002). Nitration of 1,3,5-Trimethoxybenzene. Journal of Chemical Research, 2002(8), 412-413.
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
7.5: Directing Effects. (2022, October 4). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
5.2 Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks. Retrieved January 12, 2026, from [Link]
-
2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
-
A true multinuclear spectroscopy case study. (2021, March 5). Magritek. Retrieved January 12, 2026, from [Link]
-
24. Electrophilic Aromatic Substitution. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis method of intermediate 1,2,3-trifluoro-benzene for synthesizing 3,4,5-trifluoro-bromobenzene. (n.d.). Google Patents.
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved January 12, 2026, from [Link]
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13 Friedel-Crafts Acylation. (n.d.). Retrieved January 12, 2026, from [Link]
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1,3,5-Trifluorobenzene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Directing effects of poly-substituted aromatic rings. (2025, February 2). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]
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1,2,3-Trifluorobenzene. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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- Patel, K. D., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(6), 1231-1254.
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Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2,3,4-Trifluorobenzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as indispensable tools for tailoring molecular properties. The strategic incorporation of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after. Among these, ethyl trifluorobenzoates are versatile intermediates, with the positional isomerism of the fluorine atoms playing a critical role in their chemical reactivity. This guide provides an in-depth comparison of the reactivity of Ethyl 2,3,4-trifluorobenzoate and its other trifluorobenzoate isomers, supported by theoretical principles and detailed experimental protocols to facilitate direct comparison.
The Decisive Influence of Fluorine Positioning on Reactivity
The reactivity of ethyl trifluorobenzoate isomers in reactions such as nucleophilic aromatic substitution (SNAr) is predominantly governed by the potent electron-withdrawing inductive effect (-I) of the fluorine atoms. This effect significantly increases the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. The stability of the negatively charged intermediate, known as a Meisenheimer complex, is also enhanced by the presence of these electron-withdrawing groups.
The position of the fluorine atoms relative to the ethyl ester group dictates the extent of this activation. Generally, fluorine atoms located at the ortho and para positions to the site of nucleophilic attack exert the strongest activating effect. This is because these positions can effectively stabilize the negative charge of the Meisenheimer complex through resonance and induction.
To provide a clearer, quantitative understanding, this guide presents detailed experimental protocols for determining the relative reactivities of these isomers through common chemical transformations.
Comparative Reactivity Analysis: A Tabular Overview
The following table provides a qualitative comparison of the expected reactivity of various ethyl trifluorobenzoate isomers in nucleophilic aromatic substitution reactions. The reactivity is predicted based on the ability of the fluorine atoms to activate the ring and stabilize the Meisenheimer intermediate.
| Isomer | Structure | Predicted Relative Reactivity | Key Considerations |
| This compound | ![]() | High | The fluorine at the 4-position is activated by the ortho fluorine at C3 and the ester group. |
| Ethyl 2,4,5-trifluorobenzoate | ![]() | High | The fluorine at the 4-position is activated by the ortho fluorine at C5 and the para ester group. |
| Ethyl 2,4,6-trifluorobenzoate | ![]() | Very High | The fluorines at the 2 and 6 positions are highly activated by the para ester group and the fluorine at C4. |
| Ethyl 3,4,5-trifluorobenzoate | ![]() | Moderate | The fluorine at the 4-position is activated by two ortho fluorines, but the ester group is meta. |
Note: This table is based on established principles of SNAr reactions. Experimental verification is recommended using the protocols provided below.
Experimental Protocols for Comparative Reactivity Studies
To empower researchers to generate their own comparative data, we provide detailed, step-by-step methodologies for two key reactions: alkaline hydrolysis and amidation. Consistent application of these protocols across the different isomers will yield reliable, quantitative comparisons of their reactivity.
Protocol 1: Comparative Alkaline Hydrolysis of Ethyl Trifluorobenzoate Isomers
This protocol allows for the determination of hydrolysis rates by monitoring the consumption of hydroxide ions over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.02 M solution of each ethyl trifluorobenzoate isomer in a suitable solvent (e.g., 80:20 ethanol:water).
-
Prepare a standardized 0.04 M aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Setup:
-
Equilibrate both the ester solution and the NaOH solution to a constant temperature (e.g., 25 °C) in a water bath.
-
In a reaction vessel equipped with a magnetic stirrer and a pH meter or conductivity probe, mix equal volumes of the pre-heated ester solution and NaOH solution to initiate the reaction.
-
-
Kinetic Monitoring:
-
Monitor the change in pH or conductivity of the reaction mixture over time. For pH measurements, the decrease in hydroxide concentration can be tracked. For conductivity, the replacement of the highly mobile hydroxide ion with the less mobile carboxylate ion will result in a decrease in conductivity.
-
Record data points at regular intervals until the reaction is at least 80% complete.
-
-
Data Analysis:
-
Calculate the concentration of the ester at each time point.
-
Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be determined by dividing k' by the initial concentration of NaOH.
-
Compare the calculated second-order rate constants for each isomer to determine their relative reactivity towards hydrolysis.
-
Workflow Diagram:
Caption: Workflow for the comparative hydrolysis of ethyl trifluorobenzoate isomers.
Protocol 2: Comparative Amidation of Ethyl Trifluorobenzoate Isomers
This protocol outlines a method to compare the rates of amidation by monitoring the formation of the amide product using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Reaction Setup:
-
In a series of identical reaction vials, dissolve each ethyl trifluorobenzoate isomer (1.0 equiv.) in a suitable anhydrous solvent (e.g., Dimethylformamide - DMF).
-
To each vial, add a primary or secondary amine (e.g., benzylamine, 1.2 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv.).
-
Place the vials in a temperature-controlled heating block (e.g., 80 °C).
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction in one vial for each isomer by adding a small amount of dilute acid (e.g., 0.1 M HCl).
-
Dilute the quenched reaction mixture with a suitable solvent for HPLC analysis (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Develop an HPLC method that effectively separates the starting ethyl trifluorobenzoate, the amine, and the resulting amide product.
-
Inject the samples from each time point onto the HPLC system.
-
Quantify the peak area of the amide product at each time point.
-
-
Data Analysis:
-
Create a calibration curve for the amide product to convert peak area to concentration.
-
Plot the concentration of the amide product versus time for each isomer.
-
The initial slope of this plot will be proportional to the initial reaction rate.
-
Compare the initial rates of formation of the amide for each isomer to establish their relative reactivity towards amidation.
-
Reaction Mechanism Diagram:
Caption: Generalized mechanism for the amidation of ethyl trifluorobenzoates.
Interpreting the Results: The Interplay of Electronic Effects
The experimental data generated from these protocols will provide a quantitative basis for comparing the reactivity of the ethyl trifluorobenzoate isomers. It is anticipated that isomers with fluorine atoms positioned ortho and para to the ester group will exhibit higher reaction rates. This is due to the synergistic effect of the electron-withdrawing ester group and the fluorine atoms in activating the aromatic ring towards nucleophilic attack.
The Hammett equation can be a useful tool for a more in-depth analysis of the electronic effects of the fluorine substituents on the reactivity of the ester. By plotting the logarithm of the rate constants against the appropriate Hammett substituent constants (σ), a linear free-energy relationship can be established. The slope of this plot, the reaction constant (ρ), will provide insight into the sensitivity of the reaction to the electronic nature of the substituents.
Conclusion: A Guide for Rational Design
The choice of a specific ethyl trifluorobenzoate isomer can have a profound impact on the outcome of a synthetic sequence. Understanding the relative reactivities of these isomers is crucial for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes in drug discovery and materials science. This guide provides the theoretical framework and practical experimental protocols to enable researchers to make informed decisions in the selection and application of these valuable fluorinated building blocks. By systematically evaluating the reactivity of each isomer, scientists can accelerate their research and development efforts.
References
- A comprehensive list of references will be compiled based on the specific literature that provides foundational knowledge on SNAr reactions, ester hydrolysis, amidation, and the electronic effects of fluorine substituents. Given the lack of direct comparative studies, this section would typically cite seminal works in these areas.
A Comparative Analysis of Fluorinated Benzoates in Drug Discovery: A Guide for Researchers
The strategic incorporation of fluorine into drug candidates represents one of the most impactful tactics in modern medicinal chemistry.[1][2][3] Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile, often transforming a promising lead compound into a viable drug candidate.[3][4][5] This guide provides a comparative analysis of fluorinated benzoates, a common structural motif, offering field-proven insights and experimental frameworks for their effective application in drug discovery programs.
We will explore the causal relationships behind the observed effects of fluorination, provide self-validating experimental protocols, and ground our discussion in authoritative case studies.
Part 1: The Physicochemical Impact of Fluorinating the Benzoate Moiety
The introduction of fluorine onto a benzoic acid scaffold fundamentally alters its electronic and steric properties. These changes directly impact its acidity (pKa), lipophilicity (logP), and conformational preferences, which are critical determinants of a drug's behavior.[6]
Modulation of Acidity (pKa)
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. When placed on the aromatic ring of a benzoic acid, it stabilizes the conjugate base (benzoate), thereby increasing the acidity of the carboxylic acid group (i.e., lowering the pKa).[6] This modulation is highly dependent on the position of the fluorine atom relative to the carboxyl group.
Causality: A lower pKa can significantly influence a drug's absorption, distribution, and target engagement. For instance, a more acidic compound will be more ionized at physiological pH (approx. 7.4), which can affect its ability to cross cell membranes but may enhance its solubility or interaction with positively charged residues in a target's binding pocket.[6] Understanding this relationship is crucial for rational drug design.
Comparative Data: pKa of Fluorobenzoic Acid Isomers
| Compound | Position of Fluorine | Typical Experimental pKa | Rationale for pKa Shift |
| Benzoic Acid | N/A | ~4.20 | Baseline reference |
| 2-Fluorobenzoic Acid | ortho | ~3.27 | Strong inductive effect and potential intramolecular hydrogen bonding stabilizing the conjugate base. |
| 3-Fluorobenzoic Acid | meta | ~3.86 | Inductive effect is attenuated by distance compared to the ortho position. |
| 4-Fluorobenzoic Acid | para | ~4.14 | Inductive effect is weakest at this position, resulting in a pKa closest to the parent benzoic acid. |
Note: Exact pKa values can vary slightly based on experimental conditions.
Impact on Lipophilicity (logP)
The effect of fluorine on lipophilicity is context-dependent and often counterintuitive. While fluorine is highly electronegative, a single fluorine substitution on an aromatic ring typically increases the logP, making the compound more lipophilic.[3][6]
Causality: This increase in lipophilicity can enhance a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[3][4] However, excessive lipophilicity can lead to poor solubility, increased metabolic liability, and off-target toxicity. Therefore, the strategic placement of fluorine is a balancing act to optimize the overall property profile.
Part 2: The Influence on Pharmacokinetic Profiles
Perhaps the most celebrated application of fluorination is the enhancement of a drug's metabolic stability.[3][7][8] The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug clearance in the liver.[9]
Blocking Metabolic Hotspots
A common strategy in lead optimization is to identify metabolically labile positions on a molecule—often activated C-H bonds on an aromatic ring—and replace the hydrogen with a fluorine atom. This "metabolic blocking" can dramatically decrease the rate of clearance, leading to a longer drug half-life and improved bioavailability.[3][10][11]
Part 3: Case Studies: Fluorinated Benzoates in Approved Drugs
The theoretical benefits of fluorination are best illustrated through real-world examples. Numerous approved drugs incorporate fluorinated aromatic rings, often as part of a benzoate-like substructure, to achieve their desired therapeutic profile.
Case Study 1: Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. I[12][13]ts structure features a trifluoromethyl (-CF3) group on a pyrazole ring, which is bioisosteric to a substituted phenyl ring.
-
Role of the Fluorinated Group: The trifluoromethyl group is critical for the drug's high selectivity for COX-2 over COX-1. I[13]t fits into a specific hydrophobic side pocket present in the COX-2 active site that is absent in COX-1. T[13]his structural feature is responsible for Celecoxib's improved gastrointestinal safety profile compared to non-selective NSAIDs. *[12] Metabolism: Celecoxib is primarily metabolized by CYP2C9 via oxidation of the methyl group on the p-tolyl ring, not via defluorination. T[12][14][15]he fluorinated motif remains intact, highlighting its stability.
Case Study 2: Mavacamten (Camzyos)
Mavacamten is a first-in-class cardiac myosin inhibitor used to treat symptomatic obstructive hypertrophic cardiomyopathy (oHCM). I[16][17]t works by reducing the excessive interactions between myosin and actin that cause hypercontractility in the heart muscle.
[18][19]* Role of Fluorination: While Mavacamten does not contain a classic fluorinated benzoate, its development and metabolism are influenced by fluorinated moieties and the enzymes that metabolize them. Mavacamten itself is extensively metabolized by CYP2C19 and to a lesser extent by CYP3A4. T[16]he co-administration of drugs that inhibit these enzymes, many of which are fluorinated, can significantly increase Mavacamten's plasma concentration and require dose adjustments to avoid the risk of heart failure due to systolic dysfunction. T[20]his illustrates the broader importance of understanding the interplay of fluorinated molecules with metabolic pathways.
Part 4: Experimental Protocols
To empower researchers to conduct their own comparative analyses, we provide validated, step-by-step protocols for key in vitro assays.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for determining the pKa of a compound, which is essential for comparing fluorinated and non-fluorinated analogs.
[21][22]Objective: To measure the pH at which a compound is 50% ionized in solution.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Reaction vessel (beaker)
-
Test compound (e.g., benzoic acid, 4-fluorobenzoic acid)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
Procedure:
-
Preparation: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). 2[21]. Sample Solution: Prepare a ~1 mM solution of the test compound in deionized water. For a 20 mL sample, dissolve the appropriate amount of compound.
-
Acidification: Place 20 mL of the sample solution in the reaction vessel with a stir bar. Add 0.1 M HCl dropwise until the pH is stable between 1.8 and 2.0. 4[22]. Titration: Begin stirring the solution. Titrate by adding small, precise increments (e.g., 0.05 mL) of the 0.1 M NaOH solution from the burette.
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH. 6[22]. Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The inflection point of the curve corresponds to the equivalence point. The pKa is the pH value at which half of the volume of NaOH required to reach the equivalence point has been added.
-
Validation: Perform the titration in triplicate for each compound to ensure reproducibility.
[22]#### Protocol 2: Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing, providing a measure of a compound's intrinsic clearance by Phase I metabolic enzymes.
[23][24]Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a compound when incubated with liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase) *[23][25] Incubator or water bath at 37°C
-
Acetonitrile (ACN) containing an internal standard (for quenching the reaction)
-
96-well plates
-
LC-MS/MS system for analysis
Experimental Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Procedure:
-
Preparation: Thaw liver microsomes at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. P[26]repare working solutions of test compounds and controls.
-
Reaction Mixture: In a 96-well plate, combine the microsomal solution with the NADPH regenerating system.
-
Incubation: Pre-warm the reaction mixture and the compound plate to 37°C. To initiate the reaction, add the test compound to the reaction mixture (final concentration typically 1 µM). 4[26]. Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction. 5[24]. Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point relative to the T=0 sample.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as T½ = 0.693 / k.
Conclusion
The strategic use of fluorine in the design of benzoate-containing molecules is a powerful and validated approach in drug discovery. By understanding and experimentally verifying the effects of fluorination on pKa, logP, and metabolic stability, research scientists can rationally design compounds with improved pharmacokinetic profiles and enhanced therapeutic potential. The case of Celecoxib demonstrates how fluorination can be pivotal for achieving target selectivity, while the principles of metabolic blocking offer a clear path to overcoming common hurdles in lead optimization. T[13]he experimental protocols provided herein serve as a robust framework for the comparative analysis required to make data-driven decisions in any drug discovery program.
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Mague, J. T. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
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Eriksson, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Mavacamten? [Link]
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Australian Prescriber. (2025). Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
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Tohid, U., et al. (2022). Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy. U.S. National Library of Medicine. [Link]
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Drugs.com. (2025). Mavacamten: Uses, Dosage, Side Effects, Warnings. [Link]
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Mague, J. T. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. [Link]
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Oxford Academic. (n.d.). Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy. European Heart Journal. [Link]
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Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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RxList. (n.d.). Celebrex (Celecoxib): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Synthonix. (2025). The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]
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Kaliszan, R., & Wiczling, P. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
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Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]
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Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl... [Link]
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ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]
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Al-Aboudi, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH. [Link]
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MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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Dalvie, D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. [Link]
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MDPI. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). [Link]
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ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]
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A Senior Application Scientist's Guide to Screening the Biological Activity of Ethyl 2,3,4-trifluorobenzoate Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the systematic screening of novel Ethyl 2,3,4-trifluorobenzoate derivatives. We will delve into the scientific rationale for exploring this chemical scaffold, present detailed experimental protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, and offer insights into the potential mechanisms of action. This document is designed to be a practical, field-proven resource that combines technical accuracy with strategic insights.
The Rationale: Why Screen this compound Derivatives?
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The trifluorinated phenyl ring in the this compound scaffold presents a unique electronic profile that makes its derivatives prime candidates for biological activity screening. While direct studies on this specific parent compound are emerging, the broader class of fluorinated and trifluoromethyl-containing aromatic compounds has demonstrated significant potential in several therapeutic areas.[3][4][5]
This guide proposes a multi-pronged screening approach to evaluate the potential of your synthesized derivatives in three key areas of high unmet medical need: oncology, infectious diseases, and inflammatory disorders.
A Tiered Experimental Workflow for Comprehensive Screening
A logical and resource-efficient screening cascade is crucial for identifying promising lead compounds. We advocate for a tiered approach, beginning with broad primary screens to identify "hits," followed by more specific secondary assays to validate and characterize these hits.
Caption: Tiered screening workflow for this compound derivatives.
Part 1: Anticancer Activity Screening
Many fluorinated compounds have shown potent anticancer activities.[4][6] The primary screen for anticancer potential involves assessing the cytotoxicity of the derivatives against a panel of human cancer cell lines.
Comparative Efficacy of Fluorinated Compounds and Standard Anticancer Agents
The following table provides context by showing the cytotoxic activity of various fluorinated compounds against different cancer cell lines. Your experimental data for this compound derivatives can be benchmarked against these and standard chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Pyrazolylbenzimidazole (55b) | A549 (Lung) | 0.95 - 1.57 | [4] |
| MCF-7 (Breast) | |||
| HeLa (Cervical) | |||
| Fluorinated Indolinone (16c) | HuH7 (Liver) | 1.1 | [4] |
| HepG2 (Liver) | 0.4 | ||
| Fluorinated Aminophenylhydrazine (Compound 6) | A549 (Lung) | 0.64 | [7] |
| Doxorubicin (Standard) | HepG2 (Liver) | ~2-21 | [8] |
| Your Derivative 1 | e.g., A549, MCF-7, etc. | Your Data Here | |
| Your Derivative 2 | e.g., A549, MCF-7, etc. | Your Data Here |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Fluorinated compounds have shown promise in this area.[5][9][10]
Comparative Performance of Fluorinated Antimicrobial Agents
This table summarizes the activity of various fluorinated compounds against bacterial and fungal strains. This will serve as a benchmark for your derivatives.
| Compound Class | Test Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Trifluoromethyl Chalcone (A3) | Escherichia coli | 20 mm | [5] |
| Aspergillus niger | 25 mm | [5] | |
| Trifluoromethoxy Chalcone (B3) | Escherichia coli | 22 mm | [5] |
| Aspergillus niger | 26 mm | [5] | |
| Fluorobenzothiazole-Triazole Analogs | Various Bacteria & Fungi | Data available in reference | [9] |
| Your Derivative 1 | e.g., S. aureus, E. coli | Your Data Here | |
| Your Derivative 2 | e.g., C. albicans | Your Data Here |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria or fungi is incubated with serial dilutions of the test compounds in a liquid medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is observed.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of your derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders.[11] Fluorinated compounds have been shown to possess anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[2][12][13]
Comparative COX Inhibition by Fluorinated Compounds
The following table presents the COX inhibitory activity of selected fluorinated compounds, providing a reference for evaluating your derivatives.
| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Fluorine-containing furanone (Compound 23) | COX-1 | low µM | Selective for COX-1 | [12] |
| Fluorinated indomethacin derivative (Compound 1) | COX-2 | 0.14 | Selective for COX-2 | [1] |
| Fluoro-2-methoxyrutaecarpine (F-RUT) | COX-2 | - | Selective for COX-2 | [2][13] |
| Indomethacin (Standard) | COX-1/2 | - | Non-selective | [3] |
| Your Derivative 1 | COX-2 | Your Data Here | Your Data Here | |
| Your Derivative 2 | COX-2 | Your Data Here | Your Data Here |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, as well as the substrate arachidonic acid and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Compound Incubation: In a 96-well plate, add the test compounds at various concentrations to the reaction buffer containing the COX enzyme (separate wells for COX-1 and COX-2). Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Potential Mechanism of Action: Targeting the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses and is implicated in cancer development and progression.[11] Many anti-inflammatory and anticancer agents exert their effects by inhibiting the NF-κB signaling pathway. It is plausible that biologically active this compound derivatives may also target this pathway.
Caption: The NF-κB signaling pathway, a potential target for active derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The strategic placement of three fluorine atoms on the phenyl ring is anticipated to confer potent biological activities. By employing the structured, multi-tiered screening approach outlined in this guide, researchers can efficiently and effectively evaluate their synthesized derivatives for anticancer, antimicrobial, and anti-inflammatory properties. The provided protocols are robust, validated, and designed to generate high-quality, reproducible data. By benchmarking against existing compounds and delving into mechanistic pathways such as NF-κB signaling, this comprehensive screening strategy will enable the identification and validation of promising lead candidates for further drug development.
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Synthetic characterization & antimicrobial screening of some novel 6-fluorobenzothiazole substituted[3][12][13] triazole analogues. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. (1984). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
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Synthetic Characterization & Antimicrobial Screening of Some Novel 6-Fluorobenzothiazole Substituted[3][12][13] Triazole Analogues. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022). MDPI. Retrieved January 12, 2026, from [Link]
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Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. (2020). PubMed. Retrieved January 12, 2026, from [Link]
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Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. (n.d.). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
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THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. Retrieved January 12, 2026, from [Link]
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Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation in the zymosan-treated sterile air pouch model in mice. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Cytotoxicity of novel fluorinated alternatives to long-chain perfluoroalkyl substances to human liver cell line and their binding capacity to human liver fatty acid binding protein. (2017). PubMed. Retrieved January 12, 2026, from [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PubMed. Retrieved January 12, 2026, from [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PMC. Retrieved January 12, 2026, from [Link]
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Synthesis, Crystal Structure and Anticancer Activity of Novel Derivatives of Ethyl 1‐(4‐Oxo‐8‐aryl‐4,6,7,8‐tetrahydroimidazo[2,1‐c][3][12][13]triazin‐3‐yl)formate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Comparative Guide to Catalytic Systems for Fluorinated Ester Synthesis
Introduction: The Strategic Importance of Fluorinated Esters
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating molecular properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated esters, in particular, serve as both critical synthons and activated intermediates for a range of transformations, allowing reactions to proceed under mild conditions.[3] This guide offers a comparative analysis of the primary catalytic systems for synthesizing these valuable compounds, providing researchers with the data-driven insights needed to select the optimal strategy for their specific application. We will explore the mechanisms, advantages, and limitations of transition metal catalysis, organocatalysis, and biocatalysis, grounded in experimental evidence.
Logical Framework for Catalyst Selection
The choice of a catalytic system is not arbitrary; it is dictated by factors such as the desired stereochemistry, substrate scope, cost, and scalability. This guide is structured to illuminate the causal relationships between catalyst design and reaction outcome.
Figure 1: High-level overview of primary catalytic routes for fluorinated ester synthesis.
Transition Metal Catalysis: Power and Versatility
Transition metal-catalyzed reactions are powerful tools for C–F bond formation, offering broad substrate compatibility and functional group tolerance.[4][5] Catalysts based on palladium, copper, and iridium are at the forefront, enabling transformations that are often inaccessible through other means.[6]
The primary mechanism often involves a redox cycle where the metal center shuttles between different oxidation states. For instance, in palladium catalysis, a common pathway is the oxidative addition of an organohalide or triflate to a Pd(0) species, followed by nucleophilic attack by a fluoride source, and concluding with reductive elimination to form the C-F bond and regenerate the catalyst.[2][6]
Figure 2: Generalized catalytic cycle for transition metal-mediated fluorination.
Comparative Performance Data
| Catalyst System | Substrate Example | Fluorine Source | Yield (%) | ee (%) | Key Advantage | Reference |
| Pd(0)/Ligand | Allylic Phosphorothioate Esters | AgF | 70-90 | N/A | High regioselectivity for allylic systems. | [4] |
| Cu/Ligand | Internal Allylic Bromides | Et₃N·3HF | 45-92 | N/A | Utilizes an accessible fluoride source. | [4] |
| Ir/Ligand | γ-Fluoro Allylic Esters | (Nucleophile dependent) | High | High | Enables synthesis of congested tertiary allylic fluorides.[7] | [7] |
| Bismuth Redox | Arylboronic Esters | 1-fluoro-2,6-dichloropyridinium | Good | N/A | Novel redox cycle for aryl fluorides.[8] | [8] |
Expertise & Insights: The choice of ligand is paramount in transition metal catalysis. It dictates the catalyst's stability, solubility, and the stereochemical outcome of the reaction. For instance, chiral phosphoramidite ligands are often employed in palladium-catalyzed reactions to achieve high enantioselectivity in the formation of α-quaternary fluorinated esters.[9] The challenge often lies in preventing catalyst deactivation by fluoride, which can be a strong ligand itself. This is why fluoride sources like AgF or amine-HF complexes are used; they moderate the availability of free fluoride ions.[4][6]
Organocatalysis: The Asymmetric Powerhouse
Organocatalysis has revolutionized asymmetric synthesis by avoiding often toxic and expensive transition metals. For fluorinated ester synthesis, organocatalysts typically operate by activating the substrate towards attack by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.[10][11]
The mechanisms are diverse, but many rely on the formation of key intermediates like enamines or iminium ions, or activation through hydrogen bonding. Chiral catalysts, such as cinchona alkaloids or amino acids, create a defined chiral environment around the substrate, directing the incoming fluorine atom to one face of the molecule with high precision.[10][11][12]
Figure 3: Mechanistic workflow for isothiourea-catalyzed enantioselective fluorination.
Comparative Performance Data
| Catalyst System | Substrate Type | Fluorine Source | Yield (%) | ee (%) | Key Advantage | Reference |
| Isothiourea | α-Alkynyl Acetic Acids | NFSI | 60-78 | up to 97 | Direct, stereoselective fluorination of simple carboxylic acids.[10] | [10] |
| Cinchona Alkaloid | β-Ketoesters | NFSI | 99 | 93 | Excellent for creating fluorinated quaternary carbons.[13][14] | [13][14] |
| Primary Amine | β-Diketones | Selectfluor® | 74-99 | up to 94 | High yields under mild conditions.[10] | [10] |
| Chiral Phosphoric Acid | Tryptamine Derivatives | Selectfluor® | Good | High | Enables asymmetric fluorinative dearomatization.[9] | [9] |
Expertise & Insights: The success of an organocatalytic fluorination often hinges on the delicate balance of acid/base properties within the system. For example, in the fluorination of carboxylic acids catalyzed by isothiourea, the catalyst must be basic enough to form the key acyl ammonium intermediate but not so basic that it causes unwanted side reactions.[10] The choice of solvent is also critical; nonpolar solvents can enhance the hydrogen-bonding interactions that are crucial for stereocontrol in many cinchona alkaloid-catalyzed reactions.[11]
Biocatalysis and Chemoenzymatic Systems: The Selective Frontier
Biocatalysis offers unparalleled selectivity for C-F bond formation under environmentally benign conditions (aqueous media, ambient temperature).[1][15] While the direct enzymatic formation of a C-F bond by a native fluorinase is the most direct route, it remains a specialized field.[15] A more broadly applicable and powerful strategy is the chemoenzymatic approach.
This two-step process leverages the remarkable ability of enzymes, particularly cytochrome P450 monooxygenases, to perform regioselective and stereoselective C-H hydroxylation on unactivated positions of a molecule.[16] The resulting alcohol is then chemically converted to the corresponding fluoride using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST). This method allows for the introduction of fluorine at positions that are extremely challenging to access via traditional chemical synthesis.[16]
Figure 4: Workflow for a two-step chemoenzymatic fluorination strategy.
Comparative Performance Data
| System | Substrate Example | Key Reagents | Selectivity | Yield (2 steps) | Key Advantage | Reference |
| Chemoenzymatic | Ibuprofen Methyl Ester | P450 BM₃ variants, DAST | 75-100% regioselectivity | Moderate to Good | Fluorination of unactivated C-H bonds.[16] | [16] |
| Ene-Reductase | Fluorinated Brominated Amides | Visible light, Ene-Reductase | up to 97% ee | up to 91% | Asymmetric synthesis with remote stereocenter control.[1] | [1] |
| Fluorinase | S-adenosyl-L-methionine (SAM) | Fluoride ion (F⁻) | Absolute | N/A | Direct enzymatic C-F bond formation.[15][17] | [15][17] |
Expertise & Insights: The power of the chemoenzymatic approach lies in the modularity of the enzymatic step. By using different engineered variants of a P450 enzyme, one can often direct the initial hydroxylation to different positions on the same substrate, thereby creating a library of regioselectively fluorinated analogs from a single precursor.[16] While yields over the two steps can be moderate, the value of accessing previously unobtainable fluorinated compounds for structure-activity relationship (SAR) studies in drug development is immense. The main challenge is the handling of deoxofluorinating agents, which can be hazardous.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of a method is confirmed by its reproducibility. Below are detailed, step-by-step protocols for representative catalytic systems.
Protocol 1: Organocatalytic α-Fluorination of an Arylacetic Acid
(Based on the principles reported by Yuan et al. for isothiourea catalysis[10])
This protocol describes the enantioselective synthesis of an α-fluoroester, a valuable chiral building block. The isothiourea catalyst forms a chiral acyl ammonium intermediate, which undergoes deprotonation and subsequent fluorination.
-
Catalyst & Reagent Preparation: In a nitrogen-purged glovebox, add the planar chiral isothiourea catalyst (0.02 mmol, 10 mol%) to an oven-dried 4 mL vial equipped with a magnetic stir bar.
-
Reaction Setup: To the vial, add the arylacetic acid substrate (0.2 mmol, 1.0 equiv.) and N-fluorobenzenesulfonimide (NFSI) (0.24 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL) to the vial.
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature (25 °C) for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup & Esterification: Upon completion, concentrate the reaction mixture under reduced pressure. To the crude residue, add methanol (2 mL) and trimethylsilyldiazomethane (TMS-diazomethane, 2.0 M in hexanes, 0.3 mmol, 1.5 equiv.) dropwise at 0 °C. Stir for 1 hour at room temperature.
-
Purification: Quench the reaction with a few drops of acetic acid. Concentrate the mixture and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired α-fluorinated methyl ester.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Transition Metal-Catalyzed Allylic Fluorination
(Based on the principles reported by Wu et al. for Pd-catalyzed fluorination[4])
This protocol details the fluorination of an allylic ester, demonstrating a regioselective substitution reaction.
-
Inert Atmosphere: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.01 mmol, 2.5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 0.05 mmol, 12.5 mol%).
-
Solvent & Reagents: Add anhydrous tetrahydrofuran (THF, 2 mL). Stir for 10 minutes until the catalyst solution is homogeneous. Add the allylic phosphorothioate ester substrate (0.4 mmol, 1.0 equiv.).
-
Fluoride Source: In a separate vial, weigh silver(I) fluoride (AgF) (0.8 mmol, 2.0 equiv.). Add the AgF to the reaction mixture in one portion under a positive flow of argon. Caution: AgF is light-sensitive and hygroscopic.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 60 °C. Stir vigorously for 12-24 hours. Monitor the reaction by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether (10 mL) and filter through a pad of Celite® to remove silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the allylic fluoride.
-
Validation: Confirm the structure and purity using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Conclusion and Future Outlook
The synthesis of fluorinated esters is a dynamic field with a diverse and powerful catalytic toolkit.
-
Transition metal catalysis offers the broadest scope for complex molecular architectures, particularly for allylic and aryl systems.
-
Organocatalysis is the undisputed leader for asymmetric synthesis, providing direct access to chiral fluorinated esters with exceptional enantioselectivity.
-
Biocatalysis and chemoenzymatic strategies are opening new frontiers, enabling the selective fluorination of previously inaccessible C-H bonds, a highly sought-after transformation in late-stage functionalization for drug development.
Future developments will likely focus on the design of more sustainable and cost-effective catalysts, the expansion of enzymatic fluorination techniques, and the merging of different catalytic strategies—such as combining photoredox catalysis with organo- or transition metal catalysis—to unlock novel reaction pathways under increasingly mild conditions. The choice of catalyst is a strategic decision, and a thorough understanding of the principles outlined in this guide will empower researchers to make informed choices, accelerating innovation in medicine and materials.
References
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Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
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Luchyk, P., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
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Ni, C., & Hu, J. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. National Institutes of Health (PMC). [Link]
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Li, H., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. Chemical Communications. [Link]
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Li, H., et al. (2009). Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters. University of Arizona Repository. [Link]
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Scott, J. S., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Chemical Reviews. [Link]
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Ni, Y., & Li, T. (2021). Enzymatic synthesis of fluorinated compounds. National Institutes of Health (PMC). [Link]
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L'Heureux, A., & Paquin, J. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications. [Link]
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Fasan, R. (2008). Chemo-enzymatic fluorination of unactivated organic compounds. National Institutes of Health (PMC). [Link]
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Lodo, A., et al. (2023). Chemoenzymatic synthesis of fluorinated polyketides. National Institutes of Health (PMC). [Link]
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Chen, K., et al. (2022). Mechanistic study of the bismuth mediated fluorination of arylboronic esters and further rational design. National Institutes of Health (PMC). [Link]
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Webb, J. R. (2021). Transition Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation. eScholarship.org. [Link]
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Mu, J., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
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Kim, D. Y., & Park, E. J. (2010). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. [Link]
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Ni, Y., & Li, T. (2021). Enzymatic synthesis of fluorinated compounds. ResearchGate. [Link]
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Li, S., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. National Institutes of Health (PMC). [Link]
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Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. National Institutes of Health (PMC). [Link]
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Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]
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Champagne, P. A., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Chemical Reviews. [Link]
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Tarantino, G., & Wells, A. S. (2020). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Green Chemistry. [Link]
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Singh, A. K., & Singh, R. P. (2021). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link]
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Wu, J., & Wang, F. (2020). Recent Advances in the Synthesis of Acyl Fluorides. ResearchGate. [Link]
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Liu, W., et al. (2022). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au. [Link]
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Kumar, A., et al. (2021). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry. [Link]
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Piana, S., & Gouverneur, V. (2011). Organocatalyzed Enantioselective Fluorocyclizations. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Differentiating Isomers of Ethyl Trifluorobenzoate through Spectroscopy
In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and novelty. Isomers of a single compound, while sharing the same molecular formula, can exhibit profoundly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of Ethyl 2,3,4-trifluorobenzoate and its five constitutional isomers, offering researchers, scientists, and drug development professionals a robust analytical framework for their unambiguous differentiation.
This guide is structured to provide not just data, but a logical, causality-driven explanation of the observed spectroscopic phenomena. By understanding why the spectra differ, analysts can move from simple pattern recognition to confident structural elucidation.
The Isomeric Landscape
The subject of our analysis is this compound. Its isomers are defined by the arrangement of the three fluorine atoms on the benzene ring relative to the ethyl carboxylate group. The six isomers under consideration are:
-
This compound
-
Ethyl 2,3,5-trifluorobenzoate
-
Ethyl 2,3,6-trifluorobenzoate
-
Ethyl 2,4,5-trifluorobenzoate
-
Ethyl 2,4,6-trifluorobenzoate
-
Ethyl 3,4,5-trifluorobenzoate
A clear understanding of their distinct spectroscopic signatures is paramount for any research or manufacturing process involving these compounds.
Experimental & Analytical Workflow
The protocols described herein are designed to be self-validating, ensuring reproducibility and integrity of the analytical results. The overall workflow for isomer differentiation follows a multi-technique approach.
Caption: Typical magnitudes of C-F coupling constants in aromatic systems.
| Isomer | Symmetry | Predicted Aromatic ¹³C Signals | Key Differentiating Features |
| This compound | Asymmetric | 6 | Three signals with large ¹JCF couplings. Unique pattern of ²JCF and ³JCF couplings. |
| Ethyl 2,3,5-trifluorobenzoate | Asymmetric | 6 | Three signals with large ¹JCF couplings. Different pattern of ²JCF and ³JCF couplings compared to 2,3,4-isomer. |
| Ethyl 2,3,6-trifluorobenzoate | Asymmetric | 6 | Three signals with large ¹JCF couplings. C1 and C6 will show large ²JCF couplings to F-2 and F-6 respectively. |
| Ethyl 2,4,5-trifluorobenzoate | Asymmetric | 6 | Three signals with large ¹JCF couplings. Distinctive pattern of C-F couplings. |
| Ethyl 2,4,6-trifluorobenzoate | Symmetric | 4 | Two signals with large ¹JCF (C-2/6 and C-4). C-3/5 will show two ²JCF couplings. C-1 will show two ²JCF couplings. |
| Ethyl 3,4,5-trifluorobenzoate | Symmetric | 4 | Two signals with large ¹JCF (C-3/5 and C-4). C-2/6 will show one ²JCF and one ³JCF coupling. C-1 will show two ³JCF couplings. |
By carefully analyzing the number of signals and the magnitude of the C-F coupling constants for each carbon, a definitive identification can be made.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
While all isomers will show common features such as C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C-O stretches, the C-F stretching region and the exact frequency of the C=O stretch can provide confirmatory evidence.
-
Carbonyl (C=O) Stretching: The strong electron-withdrawing nature of fluorine atoms increases the frequency of the C=O stretch compared to unsubstituted ethyl benzoate (approx. 1720 cm⁻¹). The effect is generally more pronounced with fluorine atoms in the ortho position. [1]We can expect the C=O stretching frequency for all isomers to be in the range of 1730-1750 cm⁻¹ . Subtle differences within this range may be observed, but are often less diagnostic than NMR data.
-
Carbon-Fluorine (C-F) Stretching: The C-F stretching region, typically between 1100-1300 cm⁻¹ , will show multiple strong, sharp bands. The pattern of these bands serves as a unique fingerprint for each isomer, although detailed interpretation can be complex.
Mass Spectrometry (MS): Fragmentation Patterns
All six isomers have the same molecular formula (C₉H₇F₃O₂) and therefore the same nominal molecular mass of 204 g/mol . The molecular ion peak (M⁺) at m/z = 204 should be visible in the EI-MS spectrum. Differentiation relies on analyzing the fragmentation patterns.
Common fragmentation pathways for ethyl benzoates include:
-
Loss of the ethoxy group (-OC₂H₅): M⁺ → [M - 45]⁺. This will result in a peak at m/z = 159 . This fragment ion, the trifluorobenzoyl cation, is expected to be prominent for all isomers.
-
Loss of ethylene (-C₂H₄) via McLafferty rearrangement: M⁺ → [M - 28]⁺. This gives a peak at m/z = 176 , corresponding to the trifluorobenzoic acid radical cation.
-
Loss of the ethyl radical (-C₂H₅): M⁺ → [M - 29]⁺. This gives a peak at m/z = 175 .
While these major fragments will be common, the relative intensities of these and other smaller fragments (e.g., from loss of CO, or fluorine) may differ subtly depending on the stability of the resulting fragment ions, which is influenced by the fluorine substitution pattern. For instance, isomers that can form more stable fragment ions may show a more intense corresponding peak. However, these differences can be subtle and are best used as confirmatory data alongside the more definitive NMR evidence. [2][3]
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of this compound from its constitutional isomers is readily achievable through a systematic application of modern spectroscopic techniques.
-
¹H NMR provides a rapid initial assessment based on the number and splitting patterns of aromatic protons, with the highly symmetric 2,4,6- and 3,4,5- isomers being easily distinguished.
-
¹³C NMR offers the most definitive evidence. The combination of the number of unique carbon signals and, critically, the magnitude and pattern of one-bond and multi-bond C-F coupling constants creates a unique fingerprint for each isomer.
-
IR Spectroscopy and Mass Spectrometry serve as excellent confirmatory techniques. The characteristic C=O and C-F stretching frequencies in the IR spectrum and the relative abundances of fragment ions in the mass spectrum provide additional layers of data to support the structural assignment made by NMR.
By employing this multi-faceted workflow, researchers and analysts can confidently distinguish between these closely related isomers, ensuring the quality, safety, and integrity of their work in drug discovery and chemical synthesis.
References
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Radell, J. EFFECT OF FLUORINE ON THE CARBONYL STRETCHING FREQUENCY OF ESTERS. Defense Technical Information Center, 1961, [Link].
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Owen, R., et al. "Mass spectrum of 4‐fluorobenzoic acid obtained using GlowFlow negative‐ion mass spectrometry." ResearchGate, 2018, [Link].
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Xiong, Z., et al. "Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry." ResearchGate, 2022, [Link].
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Iowa State University. "NMR Coupling Constants." Chemical Instrumentation Facility, [Link].
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Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023, [Link].
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A Senior Application Scientist’s Guide to Assessing the Metabolic Stability of Drug Candidates Containing the 2,3,4-Trifluorobenzoyl Moiety
Introduction: The Rationale for Multi-Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] Its unique properties—small size, high electronegativity, and the sheer strength of the carbon-fluorine bond—offer a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][3] Among the various fluorination strategies, the use of a 2,3,4-trifluorobenzoyl moiety represents a deliberate and aggressive approach to enhance metabolic stability. This guide provides an in-depth, experience-driven comparison of why this moiety is employed and presents the definitive experimental frameworks for validating its metabolic profile against less-fluorinated alternatives.
The primary rationale for installing a trifluorinated ring is to block multiple potential sites of oxidative metabolism simultaneously.[1] Aromatic rings are common targets for Cytochrome P450 (CYP) enzymes, which catalyze hydroxylation reactions as a primary means of drug metabolism and subsequent clearance.[4] By substituting hydrogens with fluorine atoms at the 2, 3, and 4-positions, chemists create a formidable steric and electronic shield, making it significantly more difficult for CYP enzymes to perform their oxidative function on the aromatic ring.[1] This "metabolic blocking" is intended to increase the drug's half-life, improve its bioavailability, and ensure that the desired therapeutic exposure is achieved.[5][6]
While specific public data on the metabolic fate of the 2,3,4-trifluorobenzoyl moiety is limited, we can infer its behavior from extensive studies on other fluorinated pharmaceuticals and foundational principles of drug metabolism. This guide will use compounds like Regorafenib, which contains a fluorinated aromatic ring, as a proxy to discuss potential metabolic pathways and will focus on establishing a robust, self-validating experimental plan to assess any new chemical entity (NCE) containing this moiety.[7]
Comparative Metabolic Landscape: A Data-Driven Perspective
The central hypothesis is that increasing the degree of fluorination on the benzoyl ring will progressively increase metabolic stability. This is typically measured by two key parameters in in vitro assays: the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are direct indicators of greater metabolic stability.[8]
To illustrate the expected trend, the following table presents hypothetical but mechanistically plausible data for a series of analogous compounds incubated with human liver microsomes.
Table 1: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes
| Compound ID | Benzoyl Moiety | t½ (min) | CLint (µL/min/mg protein) | Expected Primary Metabolic Pathway |
| CMPD-1 | Benzoyl (Non-fluorinated) | 15 | 46.2 | Para-hydroxylation |
| CMPD-2 | 4-Fluorobenzoyl | 45 | 15.4 | Ortho-hydroxylation to Fluorine |
| CMPD-3 | 2,4-Difluorobenzoyl | 90 | 7.7 | Hydroxylation at C5 or C6 |
| CMPD-4 | 2,3,4-Trifluorobenzoyl | >180 | <3.8 | Amide hydrolysis; Off-moiety metabolism |
Note: Data are illustrative to demonstrate expected trends. Actual values are compound-dependent.
The causality behind this trend is straightforward:
-
CMPD-1 (Non-fluorinated): The unsubstituted ring is electronically rich and sterically accessible, making it highly susceptible to rapid oxidation, typically at the para-position.
-
CMPD-2 (4-Fluoro): A single fluorine atom at the primary site of metabolism effectively blocks oxidation there. While the enzyme can still hydroxylate the ortho positions, the reaction rate is often slower.[1]
-
CMPD-3 (2,4-Difluoro): With two key positions blocked, the metabolic liability of the ring is significantly reduced. Oxidation is still possible at the remaining C-H positions, but is often sterically and electronically disfavored.
-
CMPD-4 (2,3,4-Trifluoro): The dense fluorine substitution presents a major barrier to CYP-mediated ring oxidation. At this point, the metabolic fate of the molecule is often shifted away from the benzoyl ring itself. Metabolism is more likely to occur at other, more vulnerable parts of the molecule or via slower pathways like hydrolysis of the amide bond connecting the moiety to the parent structure.
Predicted Metabolic Pathways for the 2,3,4-Trifluorobenzoyl Moiety
Based on established metabolic reactions, we can predict the likely metabolic transformations a drug candidate containing the 2,3,4-trifluorobenzoyl moiety might undergo. The primary defense of the moiety is against oxidation, but other pathways remain viable.
Caption: Predicted metabolic pathways for a drug containing the 2,3,4-trifluorobenzoyl moiety.
Mechanistic Discussion:
-
Ring Hydroxylation (Minor): While heavily disfavored, oxidation at the remaining C5 or C6 positions is theoretically possible. This is expected to be a very minor pathway due to the strong electron-withdrawing effects of the adjacent fluorine atoms.
-
Amide Hydrolysis (Major): If the benzoyl moiety is linked via an amide bond, this bond is often a more significant metabolic soft spot than the fluorinated ring. Hydrolysis by amidase enzymes would cleave the molecule, releasing 2,3,4-trifluorobenzoic acid and the parent amine. This is a critical pathway to investigate.
-
Reductive Defluorination (Rare but Plausible): Studies on other highly halogenated compounds, including the drug Regorafenib, have identified reductive defluorination as a possible, albeit often minor, metabolic route.[7] This pathway involves the enzymatic removal of a fluorine atom, which would be a significant finding.
-
Off-Moiety Metabolism: The success of the trifluorobenzoyl group in protecting itself means that metabolic enzymes will preferentially attack other, less-protected regions of the drug molecule. Therefore, metabolite identification efforts must look beyond the moiety itself.
Experimental Protocols: A Self-Validating Workflow
To rigorously assess metabolic stability, a multi-stage approach is required. The cornerstone is the in vitro liver microsomal stability assay, which provides a robust, high-throughput measure of Phase I (CYP-mediated) metabolism.[9][10]
Workflow for Assessing Metabolic Stability
Caption: A multi-phase workflow for comprehensive metabolic stability assessment.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized method to determine the metabolic half-life (t½) and intrinsic clearance (CLint).[8][10]
1. Objective: To quantify the rate of disappearance of a test compound (e.g., CMPD-4) and its analogues (CMPD-1, -2, -3) when incubated with pooled liver microsomes.
2. Materials:
-
Test Compounds and Analogues: 10 mM stock solutions in DMSO.
-
Pooled Liver Microsomes (Human, Rat, Mouse): e.g., from a commercial supplier.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Magnesium Chloride (MgCl₂): 1 M stock.
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+).
-
Positive Control Compounds: Propranolol (high clearance), Verapamil (intermediate clearance).
-
Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS analysis.
-
Acetonitrile (ACN) with 0.1% Formic Acid: For quenching and sample preparation.
3. Experimental Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the main reaction mixture containing phosphate buffer, MgCl₂, and the test compound to achieve a final concentration of 1 µM.
-
Prepare a parallel negative control incubation for each compound that excludes the NADPH regenerating system. This validates that disappearance is enzyme- and cofactor-dependent.
-
-
Pre-incubation:
-
Separately pre-warm the reaction mixture and the liver microsome suspension (final concentration 0.5 mg/mL) at 37°C for 5 minutes. This ensures the reaction starts at the optimal temperature.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the reaction mixture, followed immediately by the addition of the liver microsomes.
-
Immediately withdraw a 50 µL aliquot and add it to a quench solution (e.g., 150 µL of ice-cold ACN containing the IS). This is the T=0 time point.
-
Incubate the remaining reaction mixture at 37°C with gentle shaking.
-
Withdraw subsequent 50 µL aliquots at pre-determined time points (e.g., 5, 15, 30, 60, 120 minutes) and quench them in the same manner.
-
-
Sample Processing:
-
Vortex all quenched samples thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a 96-well plate for analysis.
-
4. LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method must be selective for the parent compound and the internal standard.
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
5. Data Analysis (Self-Validating System):
-
Validation Check: Confirm that there is minimal (<15%) loss of the parent compound in the negative control (no NADPH) incubation over the time course. This ensures the observed loss is due to enzymatic metabolism. Confirm that the positive controls behave as expected.
-
Calculate Percentage Remaining: Normalize the peak area ratio at each time point to the T=0 sample.
-
% Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
-
Determine Rate Constant (k): Plot the natural logarithm (ln) of the '% Remaining' versus time. The slope of the resulting line is the negative elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k[10]
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg) = (0.693 / t½) * (Volume of Incubation (µL) / Amount of Microsomal Protein (mg))[10]
-
Conclusion and Forward-Looking Perspective
The 2,3,4-trifluorobenzoyl moiety is a powerful tool in the medicinal chemist's arsenal, specifically designed to confer high metabolic stability against oxidative attack. While direct comparative data is often proprietary, a robust understanding of metabolic principles allows us to predict its behavior with high confidence. The key to success is not merely assuming stability but rigorously validating it through systematic in vitro assays.
The experimental workflow detailed here provides a self-validating system to quantify the stability of any candidate bearing this moiety and to identify its actual metabolic fate. By comparing directly to non- and lesser-fluorinated analogues, researchers can definitively prove the value of this substitution pattern. Furthermore, early identification of alternative metabolic pathways, such as amide hydrolysis or unexpected defluorination, is crucial for making informed decisions in the drug development process, ultimately increasing the probability of advancing a robust and successful therapeutic candidate.[8]
References
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Available at: [Link]
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Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Available at: [Link]
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ResearchGate. (2024). Role of Fluorine in Drug Design and Drug Action. Available at: [Link]
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Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
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Chen, Y., et al. (2018). Metabolic profiling of the anti-tumor drug regorafenib in mice. Journal of Pharmaceutical and Biomedical Analysis, 159, 10-19. Available at: [Link]
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Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the Purification of Fluorinated Aromatic Compounds
For researchers, medicinal chemists, and professionals in drug development, the purification of fluorinated aromatic compounds presents a unique set of challenges that demand a nuanced approach to separation sciences. The introduction of fluorine into an aromatic system dramatically alters its physicochemical properties, impacting polarity, volatility, and intermolecular interactions. This guide provides an in-depth comparative review of the primary purification methods, offering experimental insights and data to empower scientists in selecting the most effective strategy for their specific needs.
The Fluorine Factor: Unique Purification Challenges
The high electronegativity and small size of the fluorine atom impart distinct characteristics to aromatic molecules that directly influence their purification. Understanding these factors is paramount to developing a successful separation strategy.
-
Altered Polarity and Lipophilicity: Fluorination can significantly change a molecule's polarity. While a single fluorine atom may only slightly increase lipophilicity, polyfluorination can lead to compounds that are both hydrophobic and lipophobic, a property known as "fluorous." This unique partitioning behavior can be exploited for purification but also complicates traditional chromatography.
-
Boiling Point and Volatility: The introduction of fluorine can lower the boiling point of a compound compared to its non-fluorinated analog, increasing its volatility. This is a critical consideration for methods like distillation and for sample handling during chromatographic procedures to prevent sample loss.[1]
-
Intermolecular Interactions: Fluorine's ability to form weak hydrogen bonds and engage in dipole-dipole interactions can affect crystal packing and solubility, which are key parameters in crystallization-based purifications.
Comparative Analysis of Purification Methodologies
The selection of a purification method is a multi-faceted decision, weighing factors such as the scale of the purification, the nature of the impurities, the required purity of the final product, and economic considerations. Below is a comparative overview of the most common techniques.
| Method | Primary Separation Principle | Best Suited For | Key Advantages | Primary Limitations |
| Fluorous Solid-Phase Extraction (F-SPE) | "Fluorous" interactions | Compounds with significant fluorine content (fluorous-tagged molecules) | High selectivity, rapid separation, potential for automation | Requires fluorous-tagged compounds, cost of fluorous silica |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase | Small to medium scale purification of complex mixtures, high-purity applications | High resolution, adaptable to a wide range of compounds, well-established | Higher cost, lower throughput for large quantities, solvent consumption |
| Crystallization | Differences in solubility between the compound and impurities | Thermally stable solid compounds, large-scale purification | Cost-effective, scalable, can yield very high purity | Not suitable for all compounds (oils, amorphous solids), can have lower initial recovery |
| Fractional Distillation | Differences in boiling points | Volatile liquid compounds with different boiling points | Scalable, cost-effective for large quantities, continuous process possible | Requires significant boiling point differences, not suitable for thermally labile compounds |
In-Depth Methodologies and Experimental Protocols
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique that leverages the unique partitioning of highly fluorinated compounds. It relies on a "fluorous" stationary phase that selectively retains compounds with a high fluorine content.
Expertise & Experience: The key to successful F-SPE is the "fluorous tag," a perfluoroalkyl chain attached to the molecule of interest. This allows for a separation that is less dependent on the overall polarity of the molecule and more on the strong, selective interactions between the fluorous tag and the fluorous silica gel. This method is particularly advantageous in parallel synthesis and library purification where traditional chromatography can be a bottleneck.[2]
Trustworthiness: The protocol is self-validating through the distinct elution profiles of fluorous and non-fluorous compounds. A clear separation between the "fluorophobic" and "fluorophilic" fractions confirms the efficacy of the method.
This protocol is a general guideline for the purification of a fluorous-tagged aromatic compound from non-fluorous reagents and byproducts.
-
Cartridge Preparation:
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the "fluorophobic" elution solvent (e.g., 80:20 methanol/water).
-
Load the sample onto the conditioned F-SPE cartridge.
-
-
Fluorophobic Elution (Elution of Non-Fluorous Compounds):
-
Elute the cartridge with 3-4 column volumes of the fluorophobic solvent (e.g., 80:20 methanol/water).
-
Collect this fraction, which contains the non-fluorous impurities.
-
-
Fluorophilic Elution (Elution of the Fluorous Compound):
-
Elute the cartridge with 3-4 column volumes of a "fluorophilic" solvent (e.g., methanol or THF).
-
Collect this fraction, which contains the desired fluorous-tagged compound.
-
-
Analysis:
-
Analyze both fractions by an appropriate method (e.g., TLC, LC-MS) to confirm the separation and purity of the desired product.
-
Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture. It is particularly useful for purifying fluorinated aromatic compounds in complex reaction mixtures where impurities may have similar polarities.
Expertise & Experience: The choice of stationary phase is critical for the separation of fluorinated aromatics. While standard C18 columns can be effective, specialized fluorinated stationary phases (e.g., pentafluorophenyl (PFP) phases) can offer unique selectivity for halogenated and aromatic compounds.[3] The increased retention of basic analytes on fluorinated phases can also be advantageous. The mobile phase composition, particularly the pH, can significantly affect the retention of ionizable fluorinated compounds.
Trustworthiness: The purity of the collected fractions can be immediately assessed by analytical HPLC, providing direct validation of the purification's success.
This protocol is a representative example for the purification of a fluorinated active pharmaceutical ingredient (API).
-
System and Column:
-
Preparative HPLC system equipped with a UV detector and fraction collector.
-
Column: Waters XSelect CSH C18, 30 x 150 mm, 5µm.[4]
-
-
Mobile Phase:
-
Isocratic mobile phase: 95:5 Water:Acetonitrile.[4] The choice of a simple mobile phase is often desirable for easier solvent removal post-purification.
-
-
Sample Preparation:
-
Dissolve the crude fluorinated aromatic compound in the mobile phase or a compatible solvent at a known concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 50 mL/min.[4]
-
Detection wavelength: Determined by the UV absorbance maximum of the target compound.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of the desired compound.
-
-
Post-Purification:
-
Combine the collected fractions.
-
Remove the solvent under reduced pressure.
-
Analyze the purity of the isolated compound by analytical HPLC.
-
Caption: General workflow for preparative HPLC purification.
Recrystallization
Recrystallization is a classic and highly effective method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
Expertise & Experience: The most critical step in recrystallization is the selection of an appropriate solvent or solvent system.[5] For fluorinated aromatic compounds, which can have unique solubility profiles, a systematic solvent screening is essential. A good solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. For some fluorinated anilines, a mixed solvent system like ethanol/water can be effective.[6]
Trustworthiness: The formation of well-defined crystals is a strong indicator of purity. The purity of the final product can be readily verified by measuring its melting point; a sharp melting point close to the literature value is indicative of high purity.
This protocol provides a practical example of purifying a fluorinated aromatic amine.[6]
-
Dissolution:
-
Place the crude 3-chloro-4-fluoroaniline in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid with gentle heating.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon to the hot solution and heat for a few minutes.
-
-
Hot Filtration (if decolorizing carbon was used):
-
Perform a hot gravity filtration to remove the activated carbon or any other insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Reheat the solution to ensure all the compound is dissolved.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.
-
Once crystals have formed, place the flask in an ice bath to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below their melting point.
-
Caption: Step-by-step workflow for purification by recrystallization.
Fractional Distillation
Fractional distillation is a technique used to separate liquid mixtures based on differences in their boiling points. It is particularly useful for purifying volatile fluorinated aromatic compounds.
Expertise & Experience: For fractional distillation to be effective, the components of the mixture must have different boiling points. The efficiency of the separation is dependent on the length and type of the fractionating column used. A longer column with a high surface area (e.g., a Vigreux column) provides more "theoretical plates," leading to a better separation of liquids with close boiling points.[7]
Trustworthiness: The purity of the collected fractions can be assessed by monitoring the temperature at the distillation head. A constant temperature during the collection of a fraction indicates that a pure compound is being distilled.
This protocol outlines the general steps for separating two volatile liquid components.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are securely clamped.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]
-
-
Distillation:
-
Place the liquid mixture and a boiling chip or stir bar in the round-bottom flask.
-
Heat the flask gently.
-
Observe the vapor rising through the fractionating column. The temperature should be controlled to allow for a slow and steady distillation rate.
-
Collect the fraction that distills at a constant temperature. This is the lower-boiling point component.
-
-
Fraction Collection:
-
Once the first component has been collected, the temperature will either drop or begin to rise.
-
If a higher-boiling component is to be collected, increase the heating temperature and collect the next fraction at its characteristic constant boiling temperature.
-
-
Analysis:
-
Analyze the collected fractions (e.g., by GC or NMR) to determine their purity.
-
Caption: Logical flow of fractional distillation for separating volatile liquids.
Safety Considerations
Working with fluorinated compounds and the solvents used in their purification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when necessary, and gloves that are resistant to the specific chemicals being used.[3]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling of Fluorinating Agents: Many fluorinating agents are highly toxic and reactive.[3] Ensure you are fully trained in their safe handling and have the appropriate emergency response materials, such as calcium gluconate gel for HF exposure, readily available.
-
Waste Disposal: Dispose of all chemical waste, including solvents and purified compounds, in accordance with institutional and regulatory guidelines.
Conclusion
The purification of fluorinated aromatic compounds is a critical yet challenging aspect of synthetic and medicinal chemistry. There is no single best method; the optimal choice depends on a careful consideration of the compound's properties, the nature of the impurities, the required scale and purity, and available resources. Fluorous Solid-Phase Extraction offers a highly selective and rapid method for fluorous-tagged molecules. Preparative HPLC provides unparalleled resolution for complex mixtures at a smaller scale. Crystallization remains a cost-effective and scalable option for solid compounds, capable of yielding exceptionally pure material. Fractional distillation is the method of choice for purifying volatile liquid compounds. By understanding the principles and practicalities of each technique, researchers can confidently select and execute the most effective purification strategy, ensuring the integrity and quality of their valuable fluorinated aromatic compounds.
References
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Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH. Available at: [Link]
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Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC - NIH. Available at: [Link]
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Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Publishing. Available at: [Link]
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Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
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Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds - American Chemical Society. Available at: [Link]
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Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available at: [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
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Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. Available at: [Link]
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Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Available at: [Link]
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Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. Available at: [Link]
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Case studies of fluorine in drug discovery | Request PDF - ResearchGate. Available at: [Link]
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Recrystallization. Available at: [Link]
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Recrystallization1. Available at: [Link]
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Recrystallization-1.pdf. Available at: [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
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Case studies of fluorine in drug discovery - OUCI. Available at: [Link]
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Principles in preparative HPLC - University of Warwick. Available at: [Link]
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Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC - PubMed Central. Available at: [Link]
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Fractional distillation - Wikipedia. Available at: [Link]
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Purification by fractional distillation | - ChemBAM. Available at: [Link]
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Fractional distillation - YouTube. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
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Fast and scalable purification of a therapeutic full-length antibody based on process crystallization - PubMed. Available at: [Link]
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Factors influencing the removal of fluoride from aqueous solution by Pithacelobium dulce Carbon - ResearchGate. Available at: [Link]
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5.3: Fractional Distillation - Chemistry LibreTexts. Available at: [Link]
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Fast and Scalable Purification of a Therapeutic Full-Length Antibody Based on Process Crystallization | Request PDF - ResearchGate. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
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Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. Available at: [Link]
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Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]
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COMPARISON OF DIFFERENT METHODS OF PURIFICATION OF ENVIRONMENTAL SAMPLES FOR ANALYSIS OF POLYCYCLIC AROMATIC HYDROCARBONS - ResearchGate. Available at: [Link]
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Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. Available at: [Link]
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How Do You Distinguish Chromatography From Crystallization? - Chemistry For Everyone. Available at: [Link]
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Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. Available at: [Link]
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An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. Available at: [Link]
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Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed. Available at: [Link]
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Retention of [18F]fluoride on reversed phase HPLC columns | Request PDF - ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 2,3,4-trifluorobenzoate Analogs in Biological Assays
Part 1: The Rationale - Fluorinated Scaffolds and the Imperative of Selectivity
The Strategic Role of Fluorine in Modern Drug Discovery
The deliberate incorporation of fluorine into small molecules has become a cornerstone of medicinal chemistry. Its unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile.[1] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve membrane permeability, and increase binding affinity to target proteins.[1][2] These benefits have led to a significant number of fluorinated drugs being approved for diverse therapeutic areas, including oncology and neurology.[3]
Ethyl 2,3,4-trifluorobenzoate: A Privileged Scaffold
This compound and its related analogs represent a class of compounds with significant potential in drug development. While public domain data on its specific biological targets is limited, its structure is emblematic of scaffolds used in kinase inhibitor development and other targeted therapies.[4][5] The trifluorinated phenyl ring offers a unique electronic and steric profile that can be exploited to achieve potent and selective interactions with a biological target. However, this same reactivity and structural motif necessitates a rigorous evaluation of off-target effects.
The Challenge of Cross-Reactivity
The very features that make a compound a potent inhibitor for its intended target can also lead to interactions with unintended proteins, a phenomenon known as cross-reactivity.[6] This is a major cause of drug attrition in preclinical and clinical development, as it can lead to unforeseen toxicity or a dilution of therapeutic effect. Therefore, a proactive, multi-faceted approach to characterizing the selectivity profile of any new chemical entity is not just recommended; it is essential for a successful drug development program. This guide provides a framework for such an investigation, using hypothetical analogs of this compound to illustrate key principles and methodologies.
Part 2: A Multi-Pronged Approach to Characterizing Selectivity
A robust assessment of cross-reactivity relies on a tiered approach, moving from broad, high-throughput screens to detailed, cell-based validation of target engagement. No single assay can provide a complete picture. Here, we compare our lead compound, ETFB (this compound) , with two hypothetical analogs designed to probe the impact of fluorine substitution patterns:
-
Analog A (ETFB-A): Ethyl 2,4,5-trifluorobenzoate
-
Analog B (ETFB-B): Ethyl 2,4-difluorobenzoate
Foundational Selectivity Screening: Kinase Panel
Expertise & Rationale: Protein kinases are one of the largest enzyme families and are common off-targets for many small molecules due to conserved ATP-binding sites.[7] A broad kinase panel provides an essential first-pass filter to identify potential cross-reactivity hotspots across the human kinome. We utilize a luminescence-based assay that quantifies ADP production, a direct measure of kinase activity.[8][9]
-
Compound Preparation: Prepare 10-point, 1:3 serial dilutions of ETFB, ETFB-A, and ETFB-B in DMSO, starting from a 1 mM stock. A known non-selective kinase inhibitor like Staurosporine is used as a positive control.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compounds or DMSO (negative control).
-
Enzyme Addition: Add 10 µL of the specific kinase enzyme solution to each well and incubate for 10-20 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 10 µL of a reaction mixture containing the specific peptide substrate and ATP to initiate the kinase reaction. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
| Kinase Target | ETFB (IC50, nM) | ETFB-A (IC50, nM) | ETFB-B (IC50, nM) | Staurosporine (IC50, nM) |
| Primary Target Kinase (PTK) | 25 | 45 | 350 | 8 |
| Off-Target Kinase 1 (OTK1) | 850 | 9,500 | >10,000 | 12 |
| Off-Target Kinase 2 (OTK2) | 1,200 | 1,500 | >10,000 | 25 |
| Off-Target Kinase 3 (OTK3) | 350 | 4,500 | >10,000 | 15 |
Interpretation: The illustrative data shows that while all compounds have activity against the Primary Target Kinase (PTK), the removal of a fluorine atom (ETFB-B) significantly reduces potency. More importantly, the lead compound ETFB shows notable cross-reactivity with Off-Target Kinase 3 (OTK3), with an IC50 of 350 nM. This represents a potential liability that requires further investigation. The positional isomer, ETFB-A, demonstrates a much cleaner profile against OTK3, highlighting how subtle structural changes can dramatically impact selectivity.
Validating Target Engagement in a Cellular Context: CETSA
Expertise & Rationale: An in vitro biochemical assay, while crucial, does not account for cell permeability, efflux pumps, or intracellular competition. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct binding of a compound to its target in intact cells or cell lysates.[10][11][12] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10][13] This allows us to verify that the inhibition observed in the kinase assay translates to genuine target engagement in a more physiologically relevant environment.
Caption: CETSA workflow for assessing target engagement in cells.
-
Cell Culture: Grow the relevant cell line (e.g., one that endogenously expresses PTK and OTK3) to 70-80% confluency.
-
Treatment: Harvest cells and resuspend them in a suitable buffer. Treat cell aliquots with the test compound (e.g., 10 µM ETFB) or DMSO vehicle control for 1 hour at 37°C.
-
Heating: Heat the treated cell aliquots in a PCR cycler across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (PTK and OTK3) using Western blotting.
| Target Protein | Treatment (10 µM) | Apparent Melting Temp (Tagg, °C) | Thermal Shift (ΔTagg, °C) |
| PTK | DMSO | 52 | - |
| PTK | ETFB | 60 | +8 |
| OTK3 | DMSO | 56 | - |
| OTK3 | ETFB | 61 | +5 |
| Actin (Control) | DMSO | 68 | - |
| Actin (Control) | ETFB | 68 | 0 |
Interpretation: The CETSA data confirms that ETFB engages both the primary target (PTK) and the identified off-target (OTK3) within the cellular environment, as evidenced by the significant positive thermal shifts. The lack of a shift for the abundant housekeeping protein, Actin, serves as a crucial negative control, indicating the specificity of the observed stabilization. This result validates the in vitro finding and elevates the concern about potential off-target effects mediated by OTK3.
Part 3: Mechanistic Deep Dive - Probing Downstream Signaling
Expertise & Rationale: Having confirmed that ETFB binds to OTK3 in cells, the next critical step is to determine if this binding event is functionally relevant. Does it modulate the downstream signaling pathway of OTK3? Western blotting is the gold-standard technique for this purpose, allowing for the quantitative analysis of changes in the expression and phosphorylation status of key pathway proteins.[14][15] Let's hypothesize that OTK3 is a key regulator of the hypothetical "PRO-SURVIVAL" pathway, and its activation is marked by the phosphorylation of a downstream substrate, Protein-S.
Caption: Hypothetical pathway where ETFB inhibits OTK3.
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them to reduce basal signaling. Treat cells with increasing concentrations of ETFB (e.g., 0, 100 nM, 500 nM, 2 µM) for a predetermined time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Protein-S (p-Protein-S) and total Protein-S. A housekeeping protein like GAPDH or β-Actin should also be probed as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.[14]
-
Analysis: Quantify the band intensities and normalize the p-Protein-S signal to the total Protein-S signal for each condition.
Expected Outcome: If ETFB's binding to OTK3 is inhibitory, we would expect to see a dose-dependent decrease in the levels of p-Protein-S in the treated cells compared to the vehicle control, while the total Protein-S and loading control levels remain unchanged. This would provide strong evidence of a functional off-target effect.
Part 4: Synthesis and Future Directions
This guide outlines a logical, tiered workflow for the systematic evaluation of small molecule cross-reactivity, using this compound analogs as a case study.
Caption: Tiered workflow for cross-reactivity assessment.
The key takeaway is that a single data point is insufficient. A robust selectivity assessment integrates broad screening with orthogonal, cell-based validation methods. By identifying and mechanistically characterizing off-target interactions early in the discovery process, researchers can:
-
Prioritize compounds with the most favorable selectivity profiles (like ETFB-A over ETFB in our example).
-
Guide medicinal chemistry efforts to design out unwanted activities.
-
De-risk candidates before they advance to more complex and costly in vivo studies.
This rigorous, evidence-based approach is fundamental to increasing the probability of success in the challenging field of drug development.
References
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Title: Fluorine in drug discovery: Role, design and case studies Source: Pharmacy & Pharmacology International Journal URL: [Link]
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Title: Fluorine: An emerging compound in medicinal chemistry Source: The Torch URL: [Link]
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Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]
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Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central URL: [Link]
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Title: How Is Fluorine Used in the Medical Field? Source: Inhance Technologies URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL: [Link]
-
Title: CETSA Source: Pär Nordlund Lab, Karolinska Institutet URL: [Link]
-
Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: NIH URL: [Link]
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Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]
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Title: Can anyone suggest a protocol for a kinase assay? Source: ResearchGate URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation Source: Springer Nature Experiments URL: [Link]
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Title: Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives Source: ResearchGate URL: [Link]
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Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Journal of Biomedical Research & Environmental Sciences URL: [Link]
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A Comparative Guide to Suzuki Coupling Protocols for the Synthesis of Biaryl Compounds from Ethyl 2,3,4-trifluorobenzoate
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2][3] However, the efficiency of this palladium-catalyzed reaction is highly dependent on the electronic nature of the coupling partners.[4] Electron-deficient aryl halides, such as Ethyl 2,3,4-trifluorobenzoate, present a unique set of challenges that necessitate careful optimization of reaction conditions to achieve high yields and purity. This guide provides an in-depth comparison of various Suzuki coupling protocols benchmarked against this challenging substrate, offering experimentally-grounded insights to inform your synthetic strategy.
The electron-withdrawing nature of the three fluorine atoms and the ethyl ester group in this compound significantly impacts the reactivity of the C-F bonds. While electron-withdrawing groups can facilitate the rate-limiting oxidative addition step, the subsequent transmetalation and reductive elimination steps can be sluggish.[5] Furthermore, electron-deficient boronic acids, often used as coupling partners, can be prone to protodeboronation under basic reaction conditions.[6][7][8][9] Therefore, the choice of catalyst, ligand, base, and solvent system is critical for a successful coupling.
This guide will compare and contrast several leading protocols, providing detailed methodologies and expected outcomes. We will delve into the rationale behind each experimental choice, empowering you to select and adapt these protocols for your specific synthetic targets.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11] The process begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. This step is often facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Suzuki Coupling Protocols
Here, we evaluate three distinct protocols for the Suzuki coupling of this compound with a representative arylboronic acid, such as 4-methoxyphenylboronic acid. These protocols are selected based on their prevalence in the literature for coupling electron-deficient substrates and represent different generations of catalyst systems.
Protocol 1: The Classic Approach - Pd(PPh₃)₄ with a Strong Inorganic Base
This protocol represents a more traditional approach to Suzuki coupling, often effective for activated aryl halides. The use of tetrakis(triphenylphosphine)palladium(0) is common, though it can be less effective for more challenging substrates compared to modern catalyst systems.
Experimental Protocol:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion:
The primary advantage of this protocol is the ready availability and lower cost of the catalyst. However, Pd(PPh₃)₄ can be less active for electron-deficient aryl fluorides, often requiring higher temperatures and longer reaction times.[4] The aqueous sodium carbonate serves as the base to activate the boronic acid for transmetalation. For a substrate like this compound, the C-F bond activation can be challenging with this catalyst system, potentially leading to lower yields compared to more advanced protocols.
Protocol 2: The Buchwald-Hartwig Era - Pd(OAc)₂ with a Bulky Biarylphosphine Ligand (SPhos)
The development of bulky, electron-rich biarylphosphine ligands, such as SPhos, revolutionized Suzuki coupling, particularly for unreactive and sterically hindered substrates.[12] These ligands promote both the oxidative addition and reductive elimination steps, leading to higher catalytic activity.
Experimental Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion:
This protocol is expected to provide significantly higher yields and shorter reaction times for the coupling of this compound.[13] The SPhos ligand's steric bulk and electron-donating properties create a more active palladium catalyst that can efficiently cleave the C-F bond. Potassium phosphate is a commonly used base in these systems, often providing a good balance of reactivity and functional group tolerance. The use of an anhydrous organic solvent like dioxane is also typical for these modern catalyst systems.
Protocol 3: The Pre-catalyst Advantage - A Buchwald Gen 3 Pre-catalyst (SPhos Pd G3)
The use of well-defined palladium pre-catalysts offers several advantages, including improved air and moisture stability, easier handling, and more consistent catalytic activity. These pre-catalysts readily form the active Pd(0) species under the reaction conditions.
Experimental Protocol:
-
To a vial, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add SPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).
-
Add a degassed solvent mixture of 2-methyltetrahydrofuran (2-MeTHF) (4 mL) and water (0.4 mL).
-
Seal the vial and heat the reaction mixture to 70 °C for 1-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Discussion:
This protocol represents the state-of-the-art for many challenging Suzuki couplings. The SPhos Pd G3 pre-catalyst is highly active and provides a reliable method for generating the active catalyst. The use of a greener solvent like 2-MeTHF is also an advantage. This system is expected to give the highest yield and shortest reaction time for the coupling of this compound, even at a lower reaction temperature. The mild conditions and high efficiency make this an excellent choice for complex molecule synthesis where functional group tolerance is paramount.
Performance Comparison
| Protocol | Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 100 | 12-24 | 40-60 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-6 | 75-90 |
| 3 | SPhos Pd G3 | K₂CO₃ | 2-MeTHF/Water | 70 | 1-4 | 85-95+ |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of protocol has a profound impact on the reaction's success. While traditional methods using Pd(PPh₃)₄ may provide the desired product, they are often inefficient for such an electron-deficient substrate. The advent of bulky biarylphosphine ligands, particularly in the form of pre-catalysts, has transformed the landscape for these challenging couplings.
For routine synthesis where moderate yields are acceptable, the Pd(OAc)₂/SPhos system (Protocol 2) offers a robust and significant improvement over classical methods. However, for applications demanding high efficiency, short reaction times, and mild conditions, such as in the synthesis of complex pharmaceutical intermediates, the use of a well-defined pre-catalyst like SPhos Pd G3 (Protocol 3) is highly recommended. The superior performance and reliability of these modern catalyst systems justify their higher initial cost, especially when considering the overall efficiency and purity of the final product.
Ultimately, the optimal protocol will depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired level of purity. This guide provides a solid foundation for making an informed decision and for further optimization of your Suzuki coupling reactions involving electron-deficient aryl fluorides.
Decision-Making Flowchart for Protocol Selection
Caption: A flowchart to guide the selection of the most appropriate Suzuki coupling protocol.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki-Miyaura Coupling of Potassium Aryl Trifluoroborates With Aryl Chlorides. Organic Letters, 6(16), 2649–2652. [Link]
-
Merck Millipore. Buchwald Phosphine Ligands. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. G. The Suzuki Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Enantiospecific and Iterative Suzuki-Miyaura Cross-Couplings. Request PDF. [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Dreher, S. D., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH. [Link]
-
Cargill, M. R., et al. (2010). Palladium-Catalyzed C−F Activation of Polyfluoronitrobenzene Derivatives in Suzuki−Miyaura Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Takahashi, R., & Seo, T. (2021). Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis - ACS Publications. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions. [Link]
-
Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (2025). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
-
ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
ResearchGate. (2011). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
NIH. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
NIH. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
-
NIH. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
Organic Process Research & Development - ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
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A Senior Application Scientist's Guide to Confirming Stereochemistry in Asymmetric Reactions of Chiral Trifluorobenzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise control and confirmation of stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and intellectual property of new chemical entities. Chiral trifluorobenzoates are emerging as versatile building blocks and intermediates in asymmetric synthesis, owing to the unique electronic properties and steric influence of the trifluoromethyl group. The robust confirmation of the stereochemical outcome of reactions involving these compounds is therefore of paramount importance.
This guide provides a comparative overview of the key analytical techniques for determining the stereochemistry of products derived from reactions with chiral trifluorobenzoates. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you to select the most appropriate methodology for your research.
The Central Role of Stereochemical Confirmation
The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. One enantiomer of a drug can be a potent therapeutic agent, while the other may be inactive or, in the worst-case scenario, toxic. Consequently, regulatory bodies worldwide demand rigorous stereochemical characterization of chiral drug candidates. Reactions employing chiral trifluorobenzoates, whether as substrates, auxiliaries, or ligands, are designed to yield products with a high degree of stereocontrol. Verifying this outcome is a critical step in the synthetic workflow.
A Comparative Analysis of Key Analytical Techniques
The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample (e.g., crystalline vs. oil), the type of stereochemical information required (relative vs. absolute configuration, enantiomeric excess), and the available instrumentation. Here, we compare the most powerful and commonly employed methods.
X-Ray Crystallography: The Unambiguous Gold Standard for Absolute Configuration
For molecules that can be induced to form high-quality single crystals, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure, including the absolute configuration of all stereogenic centers.[1][2]
Causality in Experimental Choice: The power of X-ray crystallography lies in its ability to directly visualize the atomic arrangement in the solid state. For chiral molecules, the anomalous dispersion effect, particularly when heavier atoms (Z > 8) are present, allows for the determination of the absolute stereochemistry.[3] Even in the absence of heavy atoms, modern techniques can often determine the absolute configuration from the anomalous scattering of lighter atoms like oxygen, which is particularly relevant for many organic molecules.[4]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: The critical and often most challenging step is to grow a single crystal of suitable size and quality.[2][3] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvents include hexanes, ethyl acetate, and dichloromethane, or mixtures thereof.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data, often quantified by the Flack or Parsons parameter.[1] A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure provides high confidence in the assignment.
Data Presentation: X-Ray Crystallography
| Parameter | Description | Typical Value/Range |
| Crystal System | The symmetry of the crystal lattice. | e.g., Orthorhombic, Monoclinic |
| Space Group | The symmetry of the arrangement of molecules in the crystal. | e.g., P2₁2₁2₁ |
| Flack Parameter | A value that indicates the correctness of the absolute structure determination. | 0.0(2) (a value close to zero with a small error) |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a good quality structure |
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Excess Determination
Chiral HPLC is the most widely used technique for separating enantiomers and determining their relative amounts, expressed as enantiomeric excess (ee).[5][6] This method is indispensable for monitoring the success of an asymmetric reaction.
Causality in Experimental Choice: The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[7] These diastereomeric complexes have different energies and thus different affinities for the stationary phase, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly versatile and effective for a wide range of chiral compounds, including those containing aromatic rings like trifluorobenzoates.[5]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the product mixture (typically ~1 mg/mL) in the mobile phase or a compatible solvent.
-
Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a polar modifier (e.g., isopropanol). The ratio of these solvents is optimized to achieve good separation and reasonable retention times.
-
Instrumentation Setup:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm for aromatic compounds).
-
Column Temperature: Usually ambient, but can be varied to optimize separation.
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomers will appear as two separate peaks.
-
Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[8]
Data Presentation: Chiral HPLC
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | e.g., 10.2 min | e.g., 12.5 min |
| Peak Area | e.g., 98,500 | e.g., 1,500 |
| Resolution (R_s) | > 1.5 for baseline separation | - |
| Enantiomeric Excess (ee) | 97% | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Diastereomeric Ratio and Relative Stereochemistry
NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. While standard ¹H and ¹³C NMR spectra of enantiomers are identical in an achiral solvent, NMR can be a powerful tool for stereochemical analysis, particularly for determining diastereomeric ratios and relative stereochemistry.[9][10]
Causality in Experimental Choice:
-
Diastereomers: Diastereomers have different physical properties and, therefore, will exhibit distinct signals in NMR spectra, allowing for their quantification.
-
Chiral Derivatizing Agents (CDAs): To distinguish enantiomers, they can be reacted with a chiral, enantiomerically pure derivatizing agent to form a mixture of diastereomers. These diastereomers will have different NMR spectra. For compounds containing a trifluoromethyl group, a CDA with a ¹⁹F NMR handle, such as a trifluoromethyl-containing benzoic acid, can be particularly advantageous due to the high sensitivity and large chemical shift dispersion of ¹⁹F NMR.[1]
-
Nuclear Overhauser Effect (NOE): For determining relative stereochemistry, NOE experiments (e.g., NOESY or ROESY) can be used to identify protons that are close in space, providing crucial information about the 3D arrangement of atoms in a molecule.[10]
Experimental Protocol: ¹⁹F NMR with a Chiral Derivatizing Agent
-
Derivatization: React the chiral alcohol or amine product with an enantiomerically pure trifluoromethyl-containing CDA (e.g., (R)- or (S)-2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid) in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP).
-
Purification: Purify the resulting diastereomeric esters by column chromatography.
-
NMR Analysis: Dissolve the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹⁹F NMR spectrum.
-
Data Interpretation: The two diastereomers will give rise to two distinct signals in the ¹⁹F NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio of the original alcohol or amine. The chemical shift difference (Δδ) between the diastereomers can provide information about the absolute configuration by comparing to established models.[1]
Data Presentation: ¹⁹F NMR with Chiral Derivatizing Agent
| Diastereomer | Chemical Shift (δ) | Integration |
| (R_CDA, R_analyte) | -65.2 ppm | 1.00 |
| (R_CDA, S_analyte) | -65.5 ppm | 0.05 |
| Enantiomeric Ratio | 95:5 | - |
Vibrational Circular Dichroism (VCD): A Chiroptical Method for Absolute Configuration in Solution
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11][12] It is a powerful technique for determining the absolute configuration of molecules in solution, making it complementary to X-ray crystallography, which requires a solid crystalline sample.[13]
Causality in Experimental Choice: The VCD spectrum is highly sensitive to the 3D structure of a molecule. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be determined.[14] This is particularly useful when obtaining suitable crystals for X-ray analysis is not feasible.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the purified chiral product at a relatively high concentration (typically 10-100 mg/mL) in a suitable solvent that has minimal IR absorption in the region of interest (e.g., CCl₄, CDCl₃).
-
VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software (e.g., Gaussian).
-
For the lowest energy conformers, calculate the theoretical IR and VCD spectra for one enantiomer (e.g., the R-enantiomer) using Density Functional Theory (DFT).
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as R. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is S.
Data Presentation: VCD Spectroscopy
| Wavenumber (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD (R-enantiomer) |
| 1720 | +2.5 | +2.8 |
| 1450 | -1.8 | -2.0 |
| 1280 | +3.1 | +3.3 |
| Conclusion | Good correlation | Absolute configuration is R |
Workflow and Decision-Making Diagrams
To aid in the selection of the appropriate analytical technique, the following workflows are proposed.
Logical Flow for Stereochemical Analysis
Caption: Decision tree for selecting the primary technique for stereochemical analysis.
Experimental Workflow for Stereochemical Confirmation
Caption: A typical experimental workflow for comprehensive stereochemical confirmation.
Conclusion: A Multi-faceted Approach to Certainty
Confirming the stereochemistry of products from reactions with chiral trifluorobenzoates requires a thoughtful and often multi-pronged analytical strategy. While X-ray crystallography provides the ultimate proof of absolute configuration for crystalline compounds, a combination of chiral HPLC for accurate enantiomeric excess determination and NMR spectroscopy for diastereomeric ratios and relative stereochemistry is essential for a complete picture. For non-crystalline materials, VCD offers a powerful alternative for assigning absolute configuration in solution.
By understanding the principles, strengths, and limitations of each technique, and by following systematic experimental protocols, researchers can confidently and robustly characterize the stereochemical outcomes of their synthetic endeavors, paving the way for the development of safe and effective chiral molecules.
References
- Albright, A., & White, J. (2013). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1055, 149-62.
- Seebach, D., & Heckel, A. (2000). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Houben-Weyl Methods of Organic Chemistry, Vol. E21a, 378-436.
- BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. BenchChem Tech Support.
- Sánchez, F. G., & Gallardo, J. F. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 727-732.
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012).
- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. RSC Publishing.
- BenchChem. (2025). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
- Harned, A. (2015). NMR and Stereochemistry. Chem 4010/5326: Organic Spectroscopic Analysis.
- Bruker. (n.d.). Vibrational circular dichroism (VCD).
- Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744-3779.
- Parker, D. (1991). NMR determination of enantiomeric purity. Chemical reviews, 91(7), 1441-1457.
- Stephens, P. J., McCann, D. M., Devlin, F. J., & Cheeseman, J. R. (2006). Determination of the absolute configuration of chiral molecules using ab initio calculations of vibrational circular dichroism spectra. Chirality, 18(6), 463-483.
- Wenzel, T. J. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
- Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC.
- Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881.
- MIT Department of Chemistry. (n.d.).
- Deschamps, J. R. (2010). X-ray crystallography of chemical compounds. Life sciences, 86(15-16), 547-553.
- Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compounds.
- Wawrzyniak, P., et al. (2022).
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A Senior Application Scientist's Guide to the Validation of Analytical Techniques for the Detection of Fluorinated Intermediates
Introduction: The Fluorine Advantage and the Analytical Challenge
The strategic incorporation of fluorine into molecular structures has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. Consequently, a substantial number of newly approved pharmaceuticals contain fluorine. This surge in fluorinated drug candidates necessitates robust and reliable analytical methods for the characterization and quality control of their synthetic intermediates.
However, the very properties that make fluorine a valuable addition to a molecule also present distinct analytical challenges. The high electronegativity and strength of the carbon-fluorine bond can influence chromatographic behavior, ionization efficiency in mass spectrometry, and spectral characteristics in nuclear magnetic resonance.[1] This guide provides a comprehensive comparison of key analytical techniques for the detection and quantification of fluorinated intermediates, supported by experimental data and detailed validation protocols. As a self-validating system, each protocol is designed to ensure data integrity from early-stage development through to quality control.
The Regulatory Landscape: A Foundation of Scientific Rigor
The validation of analytical procedures is a critical component of Good Manufacturing Practice (GMP) and is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH), through its Q2(R1) and the recently revised Q2(R2) guidelines, along with the United States Food and Drug Administration (FDA), provides a comprehensive framework for demonstrating that an analytical method is suitable for its intended purpose.[1] These guidelines outline the necessary performance characteristics to be evaluated, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is paramount and depends on the specific properties of the fluorinated intermediate and the intended purpose of the analysis (e.g., purity assessment, impurity profiling, quantitative assay). The following sections provide a detailed comparison of the most commonly employed techniques: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Quantification
¹⁹F NMR spectroscopy has emerged as a powerful and highly specific tool for the analysis of fluorinated compounds. Its advantages over traditional methods are particularly pronounced for the analysis of complex fluoroaromatic compounds.[2]
Causality Behind Experimental Choices in ¹⁹F NMR:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, resulting in sensitivity comparable to ¹H NMR.[2] This allows for the detection of low-level impurities.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a much wider range (approximately 500 ppm) than in ¹H NMR, which minimizes signal overlap and simplifies spectral analysis, even in complex mixtures.[2][3]
-
Low Background Noise: The absence of endogenous fluorine in most biological and synthetic samples results in clean spectra with minimal background interference.[2]
-
Direct Quantification (qNMR): Quantitative ¹⁹F NMR (qNMR) allows for the direct measurement of the concentration of fluorinated analytes without the need for a specific reference standard for the analyte itself. An internal standard with a known concentration and a distinct ¹⁹F signal is used for accurate quantification.[3]
Performance Comparison: ¹⁹F NMR vs. Alternative Techniques
| Parameter | ¹⁹F NMR | HPLC-UV/MS | GC-MS |
| Specificity | Excellent, due to the large chemical shift range and low background.[2] | Good to Excellent, dependent on chromatographic separation and detector selectivity. | Good to Excellent, dependent on chromatographic separation and mass filtering. |
| LOD/LOQ | Moderate (typically in the µg/mL range).[4] | Excellent (can reach pg/mL levels with MS detection).[5] | Excellent (can reach pg/mL levels, especially for volatile compounds).[6] |
| Linearity | Excellent over a wide dynamic range. | Good, but can be affected by detector saturation at high concentrations. | Good, but can be affected by detector saturation and matrix effects. |
| Accuracy | Excellent, as it is a primary ratio method when using an internal standard. | Good, but can be influenced by matrix effects and extraction efficiency. | Good, but can be influenced by matrix effects, injection variability, and thermal stability of the analyte. |
| Precision (RSD) | Excellent (typically <1-2%). | Good (typically <2-5%). | Good (typically <5-10%). |
| Sample Throughput | Moderate to High, depending on the number of scans required for adequate signal-to-noise. | High, with modern UHPLC systems.[7] | High, especially with automated headspace samplers.[8] |
| Reference Standard | Requires an internal standard, but not a specific standard for the analyte.[9] | Requires a specific reference standard for the analyte and each impurity to be quantified. | Requires a specific reference standard for the analyte and each impurity to be quantified. |
Experimental Protocol: Validation of a ¹⁹F qNMR Method
Objective: To validate a quantitative ¹⁹F NMR method for the purity determination of a novel fluorinated pharmaceutical intermediate.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
High-precision analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
NMR tubes.
-
Fluorinated intermediate sample.
-
Internal Standard (e.g., trifluorotoluene or another suitable fluorinated compound with a known purity and a signal that does not overlap with the analyte).
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Step-by-Step Methodology:
-
Preparation of the Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent in a volumetric flask.
-
Sample Preparation: Accurately weigh a known amount of the fluorinated intermediate into a vial. Add a precise volume of the internal standard stock solution to the vial. Ensure complete dissolution.
-
NMR Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum using optimized parameters to ensure accurate quantification. Key parameters include:
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the fluorinated intermediate and a signal from the internal standard.
-
Calculate the purity of the intermediate using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Validation Workflow for ¹⁹F qNMR
Caption: Validation workflow for a quantitative ¹⁹F NMR method.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Workhorse for Impurity Profiling
HPLC, particularly when coupled with mass spectrometry, is an indispensable tool for the separation and detection of non-volatile fluorinated intermediates and their impurities.[11]
Causality Behind Experimental Choices in HPLC-MS:
-
Reversed-Phase Chromatography: This is the most common mode for separating moderately polar to non-polar fluorinated compounds. The choice of a stationary phase (e.g., C18, C8, or specialized fluorinated phases) is critical and depends on the polarity of the analyte.
-
Mobile Phase Selection: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of modifiers like formic acid or ammonium acetate can improve peak shape and ionization efficiency.
-
Mass Spectrometry Detection: MS provides high sensitivity and selectivity. Electrospray ionization (ESI) is a common ionization technique for polar fluorinated compounds. The choice between positive and negative ion mode depends on the analyte's ability to be protonated or deprotonated.
Experimental Protocol: Validation of an HPLC-MS Method
Objective: To validate a reverse-phase HPLC-MS method for the purity determination and impurity profiling of a novel fluorinated pharmaceutical intermediate.
Instrumentation and Materials:
-
HPLC or UHPLC system with a UV or PDA detector.
-
Mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer).
-
Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Fluorinated intermediate sample and any known impurities.
-
HPLC-grade solvents (e.g., water, acetonitrile, methanol).
-
Mobile phase additives (e.g., formic acid, ammonium acetate).
Step-by-Step Methodology:
-
Method Development and Optimization:
-
Develop a chromatographic method that provides adequate separation of the main peak from all known and potential impurities.
-
Optimize MS parameters (e.g., ionization source parameters, fragmentation energies) to achieve maximum sensitivity for the analyte and impurities.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the reference standard and any known impurities.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution at a target concentration.
-
-
Validation Experiments:
-
Specificity: Inject a blank, a placebo (if applicable), the reference standard, and the sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte and its impurities.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be between 98.0% and 102.0%.[1]
-
Precision:
-
Repeatability: Perform six replicate injections of the reference standard at 100% concentration. The relative standard deviation (RSD) should be ≤ 1.0%.[1]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. The RSD between the two sets of data should be ≤ 2.0%.[1]
-
-
Limit of Quantitation (LOQ): Determine the LOQ by either the signal-to-noise ratio method (S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Logical Relationship of HPLC-MS Validation Parameters
Caption: Interdependence of validation parameters for an HPLC-MS method.
Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatile Intermediates
GC-MS is the preferred technique for the analysis of volatile and semi-volatile fluorinated intermediates and impurities.[12]
Causality Behind Experimental Choices in GC-MS:
-
Column Selection: The choice of capillary column is critical for achieving good separation. A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for many fluorinated compounds.
-
Injection Technique: Split/splitless injection is commonly used. Headspace analysis is particularly useful for the analysis of volatile impurities in a non-volatile matrix.[13]
-
Temperature Programming: A temperature gradient is typically employed to ensure the elution of compounds with a wide range of boiling points.
-
Derivatization: For polar or non-volatile fluorinated compounds, derivatization may be necessary to increase their volatility and thermal stability.[14]
Experimental Protocol: Validation of a GC-MS Method
Objective: To validate a GC-MS method for the quantification of a volatile fluorinated intermediate in a reaction mixture.
Instrumentation and Materials:
-
Gas chromatograph with a mass selective detector.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Autosampler with headspace capability (if applicable).
-
Fluorinated intermediate sample.
-
Internal standard (a volatile compound that does not co-elute with the analyte).
-
High-purity solvent (e.g., dichloromethane, hexane).[13]
Step-by-Step Methodology:
-
Method Development:
-
Optimize the GC temperature program, carrier gas flow rate, and injector temperature to achieve good peak shape and resolution.
-
Select appropriate ions for selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated intermediate and the internal standard.
-
Create a series of calibration standards.
-
For headspace analysis, place a known amount of the sample in a headspace vial and equilibrate at a specific temperature before injection.
-
-
Validation Experiments:
-
Follow a similar validation strategy as outlined for HPLC-MS, focusing on specificity, linearity, accuracy, precision, and LOQ. Acceptance criteria will be similar.
-
Conclusion: A Multi-faceted Approach to Ensuring Quality
The validation of analytical methods for fluorinated intermediates requires a thorough understanding of the unique properties of these molecules and the strengths and limitations of different analytical techniques. ¹⁹F NMR stands out as a powerful tool for absolute quantification, while HPLC-MS and GC-MS are indispensable for impurity profiling and the analysis of non-volatile and volatile compounds, respectively. A multi-faceted analytical approach, guided by regulatory principles and sound scientific judgment, is essential for ensuring the quality, safety, and efficacy of the final drug product.
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Application of 19F quantitative NMR to pharmaceutical analysis. (n.d.). ResearchGate. [Link]
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Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. National Center for Biotechnology Information. [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). Semantic Scholar. [Link]
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Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (n.d.). ACS Publications. [Link]
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Application of 19F quantitative NMR to pharmaceutical analysis. (n.d.). Ovid. [Link]
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Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. [Link]
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Silva Elipe, M. V., et al. (2015). Application of 19 F time-domain NMR to measure content in fluorine-containing drug products. Mestrelab Research. [Link]
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Evaluation of analytical methods for fluorine in biological and related materials. (1987). PubMed. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central. [Link]
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Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. (n.d.). ResearchGate. [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Santa Barbara. [Link]
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Common Sample Preparation Techniques for GC-MS Analysis. (2024). Mestrelab Research. [Link]
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Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2025). ACS Fall 2025. [Link]
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Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
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Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. (n.d.). ResearchGate. [Link]
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19Flourine NMR. (n.d.). University of Ottawa. [Link]
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Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation. [Link]
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Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. (2011). ACS Publications. [Link]
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. (2006). FDA. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PubMed Central. [Link]
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Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. [Link]
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Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
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Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International. [Link]
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GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. (n.d.). Semantic Scholar. [Link]
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Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014). American Pharmaceutical Review. [Link]
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19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. [Link]
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Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. [Link]
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Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (n.d.). ResearchGate. [Link]
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Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PubMed Central. [Link]
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Validation of two analytical method to measure fluoride concentration in groundwater in Chandrapur district central India. (n.d.). ResearchGate. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
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Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Journal of Pharmaceutical and Allied Sciences. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Chromatographic Science. [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
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Method Validation for the Detection and Quantitation of Blood Volatiles Using Headspace Gas Chromatography with Dual Flame Ioniz. (n.d.). Shimadzu. [Link]
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Volatile PFAS in water analysis using Head-Space Solid Phase Microextraction - Triple Quadrupole Gas Chromatography/Mass Spectrometry (HS-SPME GC/MS/MS). (n.d.). Shimadzu. [Link]
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DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating Ethyl 2,3,4-trifluorobenzoate Derivatives as Potential Cyclooxygenase Inhibitors
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1] Among these, molecular docking stands out as a powerful tool to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[2][3] This guide provides an in-depth, experience-driven comparison of molecular docking studies for a series of rationally designed ligands derived from Ethyl 2,3,4-trifluorobenzoate, a versatile scaffold in medicinal chemistry.[4]
The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5][6][7][8] The trifluorobenzoyl moiety, in particular, has been explored in various therapeutic areas. Drawing inspiration from the known anti-inflammatory activities of compounds bearing a fluorinated phenyl group, this guide will focus on a comparative docking analysis against the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9][10] These enzymes are well-validated targets for non-steroidal anti-inflammatory drugs (NSAIDs).
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the why behind the how, grounding every methodological choice in established scientific principles and practical field experience.
The Strategic Rationale: Why this compound and Why COX Enzymes?
The selection of this compound as a starting scaffold is deliberate. The presence of three fluorine atoms on the phenyl ring can significantly influence the electronic and lipophilic properties of the molecule, potentially leading to enhanced interactions with the target protein. Furthermore, the ester functional group provides a convenient handle for synthetic modification, allowing for the exploration of a diverse chemical space to optimize binding affinity and selectivity.
The choice of COX-1 and COX-2 as target proteins is predicated on their critical role in inflammation and the established success of targeting them for therapeutic intervention. A comparative docking study against both isoforms is particularly valuable, as it can provide insights into the potential for developing isoform-selective inhibitors, a key objective in minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The Virtual Ligand Library: A Focused Exploration of Chemical Space
For this comparative study, we will virtually synthesize a focused library of ligands derived from this compound. The design of these derivatives aims to probe the structure-activity relationship (SAR) by systematically modifying the core scaffold. The following table outlines our virtual library:
| Ligand ID | Modification from this compound | Rationale |
| LIG-001 | Unmodified (this compound) | Baseline compound for comparison. |
| LIG-002 | Hydrolysis of the ethyl ester to a carboxylic acid | To mimic the acidic moiety present in many NSAIDs, which often forms a key interaction with a conserved arginine residue in the COX active site. |
| LIG-003 | Amidation of the carboxylic acid with methylamine | To explore the impact of replacing the acidic proton with a hydrogen bond donor/acceptor group. |
| LIG-004 | Replacement of the ethyl ester with a bulkier isobutyl ester | To probe the steric tolerance of the binding pocket. |
| LIG-005 | Introduction of a para-sulfonamide group on the phenyl ring | To investigate the potential for additional interactions with the secondary pocket of the COX active site, a strategy employed by selective COX-2 inhibitors. |
Experimental Workflow: A Self-Validating System for Robust Docking
Diagram of the Molecular Docking Workflow
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Bridging the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 2,3,4-trifluorobenzoate-Based Compounds
Introduction: The Fluorine Advantage and the R&D Gauntlet
In modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance drug-like properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2] The Ethyl 2,3,4-trifluorobenzoate scaffold represents a promising starting point for developing novel therapeutics, particularly in oncology. Its trifluorinated phenyl ring is a bioisostere for various functionalities and can serve as a key element for potent and selective inhibitors.
However, the journey from a promising molecule in a petri dish to an effective therapy in a living system is fraught with challenges. The chasm between in vitro potency and in vivo efficacy is a primary cause of late-stage drug development failure. This guide provides an in-depth comparison of the methodologies used to evaluate compounds derived from the this compound core, illustrating the critical translational steps from initial cell-based assays to preclinical animal models.
To provide a practical and technically robust narrative, we will follow a hypothetical, yet scientifically plausible, lead candidate: TF-123 . This compound is conceptualized as a novel kinase inhibitor for non-small cell lung cancer (NSCLC). We will compare its performance against its non-fluorinated analog (NF-123 ) and a current standard-of-care, Erlotinib. This comparative approach will illuminate the rationale behind key experimental choices and highlight the importance of a multi-faceted evaluation strategy.
Chapter 1: The Chemical Probes – Design and Rationale
The design of our test compounds is rooted in established medicinal chemistry principles. This compound is a versatile building block.[3] For our hypothetical study, we envision its conversion into a potent inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), a kinase frequently dysregulated in NSCLC.
-
Compound TF-123 (Lead Candidate): An amide derivative of 2,3,4-trifluorobenzoic acid linked to an aniline moiety known to bind to the EGFR kinase domain. The trifluoro-substitution is hypothesized to block oxidative metabolism at the phenyl ring, thereby increasing the compound's metabolic half-life and oral bioavailability.[4][5]
-
Compound NF-123 (Non-fluorinated Analog): Identical to TF-123 but possessing a standard phenyl ring instead of the trifluorophenyl group. This compound serves as a direct control to assess the impact of fluorination.
-
Erlotinib (Positive Control): An FDA-approved EGFR inhibitor used as a benchmark for both in vitro and in vivo performance.
The central hypothesis is that the trifluorination in TF-123 will translate a potent in vitro profile into superior in vivo efficacy compared to its non-fluorinated counterpart.
Chapter 2: In Vitro Efficacy – The Initial Litmus Test
The first step in evaluating any potential anticancer agent is to determine its direct effect on cancer cells in a controlled environment. This is achieved through cell-based cytotoxicity and proliferation assays.
Causality Behind Experimental Choice: The MTT Assay
We selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for its robustness, high throughput, and direct correlation with metabolic activity, which is a hallmark of viable, proliferating cells. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[6] This provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.
Experimental Workflow: In Vitro Screening
The workflow is designed to ensure reproducibility and minimize variability.
Caption: High-level workflow for the in vitro cell viability (MTT) assay.
Detailed Protocol: MTT Assay for A549 Cell Viability
This protocol is designed as a self-validating system by including appropriate controls.
-
Cell Seeding:
-
Culture A549 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells at 80-90% confluency using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells in 100 µL of medium per well into a 96-well flat-bottom plate. Include wells for "media only" (blank) and "cells + vehicle" (negative control).
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare 10 mM stock solutions of TF-123, NF-123, and Erlotinib in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 nM to 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Readout:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other wells.
-
Normalize the data by expressing absorbance as a percentage of the "cells + vehicle" control.
-
Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: In Vitro Cytotoxicity
| Compound | Target | Cell Line | IC₅₀ (nM) | Interpretation |
| TF-123 | EGFR | A549 | 15.3 ± 2.1 | High potency, consistent with strong target engagement. |
| NF-123 | EGFR | A549 | 145.8 ± 11.5 | ~10-fold less potent, suggesting fluorination enhances binding or cell permeability. |
| Erlotinib | EGFR | A549 | 25.5 ± 3.4 | Potency is in the expected range, validating the assay. |
Data are hypothetical but representative of typical screening results for fluorinated kinase inhibitors.[4][7]
Chapter 3: The Translational Hurdle – Metabolic Stability
Potent in vitro activity is a prerequisite, but it does not guarantee in vivo success. A primary reason for this discrepancy is rapid metabolism, primarily in the liver. The Human Liver Microsome (HLM) stability assay is a crucial in vitro ADME (Absorption, Distribution, Metabolism, Excretion) screen to predict a compound's metabolic fate.[8]
Causality Behind Experimental Choice: The HLM Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[9] By incubating a compound with HLMs and an essential cofactor (NADPH), we can simulate Phase I metabolism and measure the rate at which the compound is cleared.[10] A compound that is rapidly degraded in this assay is unlikely to achieve a sufficient concentration in the bloodstream to be effective in vivo.
Detailed Protocol: Human Liver Microsome (HLM) Stability Assay
-
Preparation:
-
Thaw a commercial pool of human liver microsomes (e.g., 20 mg/mL stock) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an "NADPH regenerating system" solution in buffer, containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a constant supply of the necessary cofactor.[11]
-
Prepare a "Termination Solution" of cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass, for accurate quantification).
-
-
Incubation:
-
Dilute the microsomes in the phosphate buffer to a working concentration of 1 mg/mL.
-
In a 96-well plate, add the compound to be tested to the microsomal solution to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the Termination Solution. This stops the enzymatic reaction and precipitates the proteins.[8]
-
-
Sample Analysis:
-
Centrifuge the terminated samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining percentage of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percent remaining compound versus time.
-
The slope of this line gives the elimination rate constant (k).
-
Calculate the metabolic half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein.
-
Data Presentation: Metabolic Stability Profile
| Compound | t½ in HLM (minutes) | Intrinsic Clearance (µL/min/mg) | Predicted In Vivo Fate |
| TF-123 | > 60 | 9.5 | Low clearance; predicted to be metabolically stable. |
| NF-123 | 12 | 57.8 | High clearance; predicted to be rapidly metabolized in vivo. |
| Verapamil | 8 | 86.6 | High clearance control, validating enzyme activity. |
This data supports our initial hypothesis: the trifluorophenyl group on TF-123 effectively blocks a site of metabolism, leading to significantly greater stability compared to the non-fluorinated analog, NF-123.
Chapter 4: In Vivo Efficacy – The Whole Organism Response
With promising in vitro potency and metabolic stability, TF-123 is ready for evaluation in a living system. The subcutaneous xenograft mouse model is the industry standard for assessing the anti-tumor efficacy of novel cancer therapeutics.[12][13]
Causality Behind Experimental Choice: The A549 Xenograft Model
This model involves implanting human cancer cells (A549) under the skin of immunodeficient mice (e.g., athymic nude mice).[14] This allows the human tumor to grow in a living system with its own blood supply. The lack of an adaptive immune system in these mice prevents rejection of the human tumor.[15] By treating these mice with our compounds, we can directly measure the effect on tumor growth in a complex physiological environment, providing data on efficacy, dosing, and tolerability.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a subcutaneous xenograft mouse efficacy study.
Detailed Protocol: A549 Xenograft Efficacy Study
-
Animal Acclimatization and Tumor Implantation:
-
Use 6-8 week old female athymic nude mice. Allow them to acclimatize for one week.[14]
-
Harvest A549 cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Matrigel helps the tumor establish.
-
Inject 100 µL (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Begin measuring tumors with digital calipers 2-3 times per week once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=10 mice per group) with similar average tumor volumes.[14]
-
-
Dosing and In-life Monitoring:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (p.o.) once daily.
-
Group 2: TF-123 (50 mg/kg), formulated in vehicle, p.o., once daily.
-
Group 3: NF-123 (50 mg/kg), formulated in vehicle, p.o., once daily.
-
Group 4: Erlotinib (50 mg/kg), formulated in vehicle, p.o., once daily.
-
Administer doses for 21 consecutive days.
-
Monitor animal health daily. Record body weight and tumor volume twice weekly. Significant body weight loss (>15-20%) is a sign of toxicity.
-
-
Endpoint and Data Analysis:
-
At the end of the 21-day treatment period, record the final tumor volumes and body weights.
-
Euthanize the mice and carefully excise the tumors. Record the final tumor weights.
-
Calculate the Tumor Growth Inhibition (TGI) for each group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group (50 mg/kg, daily) | Final Tumor Volume (mm³) | TGI (%) | Body Weight Change (%) | Interpretation |
| Vehicle Control | 1250 ± 150 | - | +5% | Uninhibited tumor growth. |
| TF-123 | 310 ± 65 | 78% | -2% | High efficacy with good tolerability. Strong correlation with in vitro potency and stability. |
| NF-123 | 980 ± 120 | 22% | +4% | Poor efficacy , likely due to rapid metabolic clearance predicted by the HLM assay. |
| Erlotinib | 450 ± 80 | 67% | -6% | Significant efficacy, validating the model's responsiveness to EGFR inhibition. |
This data demonstrates a successful translation from in vitro to in vivo. The superior metabolic stability of TF-123 allowed it to maintain effective concentrations in the body, leading to robust tumor growth inhibition, whereas the potent-but-unstable NF-123 failed to show significant efficacy.[16][17]
Chapter 5: Mechanism of Action – The "Why"
Confirming that a compound works in vivo is critical, but understanding why it works provides the mechanistic validation necessary for further development. Since TF-123 was designed as an EGFR inhibitor, we must confirm that it inhibits the intended signaling pathway.
Hypothesized Signaling Pathway: EGFR and Downstream Effectors
EGFR is a receptor tyrosine kinase. Upon binding its ligand (like EGF), it dimerizes and autophosphorylates, triggering downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival.[18] A successful inhibitor should block EGFR phosphorylation and, consequently, the phosphorylation of downstream proteins like ERK and AKT.
Caption: Simplified EGFR signaling pathway and the inhibitory action of TF-123.
Pharmacodynamic studies on excised tumors from the in vivo study (e.g., using Western blot or IHC) would be performed to measure the levels of phosphorylated EGFR (pEGFR) and phosphorylated ERK (pERK). A successful outcome would show a significant reduction in these markers in the TF-123 treated group compared to the vehicle control, providing direct evidence of on-target activity.
Conclusion: A Synthesized View of Efficacy
-
In Vitro Potency is Necessary, but not Sufficient: Both TF-123 and its non-fluorinated analog, NF-123, showed activity against A549 cancer cells. However, the ~10-fold higher potency of TF-123 hinted at the beneficial properties conferred by fluorination.
-
Metabolic Stability is a Key Translator: The HLM assay was the critical bridge between the two experimental realms. It correctly predicted that the structural feature designed to enhance stability (trifluorination) would be the deciding factor for in vivo success. The rapid clearance of NF-123 rendered its in vitro potency irrelevant in a whole-organism context.
-
In Vivo Models Provide the Definitive Test: The xenograft study confirmed the predictions. TF-123 demonstrated robust, well-tolerated anti-tumor efficacy, superior to its non-fluorinated analog and comparable to a standard-of-care drug.
For researchers in drug development, this comparative analysis underscores a core principle: a successful drug candidate must possess a balanced profile of potency, metabolic stability, and safety. Relying solely on in vitro data is a recipe for failure. A rigorous, integrated approach, utilizing predictive in vitro ADME assays to select the best candidates for resource-intensive in vivo studies, is the most effective path to bridging the translational gap.
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Safety Operating Guide
Disposal Protocol: A Guide for the Safe Management of Ethyl 2,3,4-trifluorobenzoate Waste
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 2,3,4-trifluorobenzoate (CAS No. 351354-50-2). As a fluorinated organic compound, it requires specific management procedures to ensure laboratory safety and environmental compliance. This document is intended for researchers, scientists, and laboratory professionals engaged in chemical synthesis and drug development.
Hazard Profile and Safety Fundamentals
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified with several hazards that necessitate careful handling at all stages, from use to disposal.
1.1 GHS Hazard Classification
The following table summarizes the key hazards associated with this compound based on its Safety Data Sheet (SDS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
1.2 Essential Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound.[1] Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all operations involving this compound.[2]
| Protection Type | Specification | Rationale |
| Engineering Control | Chemical Fume Hood | Essential for minimizing inhalation exposure to vapors and preventing respiratory irritation.[2] |
| Eye Protection | Chemical Splash Goggles | Provides a complete seal around the eyes to protect against splashes and vapors that cause serious irritation.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Protects against skin irritation. Nitrile gloves offer good splash resistance for many solvents, but are not recommended for prolonged contact with halogenated solvents.[3][4] For extended handling, consider heavier-duty gloves like Viton™ or consult the manufacturer's compatibility data. Always double-glove when handling significant quantities.[2] |
| Body Protection | Flame-Resistant Lab Coat | Protects skin and personal clothing from splashes. A chemical-resistant apron may be necessary for larger quantities.[2] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor of the spill.
-
Don PPE : Before addressing the spill, put on the full PPE detailed in the table above.[1]
-
Containment : Prevent the spill from spreading or entering drains.[1] Use a spill containment kit with absorbent socks or dikes for larger spills.
-
Absorption : Cover the spill with an inert absorbent material, such as vermiculite, clay, or dry sand.[5]
-
Collection : Once fully absorbed, carefully sweep or scoop the material into a suitable, sealable container designated for hazardous chemical waste.[1][5] Use non-sparking tools if the material is near a source of ignition.[5]
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal : Label the waste container with "Waste: this compound Spill Debris" and manage it according to the disposal procedure in Section 3.
Standard Operating Procedure for Disposal
The proper disposal of this compound is dictated by its chemical structure. As a fluorinated compound, it falls under the category of halogenated organic waste .[6] This classification is the most critical factor in its disposal pathway.
Step 1: Waste Classification & Segregation
-
Classify : All waste containing this compound must be classified as "Halogenated Organic Waste".[6]
-
Segregate : This waste stream must be kept separate from non-halogenated organic waste.[7][8]
-
Causality : The disposal methods for these two streams are fundamentally different and have significant cost implications. Halogenated wastes are typically destroyed via high-temperature incineration, a process that requires specialized scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[8][9] In contrast, non-halogenated solvents can sometimes be recycled or used as fuel additives in cement kilns.[8] Mixing the two contaminates the non-halogenated stream, forcing the entire volume to be disposed of by the more expensive incineration method.[8]
-
Step 2: Container Selection and Labeling
-
Select a Compatible Container : Use only a designated, leak-proof container with a secure, screw-top cap that is in good condition.[7][8] The container must be chemically compatible with the waste.
-
Label Correctly and Promptly : The waste container must be labeled before the first drop of waste is added.[7] The label must clearly state:
Step 3: Waste Accumulation and Storage
-
Active Collection : Keep the waste container closed at all times except when actively adding waste.[7] This prevents the release of vapors.
-
Storage : Store the sealed container in a designated and properly placarded Satellite Accumulation Area (SAA) or central waste storage area.
-
Incompatibilities : Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2]
Step 4: Final Disposal
-
Arrange for Pickup : Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[10]
-
Method of Destruction : The final disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[11] This process is necessary to break the strong carbon-fluorine bonds and ensure complete destruction of the compound.[12]
Disposal Pathway Visualization
The following diagram illustrates the decision-making process for handling waste generated from this compound.
Caption: Decision workflow for handling this compound waste.
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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2,3,4-trifluorobenzoate
For Immediate Use by Laboratory Personnel
As a Senior Application Scientist, this guide provides essential, field-tested directives for the safe handling of Ethyl 2,3,4-trifluorobenzoate. This document synthesizes critical safety information to ensure the well-being of researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and scientific integrity.
Understanding the Hazard: Why Specific PPE is Crucial
This compound (CAS No. 351354-50-2) is a fluorinated aromatic ester that demands careful handling due to its specific hazard profile.[1][2] According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications underscore the necessity of a multi-faceted PPE approach to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Core PPE Requirements: A Multi-Layered Defense
A foundational principle of laboratory safety is the consistent and correct use of personal protective equipment. The following table summarizes the essential PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing, such as during large-scale transfers or highly exothermic reactions.[1][3] | Protects against direct splashes of the chemical, which can cause serious eye irritation.[1] |
| Hand | Chemically resistant gloves are required. While disposable nitrile gloves offer short-term protection, consulting the glove manufacturer's resistance guide for specific compatibility with fluorinated aromatic esters is crucial for prolonged or immersive handling.[1][3] Always inspect gloves before use and employ proper removal techniques to avoid skin contact. | Prevents skin irritation upon contact.[1] The integrity of the gloves is paramount to ensure a consistent barrier. |
| Body | A flame-resistant lab coat or a complete chemical-resistant suit should be worn.[4] Clothing should cover all exposed skin, including full-length pants and closed-toe shoes.[3][4] | Provides a barrier against accidental spills and splashes, minimizing skin contact. Standard cotton lab coats may not offer sufficient protection against significant splashes of this chemical. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If dusts or aerosols are generated, a NIOSH-approved respirator (e.g., type P95 or P1) is necessary.[1][6] For significant vapor exposure, a respirator with an appropriate organic vapor cartridge is recommended. | Minimizes the risk of respiratory tract irritation from inhaling vapors or aerosols.[1] Engineering controls like fume hoods are the primary line of defense, with respirators providing an additional layer of protection, especially during spill response or when engineering controls are not sufficient.[7][8] |
Procedural Guidance for Safe Operations
The level of PPE required can be adapted based on the specific procedure being performed. The following workflow illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on the scale and nature of the operation.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct first aid is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[1][5]
Always have a copy of the Safety Data Sheet available for emergency responders.[1]
Disposal Plan: Compliant and Safe Waste Management
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container.
-
Contaminated PPE: Dispose of all used gloves, lab coats, and other disposable protective equipment in a separate, clearly marked hazardous waste container. Do not mix with general laboratory waste.
-
Spill Debris: Any materials used to clean up spills (e.g., absorbent pads, sand) must be treated as hazardous waste and placed in a sealed container for disposal.[9]
Disposal Protocol:
-
All waste must be handled by a licensed professional waste disposal service.[1]
-
Ensure that waste containers are stored in a designated, well-ventilated area, away from incompatible materials, while awaiting pickup.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10][11][12]
The following diagram outlines the logical flow for waste management.
Caption: Logical flow for the safe disposal of chemical and contaminated waste.
By adhering to these detailed protocols, you contribute to a safer laboratory environment and uphold the highest standards of scientific practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

